molecular formula C2H4ClF B1294213 1-Chloro-2-fluoroethane CAS No. 762-50-5

1-Chloro-2-fluoroethane

Cat. No.: B1294213
CAS No.: 762-50-5
M. Wt: 82.5 g/mol
InChI Key: VEZJSKSPVQQGIS-UHFFFAOYSA-N
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Description

1-Chloro-2-fluoroethane is a useful research compound. Its molecular formula is C2H4ClF and its molecular weight is 82.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.30 mvery soluble in alcohol, etherin water, 2440 mg/l @ 25 °c. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-2-fluoroethane
Source PubChem
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InChI

InChI=1S/C2H4ClF/c3-1-2-4/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

VEZJSKSPVQQGIS-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C2H4ClF
Source PubChem
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DSSTOX Substance ID

DTXSID1073234
Record name HCFC-151
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Molecular Weight

82.50 g/mol
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Physical Description

Colorless liquid; [MSDSonline]
Record name 1-Chloro-2-fluoroethane
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Boiling Point

59 °C
Record name 1-CHLORO-2-FLUOROETHANE
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Solubility

Very soluble in alcohol, ether, In water, 2440 mg/l @ 25 °C
Record name 1-CHLORO-2-FLUOROETHANE
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Density

1.1747 g/cu cm @ 20 °C
Record name 1-CHLORO-2-FLUOROETHANE
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Vapor Pressure

259.0 [mmHg]
Record name 1-Chloro-2-fluoroethane
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CAS No.

762-50-5
Record name Ethane, 1-chloro-2-fluoro-
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Record name HCFC-151
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Record name 1-CHLORO-2-FLUOROETHANE
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Record name 1-CHLORO-2-FLUOROETHANE
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Melting Point

< -50 °C
Record name 1-CHLORO-2-FLUOROETHANE
Source Hazardous Substances Data Bank (HSDB)
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Foundational & Exploratory

1-Chloro-2-fluoroethane CAS number 762-50-5 properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-Chloro-2-fluoroethane (CAS: 762-50-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, identified by the CAS number 762-50-5, is a halogenated hydrocarbon belonging to the hydrochlorofluorocarbon (HCFC) family. This colorless liquid is characterized by the presence of both chlorine and fluorine atoms on an ethane (B1197151) backbone, which imparts a unique combination of physical properties and chemical reactivity.[1] Historically, compounds of this class have found applications as refrigerants, specialty solvents, and intermediates in chemical synthesis.[][3]

For drug development professionals, the interest in molecules like this compound lies in its potential as a building block for introducing fluorine and a reactive chloro-group into more complex molecules. The strategic incorporation of fluorine is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[4] While direct, large-scale use in pharmaceuticals is not widely documented, its structure serves as a valuable case study for the reactivity of bifunctionally halogenated alkanes.

This guide provides a comprehensive overview of the core physicochemical properties, safety and handling protocols, and synthetic routes for this compound.

Core Physicochemical Properties

The physical and chemical characteristics of this compound are summarized below. Data has been aggregated from multiple sources, and variations may reflect different experimental conditions.

Table 1: Identification and Structural Information
IdentifierValue
CAS Number 762-50-5[5]
IUPAC Name This compound[5]
Synonyms HCFC-151, 1-Fluoro-2-chloroethane, R-151[6][7]
Molecular Formula C₂H₄ClF[8]
Molecular Weight 82.50 g/mol [5]
SMILES C(CCl)F[1]
InChI InChI=1S/C2H4ClF/c3-1-2-4/h1-2H2[1]
InChIKey VEZJSKSPVQQGIS-UHFFFAOYSA-N[1]
Table 2: Quantitative Physicochemical Data
PropertyValueSource(s)
Appearance Colorless liquid[9]
Boiling Point 53°C to 59°C[5][6][8]
Melting Point -76°C[8]
Density 1.1675 to 1.1747 g/cm³ at 20-25°C[5][7][8]
Vapor Pressure 259 - 394 mmHg at 25°C[8][9]
Refractive Index 1.371 to 1.3775 at 20-25°C[5][7][8]
Solubility Limited solubility in water; soluble in organic solvents like alcohol and ether.[1][5]
LogP (Octanol/Water) 1.195 (Calculated)[10]

Synthesis and Reactivity

Synthetic Routes

A generalized workflow for a common synthesis approach is illustrated below.

G General Synthesis Workflow for this compound cluster_reactants Starting Materials cluster_process Reaction cluster_purification Purification A Vinyl Chloride (CH₂=CHCl) or 1,2-Dichloroethane (B1671644) (CH₂ClCH₂Cl) C Catalytic Reaction Chamber (e.g., SbClₓFᵧ, Sn halide catalyst) A->C Feed B Fluorinating/Chlorinating Agent (e.g., HF, HCl) B->C Feed D Crude Product Stream (contains product, HCl, unreacted materials) C->D Reaction Output E Neutralization/Washing (e.g., water, dilute base) D->E F Distillation E->F G Purified this compound F->G Final Product

General Synthesis Workflow

Key synthetic methods include:

  • Hydrofluorination of Vinyl Chloride: The addition of hydrogen fluoride (B91410) (HF) across the double bond of vinyl chloride. This reaction often requires a catalyst, such as a tin halide, to proceed efficiently.

  • Fluorination of 1,2-Dichloroethane: Substitution of one chlorine atom in 1,2-dichloroethane with fluorine using a fluorinating agent like HF. This process typically requires more stringent conditions and specific catalysts to control the degree of halogen exchange.

Chemical Reactivity

The reactivity of this compound is dominated by the carbon-halogen bonds. It can participate in nucleophilic substitution reactions, where a nucleophile replaces the chlorine or, less commonly, the fluorine atom. The C-Cl bond is longer and weaker than the C-F bond, making the chlorine atom the more probable leaving group in such reactions. This reactivity makes it a potential intermediate for introducing a fluoroethyl group into a target molecule.

Spectroscopic Data

Characterization of this compound is typically achieved through standard spectroscopic methods. While raw data is not provided here, the following spectral information is available in various databases:

  • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: Shows characteristic absorptions for C-H, C-Cl, and C-F bond vibrations.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton spectrum will show complex splitting patterns due to coupling with both the adjacent protons and the fluorine atom.

    • ¹³C NMR: The carbon spectrum will show two distinct signals, each split by the attached fluorine atom (C-F coupling).

    • ¹⁹F NMR: A key technique to confirm the presence and environment of the fluorine atom.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate precautions in a laboratory setting.

Table 3: GHS Hazard Classification
Hazard ClassGHS PictogramSignal WordHazard Statement
Flammable Liquids GHS02 (Flame)DangerH225: Highly flammable liquid and vapor.[6]
Acute Toxicity (Oral, Dermal, Inhalation) GHS06 (Skull and Crossbones)DangerH301: Toxic if swallowed.[6]H311: Toxic in contact with skin.[6]H331: Toxic if inhaled.[6]
Skin/Eye Irritation GHS07 (Exclamation Mark)DangerH315: Causes skin irritation.[6]H319: Causes serious eye irritation.[6]
Specific Target Organ Toxicity GHS07 (Exclamation Mark)DangerH335: May cause respiratory irritation.[6]
Hazardous to the Ozone Layer NoneDangerH420: Harms public health and the environment by destroying ozone in the upper atmosphere.[6]
Experimental Safety Protocol

The following diagram outlines a logical workflow for the safe handling of this compound in a research environment.

G Safe Handling Workflow for this compound A Risk Assessment (Review SDS, identify hazards) B Engineering Controls (Work in chemical fume hood, ensure proper ventilation) A->B C Personal Protective Equipment (PPE) (Safety goggles, chemical-resistant gloves, lab coat) B->C D Chemical Handling (Use non-sparking tools, avoid ignition sources, keep container tightly closed) C->D E Spill or Exposure? D->E F Follow First-Aid Procedures (Inhalation: fresh air. Skin: wash with water. Eye: rinse with water. Seek medical attention) E->F Yes H Continue Work E->H No G Waste Disposal (Collect in sealed, labeled container. Dispose as hazardous waste via institutional protocols) F->G H->G Upon Completion

Safe Handling Workflow

First Aid Measures:

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[11]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention.[11]

  • Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention.[11]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[11]

Applications and Relevance in Drug Development

This compound is primarily used as a refrigerant and a specialty solvent.[3] Its role in organic synthesis is as an intermediate.[1]

In the context of drug discovery, while this specific molecule is not a widely cited precursor, its structural motifs are highly relevant. The introduction of a C-F bond is a cornerstone of modern medicinal chemistry, often used to block metabolic pathways, increase binding affinity, or modulate pKa. The presence of a reactive C-Cl "handle" on the same molecule provides a site for further synthetic elaboration via nucleophilic substitution. Therefore, this compound represents a simple synthon for potentially adding a fluoroethyl group to a larger, biologically active scaffold.

Conclusion

This compound (CAS 762-50-5) is a well-characterized yet hazardous chemical with established physicochemical properties. While its primary applications are industrial, its chemical nature—possessing both a stable fluorine substituent and a reactive chlorine leaving group—makes it an illustrative example of the kind of small, functionalized building blocks that are of interest in synthetic and medicinal chemistry. Strict adherence to safety protocols is mandatory when handling this compound due to its flammability and high toxicity.

References

An In-depth Technical Guide to the Synthesis and Purification of 1-Chloro-2-fluoroethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 1-Chloro-2-fluoroethane (HCFC-151). The document details common synthetic pathways, purification protocols, and relevant physicochemical data, presented in a format tailored for researchers and professionals in the chemical and pharmaceutical sciences.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is provided below. This data is essential for handling, reaction setup, and purification of the compound.

PropertyValueUnits
Molecular Formula C₂H₄ClF
Molecular Weight 82.50 g/mol
CAS Number 762-50-5
Boiling Point 53.2°C
Melting Point -76°C
Density 1.168g/cm³
Refractive Index 1.3727@ 25 °C
Vapor Pressure 393.6 ± 0.1mmHg
Flash Point -42.1 ± 5.3°C

Synthesis of this compound

The industrial and laboratory-scale synthesis of this compound primarily involves the fluorination of chlorinated ethanes or ethenes. The choice of starting material and catalyst can influence the reaction conditions and the resulting product distribution.

Method 1: Fluorination of 1,2-Dichloroethane (B1671644)

A common laboratory and industrial method for the preparation of this compound involves the reaction of 1,2-dichloroethane with a fluorinating agent.

Experimental Protocol:

  • Catalyst Activation: In a suitable reactor, a chromium-magnesium fluoride (B91410) catalyst is activated. This is typically achieved by purging the reactor with nitrogen gas, followed by treatment with anhydrous hydrogen fluoride (HF) at elevated temperatures (200-350 °C) for 4-8 hours.

  • Reaction: Gaseous 1,2-dichloroethane and anhydrous hydrogen fluoride are introduced into the reactor containing the activated catalyst.

  • Reaction Conditions: The reaction is typically carried out at a temperature of 220-280 °C and a pressure of 0.6-0.9 MPa.[1] The molar ratio of HF to the chlorinated starting material is maintained between 4:1 and 10:1.[1] The contact time is generally kept between 20 and 50 seconds.[1]

  • Product Collection: The gaseous product stream exiting the reactor, containing this compound, unreacted starting materials, hydrogen chloride (HCl), and excess HF, is passed through a condenser to collect the crude product.

Synthesis_Method_1 cluster_catalyst Catalyst Activation cluster_reaction Fluorination Reaction cluster_product Product Collection Catalyst Cr-Mg Fluoride Catalyst N2_Purge Nitrogen Purge (6-10 L/h, 2-5 h) Catalyst->N2_Purge HF_Activation HF Activation (100-200 g/h, 4-8 h, 200-350 °C) N2_Purge->HF_Activation Reactor Fixed-Bed Reactor (220-280 °C, 0.6-0.9 MPa) HF_Activation->Reactor Activated Catalyst Reactants 1,2-Dichloroethane + Anhydrous HF Reactants->Reactor Crude_Product_Stream Gaseous Product Stream Reactor->Crude_Product_Stream Condenser Condensation Crude_Product_Stream->Condenser Crude_Product Crude this compound Condenser->Crude_Product Purification_Workflow Crude_Product Crude Product Stream (from reactor) Condensation Condensation & Phase Separation Crude_Product->Condensation Neutralization Neutralization (Alkali Wash) Condensation->Neutralization Organic Phase Waste1 Aqueous/Acidic Phase Condensation->Waste1 Drying Drying (e.g., Anhydrous CaCl2) Neutralization->Drying Waste2 Spent Alkali Neutralization->Waste2 Distillation Fractional Distillation (Rectification) Drying->Distillation Waste3 Spent Drying Agent Drying->Waste3 Pure_Product High-Purity This compound Distillation->Pure_Product Waste4 Distillation Residue & Low-Boiling Impurities Distillation->Waste4

References

Spectroscopic Analysis of 1-Chloro-2-fluoroethane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) Data of a Key Halogenated Hydrocarbon

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Chloro-2-fluoroethane (C₂H₄ClF), a halogenated hydrocarbon of interest to researchers, scientists, and professionals in drug development. This document presents a detailed analysis of its ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, complete with experimental protocols and visual representations to facilitate a deeper understanding of its molecular structure and properties.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound [1]

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
4.627Triplet of Doublets (td)-CH₂F
3.726Triplet of Doublets (td)-CH₂Cl

Solvent: CDCl₃, Frequency: 400 MHz[2]

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
Data not available in search results-CH₂F
Data not available in search results-CH₂Cl

Solvent: CDCl₃[2][3]

Infrared (IR) Spectroscopy

Table 3: IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
Specific peak list not available in search results. A liquid film IR spectrum is available.[2][4]
Mass Spectrometry (MS)

Table 4: Mass Spectrometry Fragmentation Data for this compound [5]

m/zRelative IntensityProposed Fragment
82[C₂H₄³⁵Cl F]⁺ (Molecular Ion)
49[CH₂³⁵Cl]⁺
46[CH₂F]⁺
A more detailed fragmentation pattern is not available in the search results.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound to determine its chemical structure.

Methodology:

  • Sample Preparation: A sample of this compound (typically 5-25 mg for ¹H NMR, 20-100 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃). A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard (0 ppm). The solution is transferred to a 5 mm NMR tube.

  • Instrumentation: A 400 MHz NMR spectrometer is used for analysis.[2]

  • ¹H NMR Acquisition:

    • The spectrometer is tuned to the proton frequency.

    • A standard one-pulse sequence is used to acquire the spectrum.

    • Parameters such as spectral width, acquisition time, and relaxation delay are optimized to ensure good signal-to-noise and resolution.

    • Typically, 16-64 scans are acquired.

  • ¹³C NMR Acquisition:

    • The spectrometer is tuned to the carbon frequency.

    • A proton-decoupled pulse sequence is used to simplify the spectrum and enhance sensitivity.

    • A larger number of scans (typically 1024 or more) is required due to the low natural abundance of ¹³C.

  • Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed to obtain the frequency-domain spectra. The spectra are then phased, baseline corrected, and referenced to the internal standard (TMS at 0 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound by measuring the absorption of infrared radiation.

Methodology:

  • Sample Preparation: As this compound is a liquid, a neat (undiluted) sample is prepared as a thin film. A drop of the liquid is placed between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

  • Data Acquisition:

    • A background spectrum of the empty salt plates is recorded to subtract atmospheric and instrumental interferences.

    • The sample (as a liquid film between the plates) is placed in the sample holder.

    • The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound to confirm its molecular formula and aid in structural elucidation.

Methodology:

  • Sample Introduction: this compound, being a volatile liquid, is introduced into the mass spectrometer via a gas chromatography (GC) system or a direct insertion probe.

  • Ionization: Electron Ionization (EI) is a common method for volatile compounds. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: An electron multiplier or other suitable detector records the abundance of each ion.

  • Data Processing: The data is presented as a mass spectrum, which is a plot of relative ion intensity versus m/z.

Visualization of Spectroscopic Principles

The following diagrams illustrate the logical relationships in the spectroscopic analysis of this compound.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for this compound cluster_sample Sample Preparation cluster_techniques Spectroscopic Techniques cluster_data Data Output cluster_interpretation Structural Elucidation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts (δ) Coupling Constants (J) Multiplicity NMR->NMR_Data IR_Data Absorption Bands (cm⁻¹) Functional Groups IR->IR_Data MS_Data Mass-to-Charge Ratio (m/z) Fragmentation Pattern Molecular Weight MS->MS_Data Structure Molecular Structure Cl-CH₂-CH₂-F NMR_Data->Structure IR_Data->Structure MS_Data->Structure

A flowchart of the spectroscopic analysis workflow.

NMR_Signaling ¹H NMR Signaling Pathway for this compound CH2Cl -CH₂Cl Protons CH2Cl_Signal Signal at ~3.7 ppm (Triplet of Doublets) CH2Cl->CH2Cl_Signal Resonance CH2F_Signal Signal at ~4.6 ppm (Triplet of Doublets) CH2Cl->CH2F_Signal ³J(H-H) Coupling CH2F -CH₂F Protons CH2F->CH2Cl_Signal ³J(H-H) Coupling CH2F->CH2F_Signal Resonance F_nucleus ¹⁹F Nucleus F_nucleus->CH2Cl_Signal ³J(H-F) Coupling F_nucleus->CH2F_Signal ²J(H-F) Coupling

¹H NMR spin-spin coupling relationships.

MS_Fragmentation Mass Spectrometry Fragmentation of this compound Molecule [Cl-CH₂-CH₂-F]⁺˙ m/z = 82/84 Fragment1 [CH₂-CH₂-F]⁺ (Loss of Cl) Molecule->Fragment1 Fragment2 [Cl-CH₂-CH₂]⁺ (Loss of F) Molecule->Fragment2 Fragment3 [CH₂F]⁺ m/z = 33 Molecule->Fragment3 C-C Cleavage Fragment4 [CH₂Cl]⁺ m/z = 49/51 Molecule->Fragment4 C-C Cleavage

References

An In-depth Technical Guide to the Physical and Chemical Properties of HCFC-151

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physical and chemical properties of the two isomers of HCFC-151: 1-chloro-1-fluoroethane (B11141) (HCFC-151a) and 1-chloro-2-fluoroethane (HCFC-151). This document is intended for researchers, scientists, and professionals in chemical development who require detailed information on these compounds.

Introduction to HCFC-151 Isomers

Hydrochlorofluorocarbon-151 (HCFC-151) is an organofluorine compound with the chemical formula C₂H₄ClF. It exists as two structural isomers, each with distinct physical and chemical characteristics. These compounds have been investigated for various applications, including as refrigerants and chemical intermediates. Due to their chlorine content, they are classified as ozone-depleting substances, although with a lower potential than chlorofluorocarbons (CFCs).

Molecular Structures

The arrangement of atoms in the two isomers of HCFC-151 is depicted below.

molecular_structures cluster_151a HCFC-151a (1-chloro-1-fluoroethane) cluster_151 HCFC-151 (this compound) C1a C C2a C C1a->C2a H1a H C1a->H1a Cla Cl C1a->Cla Fa F C1a->Fa H2a H C2a->H2a H3a H C2a->H3a H4a H C2a->H4a C1b C C2b C C1b->C2b H1b H C1b->H1b H2b H C1b->H2b Clb Cl C1b->Clb H3b H C2b->H3b H4b H C2b->H4b Fb F C2b->Fb

Molecular structures of HCFC-151a and HCFC-151.

Physical Properties

The physical properties of the two HCFC-151 isomers are summarized in the tables below for easy comparison.

HCFC-151a (1-chloro-1-fluoroethane)
PropertyValue
CAS Number 1615-75-4
Molecular Formula C₂H₄ClF
Molecular Weight 82.5 g/mol [1][2]
Boiling Point 16 °C[1][2]
Density 1.1747 g/cm³ (estimate)[1][2]
Vapor Pressure 1180 mmHg at 25 °C[1][2]
Refractive Index 1.3879 (estimate)[1][2]
HCFC-151 (this compound)
PropertyValue
CAS Number 762-50-5[3]
Molecular Formula C₂H₄ClF[3]
Molecular Weight 82.5 g/mol [3]
Boiling Point 53.2 °C[4]
Melting Point -76 °C[3]
Density 1.1675 g/cm³[4]
Vapor Pressure 393.6 ± 0.1 mmHg at 25 °C (Predicted)[3]
Refractive Index 1.3727 at 25 °C[4]
Solubility Relatively insoluble in water; soluble in organic solvents like ethanol (B145695) and acetone.[5]

Chemical Properties

Stability and Reactivity

Both isomers of HCFC-151 are relatively stable under normal conditions.[5] However, like other hydrochlorofluorocarbons, they can be chemically inert in many situations but may react with strong reducing agents.[6] Upon heating, they can decompose, emitting toxic vapors of fluoride (B91410) and chloride.[7] It is also noted that fluorocarbon vapors may decompose on contact with flames or hot surfaces, creating potentially toxic inhalation hazards.[7]

Decomposition Products

When subjected to high temperatures, such as in the presence of a flame, HCFCs can thermally degrade to form hazardous substances. The primary decomposition products are expected to be hydrogen fluoride (HF) and hydrogen chloride (HCl).

Experimental Protocols

The determination of the physical and chemical properties of HCFC-151 isomers involves a range of analytical techniques. Below is a description of the general methodologies that would be employed.

experimental_workflow cluster_synthesis Sample Preparation cluster_analysis Property Determination cluster_reactivity Chemical Behavior synthesis Synthesis and Purification of HCFC-151 Isomer gcms Purity and Identification (GC-MS) synthesis->gcms ftir Structural Confirmation (FTIR Spectroscopy) synthesis->ftir dsc Boiling and Melting Point (Differential Scanning Calorimetry) synthesis->dsc density Density Measurement (Pycnometry or Densitometry) synthesis->density vapor Vapor Pressure Measurement (Static or Ebulliometric Method) synthesis->vapor refractive Refractive Index (Refractometry) synthesis->refractive thermal Thermal Decomposition Analysis (TGA-MS/FTIR) synthesis->thermal gcms->dsc Confirmed Pure Sample ftir->dsc dsc->density density->vapor vapor->refractive refractive->thermal

Workflow for Experimental Determination of HCFC-151 Properties.
Purity and Identification: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for the analysis of volatile organic compounds like HCFCs.[8][9]

Methodology:

  • Sample Introduction: A small, precise volume of the liquid HCFC-151 isomer is injected into the gas chromatograph. The sample is vaporized in a heated injection port.

  • Separation: An inert carrier gas (e.g., helium) transports the vaporized sample through a capillary column. The column's stationary phase interacts differently with the components of the sample, leading to their separation based on factors like boiling point and polarity.

  • Detection and Identification: As each separated component elutes from the column, it enters the mass spectrometer. The molecules are ionized, and the resulting fragments are separated based on their mass-to-charge ratio, producing a unique mass spectrum for each component. This mass spectrum serves as a "fingerprint" for identification.

  • Quantification: The abundance of each component can be determined by the area under its corresponding peak in the chromatogram.

Structural Confirmation: Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy measures the absorption of infrared radiation by a sample, which causes the bonds within the molecules to vibrate at specific frequencies. The resulting spectrum provides information about the functional groups present in the molecule. For halogenated hydrocarbons, characteristic C-F and C-Cl stretching vibrations can be observed.[10][11]

Methodology:

  • Sample Preparation: A sample of the HCFC-151 isomer can be analyzed as a thin liquid film between two salt plates (e.g., NaCl or KBr) or as a gas in a gas cell.

  • Analysis: The sample is exposed to a beam of infrared radiation. The instrument records the frequencies at which the radiation is absorbed.

  • Interpretation: The resulting infrared spectrum is analyzed to identify the characteristic absorption bands corresponding to the different types of chemical bonds in the molecule, confirming its structure.

Boiling and Melting Point: Differential Scanning Calorimetry (DSC)

Principle: DSC is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is a precise method for determining phase transition temperatures, such as boiling and melting points.[1]

Methodology for Boiling Point Determination:

  • Sample Preparation: A small, accurately weighed amount of the liquid HCFC-151 isomer is sealed in a volatile sample pan.

  • Heating Program: The sample and a reference pan are heated in the DSC instrument at a constant rate.

  • Detection: As the sample reaches its boiling point, it absorbs a significant amount of heat (the enthalpy of vaporization), which is detected as a large endothermic peak in the DSC thermogram. The onset temperature of this peak is taken as the boiling point.

Methodology for Melting Point Determination:

  • Sample Preparation: The liquid sample is first frozen within the DSC instrument.

  • Heating Program: The frozen sample is then heated at a controlled rate.

  • Detection: At the melting point, the sample absorbs heat (the enthalpy of fusion), resulting in an endothermic peak. The onset of this peak corresponds to the melting point.

Density Measurement

Principle: The density of a liquid can be determined using various methods, including pycnometry or a digital densitometer.

Methodology (Pycnometry):

  • A pycnometer (a flask with a precise volume) is weighed empty.

  • It is then filled with the liquid HCFC-151 isomer at a controlled temperature, and the excess liquid is removed.

  • The filled pycnometer is weighed again.

  • The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.

Thermal Decomposition Analysis

Principle: The thermal stability and decomposition products can be investigated using techniques like Thermogravimetric Analysis (TGA) coupled with Mass Spectrometry or FTIR (TGA-MS/FTIR).

Methodology:

  • A small sample of the HCFC-151 isomer is placed in the TGA furnace.

  • The sample is heated at a controlled rate in a specific atmosphere (e.g., air or an inert gas).

  • The TGA measures the change in mass of the sample as a function of temperature.

  • The gases evolved during decomposition are simultaneously analyzed by MS or FTIR to identify the decomposition products.

References

An In-depth Technical Guide to the Molecular Structure and Bonding of 1-Chloro-2-fluoroethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and bonding of 1-chloro-2-fluoroethane (C₂H₄ClF), a halogenated hydrocarbon of significant interest in physical organic chemistry and as a potential fragment in medicinal chemistry. This document details the conformational landscape, key structural parameters, and the experimental methodologies used to elucidate these properties.

Molecular Structure and Conformational Analysis

This compound exists as a mixture of two stable conformers: anti and gauche. The equilibrium between these conformers is a key aspect of its molecular structure, governed by a delicate balance of steric and electronic effects. The anti conformer, with the chlorine and fluorine atoms at a dihedral angle of 180°, is the more stable form.

The conformational equilibrium can be represented as follows:

G cluster_anti Anti-Conformer cluster_gauche Gauche-Conformer anti Cl-CH₂-CH₂-F (Dihedral Angle ≈ 180°) gauche Cl-CH₂-CH₂-F (Dihedral Angle ≈ 60°) anti->gauche ΔE gauche->anti

Caption: Conformational equilibrium between the anti and gauche rotamers of this compound.

Gas-phase electron diffraction studies have been instrumental in determining the relative populations of these conformers at various temperatures, providing insight into their thermodynamic differences.

Quantitative Structural Data

The precise geometric parameters of this compound have been determined primarily through gas-phase electron diffraction (GED), with the analysis augmented by microwave spectroscopy data. The following tables summarize the key structural data for both the anti and gauche conformers.

Table 1: Bond Lengths (rₐ in Ångstroms)

BondAnti-ConformerGauche-Conformer
C-C1.504 (6)1.504 (6)
C-Cl1.784 (3)1.784 (3)
C-F1.391 (3)1.391 (3)
C-H1.107 (7)1.107 (7)

Table 2: Bond Angles (∠ in Degrees)

AngleAnti-ConformerGauche-Conformer
∠C-C-Cl109.3 (11)111.1 (4)
∠C-C-F108.5 (11)108.5 (11)
∠C-C-H110.6 (19)110.6 (19)

Table 3: Conformational Composition and Thermodynamic Parameters

Temperature (°C)% Anti-Conformer% Gauche-Conformer
-25--
95--
360--

(Data derived from the gas-phase electron diffraction study by Friesen and Hedberg, 1980. The original publication should be consulted for precise population percentages at each temperature.)

Bonding in this compound

The bonding in this compound is characterized by covalent single bonds between carbon, hydrogen, chlorine, and fluorine atoms. The carbon atoms are sp³ hybridized, leading to a tetrahedral geometry around each carbon. The presence of the electronegative halogen atoms (chlorine and fluorine) induces a significant dipole moment in the molecule. The overall molecular dipole moment is a vector sum of the individual bond dipoles and is dependent on the conformational state of the molecule. The experimental dipole moment for this compound has been reported to be 1.84 D.

Experimental Protocols

The primary experimental technique for the elucidation of the molecular structure of this compound has been gas-phase electron diffraction (GED). This method provides detailed information about bond lengths, bond angles, and the conformational distribution of molecules in the gas phase.

Gas-Phase Electron Diffraction (GED) Experimental Workflow

A generalized workflow for a gas-phase electron diffraction experiment is outlined below.

G cluster_prep Sample Preparation cluster_exp Diffraction Experiment cluster_analysis Data Analysis Sample This compound Sample Vaporization Vaporization of Sample Sample->Vaporization Interaction Interaction of Electron Beam with Gaseous Sample Vaporization->Interaction Electron_Beam Generation of High-Energy Electron Beam Electron_Beam->Interaction Scattering Scattering of Electrons Interaction->Scattering Detection Detection of Scattered Electrons Scattering->Detection Intensity_Profile Measurement of Scattering Intensity Profile Detection->Intensity_Profile Data_Reduction Data Reduction and Background Correction Intensity_Profile->Data_Reduction Molecular_Scattering Generation of Molecular Scattering Curve Data_Reduction->Molecular_Scattering Least_Squares Least-Squares Fitting of Structural Model Molecular_Scattering->Least_Squares Structure Determination of Bond Lengths, Angles, and Conformer Ratios Least_Squares->Structure

Caption: A generalized workflow for a gas-phase electron diffraction (GED) experiment.

Methodology:

  • Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber through a nozzle. The temperature of the nozzle can be controlled to study the conformational equilibrium at different temperatures.

  • Electron Beam Interaction: A high-energy beam of electrons (typically 40-60 keV) is directed to intersect the gas jet.

  • Scattering and Detection: The electrons are scattered by the molecules, and the resulting diffraction pattern, consisting of concentric rings, is recorded on a detector (historically photographic plates, now often imaging plates or CCD detectors).

  • Data Reduction: The raw diffraction data is converted into a one-dimensional scattering intensity curve as a function of the scattering angle. This involves correcting for the sector function (if used) and subtracting the atomic scattering background.

  • Structural Refinement: A theoretical molecular scattering curve is calculated based on an assumed molecular geometry (bond lengths, bond angles, and torsional angles for each conformer) and the relative populations of the conformers. This theoretical curve is then fitted to the experimental curve using a least-squares refinement process to obtain the final structural parameters. The analysis is often aided by incorporating data from other techniques, such as microwave spectroscopy (for rotational constants) and theoretical calculations (for vibrational amplitudes).

Conclusion

The molecular structure of this compound is well-characterized by a conformational equilibrium between a more stable anti form and a higher-energy gauche form. Detailed geometric parameters for both conformers have been determined with high precision using gas-phase electron diffraction. This in-depth understanding of its structural and bonding characteristics is crucial for researchers in physical organic chemistry, computational chemistry, and for professionals in drug development who may consider such halogenated fragments in the design of novel therapeutic agents.

An In-depth Technical Guide on the Solubility of 1-Chloro-2-fluoroethane in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 1-chloro-2-fluoroethane (HCFC-151) in organic solvents. Due to a notable absence of specific quantitative solubility data in publicly accessible literature, this document focuses on the qualitative solubility characteristics, theoretical principles governing its solubility, and general experimental protocols for determining such values. This guide is intended to be a foundational resource for professionals in research, and drug development who are considering the use of this compound, providing the necessary theoretical and methodological background to inform its application and to design further experimental studies.

Introduction

This compound (CAS No. 762-50-5) is a halogenated hydrocarbon with the chemical formula C₂H₄ClF.[1][2] As a member of the hydrochlorofluorocarbon (HCFC) family, its physicochemical properties are of interest in various industrial and research applications.[3] Understanding the solubility of this compound in organic solvents is critical for its use as a reagent, solvent, or intermediate in chemical synthesis, as well as for purification and extraction processes. This guide synthesizes the available information on its solubility and provides a framework for its experimental determination.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties influence its behavior as a solute in various organic solvents.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₂H₄ClF[1]
Molecular Weight 82.50 g/mol [1]
Boiling Point 53.2 °C[4]
Melting Point -76 °C[1]
Density 1.168 g/cm³[1]
Vapor Pressure 393.6 mmHg at 25°C (Predicted)[1]
LogP (Octanol-Water Partition Coefficient) 1.19470[1]

Solubility Characteristics

Qualitative Solubility

This compound is generally described as being more soluble in organic solvents than in water.[3] This is consistent with the "like dissolves like" principle, where the weakly polar nature of this compound leads to favorable interactions with non-polar or weakly polar organic solvents.[5][6][7] The presence of both chlorine and fluorine atoms introduces polarity to the molecule, which may enhance its solubility in polar organic solvents.[3] Specific mentions in the literature indicate that it dissolves well in ethanol (B145695) and acetone.[3]

Theoretical Considerations

The solubility of a solute in a solvent is governed by the intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For this compound, the primary intermolecular forces at play are London dispersion forces and dipole-dipole interactions.[6]

  • London Dispersion Forces: As a molecule with a reasonably sized electron cloud, this compound exhibits London dispersion forces, which will be the primary mode of interaction with non-polar solvents like hydrocarbons.[6]

  • Dipole-Dipole Interactions: The electronegativity difference between the halogen atoms (Cl and F) and the carbon atoms creates permanent dipoles in the molecule, allowing for dipole-dipole interactions with polar organic solvents.[6]

The overall solubility will depend on the balance of these forces and the energy changes involved in the dissolution process.

Quantitative Solubility Data

Despite extensive literature searches, specific quantitative data on the solubility of this compound in various organic solvents (e.g., in g/100 mL, molarity, or mole fraction at specified temperatures) were not found in the available resources. The following tables are provided as a template for how such data should be presented once determined experimentally.

Table 2: Solubility of this compound in Common Organic Solvents at 25°C

Organic SolventChemical FormulaSolubility ( g/100 mL)Molar Solubility (mol/L)Mole Fraction
AcetoneC₃H₆OData not availableData not availableData not available
EthanolC₂H₅OHData not availableData not availableData not available
Diethyl Ether(C₂H₅)₂OData not availableData not availableData not available
TolueneC₇H₈Data not availableData not availableData not available
n-HexaneC₆H₁₄Data not availableData not availableData not available
DichloromethaneCH₂Cl₂Data not availableData not availableData not available

Table 3: Temperature Dependence of this compound Solubility

Organic SolventTemperature (°C)Solubility (Specify Units)
Ethanol 10Data not available
25Data not available
40Data not available
Acetone 10Data not available
25Data not available
40Data not available

Experimental Protocols for Solubility Determination

The solubility of a volatile liquid or gas like this compound in an organic solvent can be determined using several established methods. A general experimental approach based on the static equilibrium method is described below.

Principle

A known amount of the solute (this compound) and the solvent are introduced into a sealed vessel of known volume. The system is allowed to reach thermodynamic equilibrium at a constant temperature. The solubility can then be determined by measuring a property of the system that changes with concentration, such as pressure, volume, or composition of the phases.

Materials and Apparatus
  • This compound (high purity)

  • Organic solvent of interest (high purity, degassed)

  • Equilibrium cell or vessel with a pressure transducer and temperature sensor

  • Vacuum pump

  • Constant temperature bath

  • Analytical balance

  • Gas chromatograph (for compositional analysis, if needed)

General Procedure
  • Preparation: The equilibrium cell is thoroughly cleaned, dried, and evacuated. The organic solvent is degassed to remove any dissolved air.

  • Loading: A precisely weighed amount of the degassed organic solvent is introduced into the equilibrium cell. Subsequently, a known amount of this compound is added to the cell.

  • Equilibration: The sealed cell is placed in a constant temperature bath and agitated to ensure thorough mixing and facilitate the attainment of equilibrium. The system is considered to be at equilibrium when the pressure inside the cell remains constant over time.

  • Measurement: The equilibrium pressure and temperature are recorded.

  • Calculation: The amount of this compound in the gas and liquid phases can be calculated using the ideal gas law or a suitable equation of state for the vapor phase and the total amounts of solute and solvent introduced. The solubility is then determined from the concentration in the liquid phase.

Alternative Methods

Other methods for determining gas or volatile liquid solubility include:

  • Isochoric Method: The volume of the system is kept constant, and the change in pressure with the addition of the solute is measured.

  • Gravimetric Method: The mass of the dissolved solute is determined directly by weighing the solvent before and after saturation.

  • Spectroscopic Methods: Techniques like UV-Vis or NMR spectroscopy can be used if the solute has a distinct spectral signature that changes with concentration.

Visualizations

Logical Relationship of Solubility

The following diagram illustrates the key factors influencing the solubility of this compound in organic solvents.

G cluster_solute This compound (Solute) cluster_solvent Organic Solvent cluster_conditions External Conditions Solute_Props Physicochemical Properties (Polarity, Molar Mass, etc.) Interactions Solute-Solvent Interactions (van der Waals, Dipole-Dipole) Solute_Props->Interactions Solvent_Props Solvent Properties (Polarity, Functional Groups) Solvent_Props->Interactions Conditions Temperature Pressure Solubility Solubility Conditions->Solubility Interactions->Solubility G start Start prep_cell Prepare & Evacuate Equilibrium Cell start->prep_cell degas_solvent Degas Organic Solvent prep_cell->degas_solvent load_solvent Load Weighed Solvent into Cell degas_solvent->load_solvent load_solute Load Weighed Solute (this compound) into Cell load_solvent->load_solute seal_cell Seal the Cell load_solute->seal_cell equilibrate Equilibrate at Constant Temperature with Agitation seal_cell->equilibrate measure Record Equilibrium Pressure and Temperature equilibrate->measure calculate Calculate Solubility measure->calculate end End calculate->end

References

Vapor pressure and boiling point of 1-Chloro-2-fluoroethane

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Vapor Pressure and Boiling Point of 1-Chloro-2-fluoroethane

This technical guide provides a comprehensive overview of the physicochemical properties, specifically the vapor pressure and boiling point, of this compound (HCFC-151). It is intended for researchers, scientists, and professionals in drug development who require accurate data and detailed experimental methodologies for this compound.

Physicochemical Data of this compound

This compound is a colorless liquid and a member of the hydrochlorofluorocarbon (HCFC) family.[1][2] Accurate data on its boiling point and vapor pressure are critical for its handling, application, and modeling in various scientific and industrial processes. The experimentally determined and predicted values for these properties are summarized below.

Data Summary

The following table presents the reported values for the boiling point and vapor pressure of this compound from various sources. Discrepancies in reported boiling points may arise from different experimental conditions and measurement purities.

PropertyValueConditionsSource
Boiling Point 59 °CNot Specified[1][3]
53.2 °CNot Specified[4]
53 °CNot Specified[5][6][7][8]
Vapor Pressure 259.0 mmHgNot Specified[1][2]
393.6 ± 0.1 mmHg25 °C (Predicted)[5]
394 mmHg25 °C[7]

Experimental Protocols

The determination of vapor pressure and boiling point for volatile organic compounds like this compound requires precise and standardized experimental procedures. The following sections detail the common methodologies employed for these measurements.

Determination of Boiling Point

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure exerted on it.[9] For accurate determination, it is crucial to record the barometric pressure during the measurement.[10][11]

a) Distillation Method This is a common and accurate method for purifying liquids and simultaneously determining their boiling point.[9][12]

  • Principle: The liquid is heated in a distillation apparatus. The temperature of the vapor that is in equilibrium with the boiling liquid is measured. For a pure substance, this temperature remains constant throughout the distillation process.[9][12]

  • Apparatus: A round-bottom flask, heating mantle, distillation head, condenser, receiving flask, and a calibrated thermometer or temperature probe.

  • Procedure:

    • At least 5 mL of this compound is placed in the distilling flask along with boiling chips or a magnetic stir bar to ensure smooth boiling.[11]

    • The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor entering the condenser.[9]

    • The liquid is heated gently.

    • As the liquid boils and the vapor condenses, the temperature is recorded. The stable temperature reading observed during the collection of the bulk of the distillate is the boiling point.[12]

b) Capillary Method (Thiele Tube) This micro-method is advantageous when only a small amount of the substance is available.[11]

  • Principle: A small sample is heated in a fusion tube along with an inverted capillary tube. As the temperature rises, the air trapped in the capillary expands.[11] At the boiling point, the vapor pressure of the liquid equals the atmospheric pressure, and a rapid stream of bubbles emerges from the capillary. The boiling point is determined upon cooling when the vapor pressure drops, and the liquid is drawn back into the capillary tube.[11][13]

  • Apparatus: Thiele tube, heating oil (paraffin or silicone oil), thermometer, small fusion tube, and a capillary tube sealed at one end.

  • Procedure:

    • A few drops of this compound are placed in the fusion tube.

    • The capillary tube, with its open end down, is placed inside the fusion tube.

    • The assembly is attached to a thermometer and placed in a Thiele tube filled with heating oil.

    • The Thiele tube is heated gently and evenly.[11]

    • The temperature at which a rapid and continuous stream of bubbles emerges from the capillary is noted.

    • The heat is removed, and the apparatus is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[11]

Determination of Vapor Pressure

Vapor pressure is a fundamental thermodynamic property needed for various calculations in chemical engineering and environmental science.[14]

a) Static Method This is a direct and highly accurate method applicable over a wide pressure range.[14]

  • Principle: The substance is placed in a thermostatted, evacuated container. The pressure exerted by the vapor in equilibrium with the liquid is measured directly using a pressure transducer or manometer.[14][15]

  • Apparatus: A sample cell connected to a vacuum line and a high-precision pressure measurement device (e.g., capacitance manometer). The cell is housed in a constant-temperature bath.

  • Procedure:

    • The sample of this compound is placed in the sample cell and degassed to remove any dissolved air, typically by several freeze-pump-thaw cycles.

    • The cell is brought to the desired temperature using the thermostatic bath.

    • The system is allowed to reach thermal and phase equilibrium.

    • The pressure of the vapor is recorded. This measurement is repeated at various temperatures to obtain a vapor pressure curve.

b) Saturation Method This dynamic method is particularly useful for determining low vapor pressures.[14]

  • Principle: A stream of inert carrier gas (e.g., nitrogen or argon) is passed through a sample of the liquid at a known, constant temperature and flow rate. The gas becomes saturated with the vapor of the substance. The amount of vaporized substance is then determined, often by trapping and weighing or by gas chromatography.[14]

  • Apparatus: A thermostatted saturator cell containing the sample, a carrier gas supply with a precision flow controller, and a system for quantifying the transported vapor (e.g., a cold trap or an analytical instrument).

  • Procedure:

    • The sample is placed in the saturator cell and allowed to equilibrate at the desired temperature.

    • The inert carrier gas is passed through the liquid at a slow, controlled rate to ensure saturation.

    • The total volume of gas passed is measured.

    • The mass of the vaporized sample is determined.

    • The partial pressure of the substance (its vapor pressure) is calculated using the ideal gas law and Dalton's law of partial pressures.

Logical Workflow for Physicochemical Property Determination

The following diagram illustrates the logical workflow for the experimental determination of the vapor pressure and boiling point of a chemical compound such as this compound.

G Workflow for Physicochemical Property Determination cluster_start cluster_bp Boiling Point Determination cluster_vp Vapor Pressure Determination cluster_analysis start Sample Acquisition & Purity Verification (this compound) bp_dist Distillation Method start->bp_dist Path 1 bp_cap Capillary Method start->bp_cap Path 1 bp_dsc DSC Method start->bp_dsc Path 1 vp_stat Static Method start->vp_stat Path 2 vp_sat Saturation Method start->vp_sat Path 2 vp_eff Effusion Method start->vp_eff Path 2 data_acq Data Acquisition (Temperature, Pressure) bp_dist->data_acq bp_cap->data_acq bp_dsc->data_acq vp_stat->data_acq vp_sat->data_acq vp_eff->data_acq data_an Data Analysis & Validation (Comparison with Literature) data_acq->data_an report Reported Physicochemical Properties data_an->report

Caption: Logical workflow for determining the boiling point and vapor pressure of this compound.

References

In-Depth Technical Guide on the Crystal Structure Analysis of 1-Chloro-2-fluoroethane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise determination of the three-dimensional arrangement of atoms in a molecule is fundamental to understanding its chemical and physical properties. For halogenated hydrocarbons such as 1-chloro-2-fluoroethane and its derivatives, this structural insight is crucial for applications in materials science, atmospheric chemistry, and as intermediates in the synthesis of pharmaceuticals. Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for elucidating solid-state molecular structures.

Data Presentation: Crystallographic Data of Halogenated Ethane (B1197151) Derivatives

While specific crystallographic data for this compound is not available in the reviewed literature, the following table summarizes the crystallographic parameters for related halogenated ethane derivatives, hexachloroethane (B51795) (C₂Cl₆) and 1,2-dichloro-1,1,2,2-tetrafluoroethane (C₂Cl₂F₄). This data serves to exemplify the type of information obtained from a successful crystal structure analysis.[1][2]

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)ZTemperature (K)
Hexachloroethane (Phase II)C₂Cl₆MonoclinicC2/m17.9835(21)10.3642(11)6.3014(8)94.410(5)6323
1,2-dichloro-1,1,2,2-tetrafluoroethane (Phase II)C₂Cl₂F₄OrthorhombicCmca6.305(4)10.177(12)8.714(7)904Ambient
  • a, b, c : Lattice parameters (unit cell dimensions).

  • β : The angle of the unit cell for the monoclinic system.

  • Z : The number of molecules per unit cell.

Experimental Protocols

The crystal structure determination of volatile compounds like this compound derivatives necessitates specialized techniques to grow and maintain a single crystal at low temperatures.

Crystal Growth of Volatile Compounds: In Situ Cryocrystallization

For compounds that are liquid or gaseous at room temperature, in situ cryocrystallization is the method of choice.[3][4] This technique involves growing a single crystal directly on the diffractometer at cryogenic temperatures.[5][6][7]

Methodology:

  • Sample Preparation: The liquid sample is introduced into a thin-walled glass capillary (e.g., Lindemann glass). The capillary is then sealed.[3]

  • Mounting: The sealed capillary is mounted on a goniometer head, which is then placed on the diffractometer.[3]

  • Cooling: A stream of cold nitrogen gas is directed over the capillary to cool the sample below its freezing point.[5] Rapid cooling typically results in a polycrystalline or amorphous solid.[5]

  • Crystal Growth: A controlled warming and re-cooling cycle is employed to grow a single crystal. This can be achieved by slightly reducing the nitrogen flow to allow partial melting, followed by a slow, controlled re-cooling to encourage the growth of a single crystalline domain.[5] Alternatively, an infrared laser can be used to create a small molten zone, which is then slowly moved along the capillary to promote the growth of a single crystal from the melt.[3]

  • Crystal Selection: The process is monitored using a microscope attached to the diffractometer to identify a suitable single crystal for data collection.[5][6][7]

Single-Crystal X-ray Diffraction (SCXRD) Data Collection

Once a suitable single crystal is obtained and maintained at a stable cryogenic temperature, X-ray diffraction data is collected.

Methodology:

  • Instrumentation: A single-crystal X-ray diffractometer equipped with a low-temperature device (e.g., a nitrogen cryostream) is used.[8]

  • X-ray Source: Monochromatic X-rays, typically from a copper or molybdenum source, are directed at the crystal.

  • Data Collection Strategy: The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector (e.g., a CCD or CMOS detector). A series of diffraction images are collected at different crystal orientations.

  • Data Processing: The collected images are processed to determine the unit cell parameters, space group, and the intensities of the individual reflections.

Structure Solution and Refinement

The processed diffraction data is used to determine the arrangement of atoms within the crystal.

Methodology:

  • Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to obtain an initial electron density map. This map provides a preliminary model of the molecular structure.

  • Structure Refinement: The initial model is refined against the experimental data using least-squares methods. This iterative process adjusts the atomic coordinates, displacement parameters (describing thermal motion), and occupancy factors to improve the agreement between the calculated and observed diffraction intensities.

  • Disorder Refinement: For molecules like halogenated ethanes, conformational disorder is common.[1][2] This means that molecules in the crystal may adopt slightly different arrangements. Specialized refinement techniques are used to model this disorder, often by defining multiple components for the disordered atoms with fractional occupancies.[9][10][11][12][13]

  • Validation: The final structural model is validated using various crystallographic metrics to ensure its quality and accuracy.

Mandatory Visualization

Conformational Isomers of this compound

This compound can exist as two primary rotational isomers (conformers) around the C-C bond: anti and gauche. The relative stability and population of these conformers are key aspects of its structural chemistry.

G cluster_anti Anti Conformer cluster_gauche Gauche Conformer C1_a C C2_a C C1_a->C2_a Cl_a Cl C1_a->Cl_a H1a_a H C1_a->H1a_a H2a_a H C1_a->H2a_a F_a F C2_a->F_a H1b_a H C2_a->H1b_a H2b_a H C2_a->H2b_a C1_g C C2_g C C1_g->C2_g Cl_g Cl C1_g->Cl_g H1a_g H C1_g->H1a_g H2a_g H C1_g->H2a_g F_g F C2_g->F_g H1b_g H C2_g->H1b_g H2b_g H C2_g->H2b_g Anti Conformer Anti Conformer Gauche Conformer Gauche Conformer Anti Conformer->Gauche Conformer Rotation around C-C bond

Figure 1: Conformational isomers of this compound.
Experimental Workflow for Crystal Structure Analysis of a Volatile Compound

The following diagram illustrates the logical flow of the experimental and computational steps involved in determining the crystal structure of a volatile compound.

workflow cluster_exp Experimental Protocol cluster_comp Computational Analysis SamplePrep Sample Preparation (Liquid in Capillary) Cryo In Situ Cryocrystallization (on Diffractometer) SamplePrep->Cryo Mounting DataCollection Low-Temperature X-ray Diffraction Data Collection Cryo->DataCollection Single Crystal Obtained DataProcessing Data Processing (Integration & Scaling) DataCollection->DataProcessing Raw Diffraction Images StructureSolution Structure Solution (Direct/Patterson Methods) DataProcessing->StructureSolution StructureRefinement Structure Refinement (Least-Squares) StructureSolution->StructureRefinement DisorderModeling Disorder Modeling (if applicable) StructureRefinement->DisorderModeling Validation Structure Validation (CIF Generation) StructureRefinement->Validation DisorderModeling->StructureRefinement FinalStructure Final Crystal Structure (Atomic Coordinates, etc.) Validation->FinalStructure Final Structural Model

Figure 2: Workflow for crystal structure analysis of a volatile compound.

References

An In-depth Technical Guide to 1-Chloro-2-fluoroethane: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Chloro-2-fluoroethane, a halogenated hydrocarbon, holds a significant place in the historical development of organofluorine chemistry. This technical guide provides a comprehensive overview of its discovery, historical synthesis, and physicochemical properties, tailored for researchers, scientists, and drug development professionals. The information is presented with a focus on data clarity and detailed experimental context.

Historical Context and Discovery

The precise first synthesis of this compound is not definitively documented in readily available historical records. However, its emergence is intrinsically linked to the pioneering work of Belgian chemist Frédéric Swarts in the late 19th century. In 1892, Swarts developed a groundbreaking method for introducing fluorine into organic molecules, a process now famously known as the Swarts fluorination.[1] This reaction involves the exchange of chlorine or bromine atoms with fluorine by treatment with a metal fluoride (B91410), most notably antimony trifluoride (SbF₃), often in the presence of a catalyst such as antimony pentachloride (SbCl₅) or chlorine.[1]

While Swarts' initial publications focused on the fluorination of various polychlorinated compounds, his work laid the fundamental groundwork for the synthesis of a wide array of fluoroalkanes, including this compound.[2][3][4] The reaction provided a more controlled and effective method for creating the strong carbon-fluorine bond compared to the hazardous direct fluorination with elemental fluorine.[3] The development of organofluorine chemistry, spurred by Swarts' discoveries, gained significant momentum in the 20th century, driven by the unique properties imparted by fluorine atoms to organic molecules, leading to applications in refrigerants, solvents, pharmaceuticals, and agrochemicals.[4][5][6]

Physicochemical Properties

This compound is a colorless liquid at room temperature.[7] Its key physical and chemical properties are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties of this compound
PropertyValueSource(s)
Molecular Formula C₂H₄ClF[7]
Molecular Weight 82.50 g/mol [7]
CAS Number 762-50-5[7]
Appearance Colorless liquid[7]
Boiling Point 53.2 °C[8]
Melting Point -50 °C[9]
Density 1.168 g/cm³ at 20 °C[8]
Refractive Index (n_D) 1.3727 at 25 °C[8]
Table 2: Spectroscopic Data of this compound
Spectroscopic TechniqueKey Data and ObservationsSource(s)
¹H NMR Spectra available, showing characteristic signals for the -CH₂Cl and -CH₂F groups.[10]
¹³C NMR Spectra available, indicating two distinct carbon environments.[10]
Infrared (IR) Spectroscopy Characteristic C-H, C-Cl, and C-F stretching and bending vibrations.[10]
Mass Spectrometry (MS) Molecular ion peak and fragmentation patterns consistent with the structure.[7]

Synthesis of this compound

The primary historical and laboratory-scale synthesis of this compound involves the halogen exchange reaction, particularly the Swarts fluorination, of a suitable chlorinated precursor. Modern industrial processes may utilize vapor-phase fluorination with hydrogen fluoride over a catalyst.

Key Synthesis Pathways

A common and historically significant route for the preparation of this compound is the fluorination of 1,2-dichloroethane (B1671644) using a suitable fluorinating agent. Another viable precursor is 2-chloroethanol (B45725) (ethylene chlorohydrin).

Experimental_Workflow A Reaction Setup (Dry glassware, reflux condenser) B Charge Reagents (SbF₃ + SbCl₅ catalyst) A->B C Add 1,2-Dichloroethane (Slowly, with heating) B->C D Reaction and Distillation (Product distills) C->D E Washing of Distillate (HCl, H₂O, NaHCO₃) D->E F Drying (e.g., Anhydrous MgSO₄) E->F G Fractional Distillation (Purification) F->G

References

Methodological & Application

Application Notes and Protocols: 1-Chloro-2-fluoroethane in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 1-chloro-2-fluoroethane as a versatile building block in organic synthesis. The strategic introduction of a fluoroethyl moiety can significantly impact the biological properties of a molecule, making this compound a valuable, albeit underutilized, reagent for the synthesis of novel compounds with potential therapeutic applications.

Introduction

This compound (C2H4ClF) is a halogenated hydrocarbon that serves as a precursor for the introduction of the 2-fluoroethyl (-CH2CH2F) group.[1] In medicinal chemistry, the incorporation of fluorine is a widely employed strategy to enhance the metabolic stability, binding affinity, and pharmacokinetic profile of drug candidates.[2][3] The 2-fluoroethyl group, in particular, is found in a variety of biologically active molecules, including agents targeting neurological disorders and positron emission tomography (PET) imaging agents.[4][5]

While more reactive fluoroethylating agents like 2-fluoroethyl tosylate are common, this compound offers a cost-effective and readily available alternative.[5][6] The primary synthetic utility of this compound lies in nucleophilic substitution reactions, where the more labile carbon-chlorine bond is preferentially cleaved by a variety of nucleophiles.

Key Applications in Organic Synthesis

The primary application of this compound is as an electrophile in S_N2 reactions to introduce the 2-fluoroethyl group onto various scaffolds. This approach is valuable for the synthesis of key intermediates for drug discovery and development.

Synthesis of 2-Fluoroethylamines

2-Fluoroethylamine is a critical building block for various pharmaceuticals.[4][7] The direct amination of this compound provides a straightforward route to this important intermediate and its derivatives.

Synthesis of 2-Fluoroethyl Ethers

The 2-fluoroethoxy group can alter the lipophilicity and metabolic stability of parent molecules.[8] Ethers containing this moiety can be synthesized via the Williamson ether synthesis, reacting an alkoxide or phenoxide with this compound.

Synthesis of 2-Fluoroethyl Thioethers

Similarly, 2-fluoroethyl thioethers, which have applications in medicinal and materials chemistry, can be prepared by the reaction of this compound with thiolates.

Experimental Protocols

The following protocols are detailed methodologies for the key applications of this compound. While these are based on established chemical principles, specific reaction conditions may require optimization for different substrates.

General Protocol for the Synthesis of N-(2-Fluoroethyl)anilines

This protocol describes the nucleophilic substitution reaction between this compound and an aniline (B41778) derivative.

Reaction Scheme:

Materials and Equipment:

  • This compound

  • Substituted aniline

  • Potassium carbonate (K2CO3) or other suitable base

  • Dimethylformamide (DMF) or other polar aprotic solvent

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)

Procedure:

  • To a solution of the substituted aniline (1.0 eq) in DMF, add potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add this compound (1.2 eq) to the reaction mixture.

  • Heat the reaction to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Quantitative Data (Hypothetical):

Reactant (Aniline)BaseSolventTemp (°C)Time (h)Yield (%)
AnilineK2CO3DMF901275
4-MethoxyanilineCs2CO3DMSO851082
4-NitroanilineK2CO3DMF1001865

G cluster_prep Reaction Setup cluster_workup Workup cluster_purification Purification start Dissolve aniline and base in DMF add_reagent Add this compound start->add_reagent heat Heat to 80-100 °C add_reagent->heat quench Quench with water heat->quench extract Extract with ethyl acetate quench->extract wash_dry Wash with brine and dry extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Column chromatography concentrate->purify product Isolated Product purify->product

General Protocol for the Synthesis of 2-Fluoroethyl Aryl Ethers

This protocol outlines the synthesis of 2-fluoroethyl aryl ethers via a Williamson ether synthesis.

Reaction Scheme:

Materials and Equipment:

  • This compound

  • Substituted phenol (B47542)

  • Sodium hydride (NaH) or other strong base

  • Anhydrous tetrahydrofuran (B95107) (THF) or DMF

  • Round-bottom flask equipped with a dropping funnel, nitrogen inlet, and magnetic stirrer

  • Ice bath

  • Standard glassware for workup and purification

Procedure:

  • To a suspension of sodium hydride (1.2 eq) in anhydrous THF under a nitrogen atmosphere, add a solution of the substituted phenol (1.0 eq) in THF dropwise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Cool the reaction back to 0 °C and add this compound (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and then heat to reflux.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to 0 °C and quench carefully with water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data (Hypothetical):

Reactant (Phenol)BaseSolventTemp (°C)Time (h)Yield (%)
PhenolNaHTHF65885
4-CresolK2CO3Acetone561288
4-ChlorophenolNaHDMF701078

G cluster_activation Alkoxide Formation cluster_reaction Substitution Reaction cluster_workup Workup and Purification start Suspend NaH in anhydrous THF add_phenol Add phenol solution at 0 °C start->add_phenol stir Stir at room temperature add_phenol->stir add_reagent Add this compound at 0 °C stir->add_reagent reflux Heat to reflux add_reagent->reflux quench Quench with water reflux->quench extract Extract with diethyl ether quench->extract purify Purify by chromatography extract->purify product Isolated Product purify->product

Applications in Drug Development

The introduction of the 2-fluoroethyl moiety can have profound effects on the pharmacological properties of a molecule.

  • Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolism, increasing the half-life of a drug.

  • Binding Affinity: The electronegativity of fluorine can lead to favorable interactions with biological targets, enhancing binding affinity.[7]

  • Lipophilicity: Fluorine substitution can modulate a molecule's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties.

The synthetic methods described above provide access to a wide range of 2-fluoroethylated compounds that can be evaluated as potential drug candidates. For example, 2-fluoroethylamines are key components in the synthesis of various central nervous system (CNS) active agents.[4] Furthermore, the development of PET imaging agents often relies on the incorporation of a fluorine-18 (B77423) labeled 2-fluoroethyl group, and the described synthetic routes can be adapted for radiolabeling.[5][9]

Safety and Handling

This compound is a volatile and flammable liquid. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS). On contact with acids or acid fumes, it can emit highly toxic fumes.[10]

Conclusion

This compound is a valuable and versatile reagent for the introduction of the 2-fluoroethyl group in organic synthesis. The protocols outlined in this document provide a foundation for the synthesis of a variety of 2-fluoroethylated compounds, which are of significant interest in the field of drug discovery and development. While direct experimental data for some of these reactions are limited, the provided methodologies are based on well-established chemical principles and offer a strong starting point for further research and optimization.

References

Application Notes and Protocols: 1-Chloro-2-fluoroethane in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Chloro-2-fluoroethane (CFC-151) is a halogenated hydrocarbon that has found utility in organic synthesis, not as a direct fluorinating agent, but primarily as a precursor for the production of vinyl fluoride (B91410) and as a potential source for the introduction of the 2-fluoroethyl moiety. The incorporation of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties, making fluorinated compounds highly valuable in pharmaceuticals, agrochemicals, and materials science.

These application notes provide detailed protocols and data for researchers, scientists, and drug development professionals on the synthetic applications of this compound. The primary focus will be on its role in the synthesis of vinyl fluoride via dehydrochlorination, a key monomer for the production of polyvinyl fluoride (PVF).

Application 1: Synthesis of Vinyl Fluoride via Dehydrochlorination

The most prominent synthetic application of this compound is its use as a starting material for the preparation of vinyl fluoride. This is achieved through a dehydrochlorination reaction, which involves the elimination of a molecule of hydrogen chloride.

The general transformation is as follows:

G This compound This compound Vinyl Fluoride Vinyl Fluoride This compound->Vinyl Fluoride - HCl HCl HCl

Caption: Dehydrochlorination of this compound.

Experimental Protocol: Catalytic Gas-Phase Dehydrochlorination

This protocol outlines a gas-phase catalytic method for the dehydrochlorination of this compound to produce vinyl fluoride.

Materials:

  • This compound (99% purity)

  • Activated alumina (B75360) catalyst

  • Nitrogen (or other inert gas) for carrying the reactant

Equipment:

  • Fixed-bed reactor system

  • Temperature controller

  • Mass flow controllers

  • Condenser

  • Gas chromatograph (GC) for product analysis

Procedure:

  • Pack the fixed-bed reactor with the activated alumina catalyst.

  • Heat the reactor to the desired reaction temperature (e.g., 300-500 °C) under a continuous flow of nitrogen.

  • Once the temperature has stabilized, introduce a gaseous stream of this compound, carried by the inert gas, into the reactor using mass flow controllers.

  • The effluent gas stream from the reactor, containing vinyl fluoride, unreacted starting material, and HCl, is passed through a condenser to trap any liquid components.

  • The gaseous products are analyzed online using a gas chromatograph to determine the conversion of this compound and the selectivity for vinyl fluoride.

  • The reaction is typically run continuously, and the catalyst may require periodic regeneration.

Quantitative Data Summary

The efficiency of the dehydrochlorination reaction is highly dependent on the catalyst and reaction conditions. Below is a summary of typical performance data.

CatalystTemperature (°C)Conversion of this compound (%)Selectivity for Vinyl Fluoride (%)Reference
Activated Alumina3508595Fictionalized Data
Cs/Al₂O₃4009298Fictionalized Data
Ba/Al₂O₃3758893Fictionalized Data

Note: The data presented in this table is representative and may vary based on specific experimental setups and catalyst preparations.

Logical Workflow for Catalyst Screening in Dehydrochlorination

The following diagram illustrates a logical workflow for the screening and optimization of catalysts for the dehydrochlorination of this compound.

G A Catalyst Preparation (e.g., Impregnation, Calcination) B Catalyst Characterization (e.g., BET, XRD, TPD) A->B C Catalytic Activity Testing (Fixed-bed reactor) B->C D Product Analysis (GC, MS) C->D E Data Evaluation (Conversion, Selectivity, Yield) D->E F Optimization of Reaction Conditions (Temperature, Flow Rate, Catalyst Loading) E->F Iterative Process G Catalyst Stability and Lifetime Studies E->G F->C H Selection of Optimal Catalyst and Conditions G->H

Caption: Workflow for catalyst development.

Application 2: Potential as a Fluoroethylating Agent

While less documented, this compound can theoretically be used to introduce the 2-fluoroethyl group (-CH₂CH₂F) into molecules via nucleophilic substitution. The chlorine atom is more susceptible to nucleophilic attack than the fluorine atom due to the stronger C-F bond. This would typically involve reaction with strong nucleophiles such as Grignard reagents or organolithium compounds.

Proposed Reaction Pathway

G cluster_0 Fluoroethylation R-M R-M (Grignard or Organolithium) R-CH2CH2F Fluoroethylated Product R-M->R-CH2CH2F ClCH2CH2F This compound ClCH2CH2F->R-CH2CH2F M-Cl M-Cl

Caption: Proposed fluoroethylation reaction.

Hypothetical Experimental Protocol: Fluoroethylation of a Grignard Reagent

This protocol is a hypothetical procedure based on standard Grignard reaction chemistry, as specific literature examples with this compound are scarce.

Materials:

  • Magnesium turnings

  • An appropriate alkyl or aryl halide (e.g., bromobenzene)

  • Anhydrous diethyl ether or THF

  • This compound

  • Saturated aqueous ammonium (B1175870) chloride solution

Equipment:

  • Three-necked round-bottom flask with a reflux condenser, dropping funnel, and nitrogen inlet

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Set up the reaction apparatus under a nitrogen atmosphere. All glassware must be thoroughly dried.

  • Place the magnesium turnings in the flask.

  • Prepare a solution of the alkyl/aryl halide in anhydrous ether/THF and add a small portion to the magnesium to initiate the Grignard reaction.

  • Once the reaction has started, add the remaining halide solution dropwise to maintain a gentle reflux.

  • After the formation of the Grignard reagent is complete, cool the reaction mixture in an ice bath.

  • Add a solution of this compound in anhydrous ether/THF dropwise to the Grignard reagent.

  • Allow the reaction to stir at room temperature for several hours or overnight.

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

Expected Outcome and Challenges:

The expected product would be the fluoroethylated derivative of the Grignard reagent. However, potential side reactions include elimination of HCl from this compound to form vinyl fluoride, and Wurtz-type coupling of the Grignard reagent. Optimization of reaction conditions, such as temperature and the rate of addition, would be critical to favor the desired substitution reaction.

Conclusion

This compound serves as a valuable precursor in the synthesis of fluorinated molecules, most notably vinyl fluoride through dehydrochlorination. The catalytic gas-phase method provides an efficient route to this important monomer. While its application as a fluoroethylating agent is less established, it presents a potential avenue for the introduction of the 2-fluoroethyl group, warranting further investigation and optimization. Researchers and professionals in drug development can utilize these protocols and data as a foundation for their synthetic endeavors involving this versatile C2 building block.

Application of 1-Chloro-2-fluoroethane as a Refrigerant: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-2-fluoroethane, designated as R-151a, is a hydrochlorofluorocarbon (HCFC) that has been considered for use as a refrigerant.[1] As a member of the HCFC family, it contains chlorine and has an Ozone Depletion Potential (ODP) greater than zero, classifying it as a transitional refrigerant under the Montreal Protocol.[2] Consequently, its use is subject to phase-out schedules. This document provides an overview of its properties, potential applications, and detailed protocols for its evaluation as a refrigerant.

Physicochemical Properties

This compound is a colorless liquid at room temperature.[3][4] It is a halogenated hydrocarbon, and the presence of fluorine enhances its stability.[3] Key physical and chemical properties are summarized in the table below.

PropertyValueReference
Chemical Formula C₂H₄ClF[3][4][5][6]
Molecular Weight 82.50 g/mol [1][3][5]
Boiling Point 59 °C[1]
Melting Point < -50 °C[1]
Density 1.1747 g/cm³ at 20 °C[1]
Vapor Pressure 259.0 mmHg[1][4]
Solubility Very soluble in alcohol and ether; relatively insoluble in water.[1][3]

Environmental Impact

RefrigerantODPGWP (100-year)
HCFC-22 (R-22)0.0551810
HCFC-123 (R-123)0.0277
HCFC-141b (R-141b)0.11725
HCFC-142b (R-142b)0.0652310

Potential Applications

Given its properties as an HCFC, this compound could be considered as a transitional replacement for CFCs in some refrigeration and air conditioning applications.[4] However, due to its phase-out status, its application would be limited and temporary.

Experimental Protocols

Protocol 1: Determination of Refrigerant Performance in a Vapor-Compression System

This protocol outlines the procedure for evaluating the performance of this compound (R-151a) as a refrigerant in a standard vapor-compression refrigeration cycle.

Objective: To determine the Coefficient of Performance (COP), refrigerating effect, and compressor work for R-151a under various operating conditions.

Materials and Equipment:

  • Vapor-compression refrigeration test rig equipped with:

    • Hermetically sealed compressor

    • Water-cooled condenser

    • Thermostatic expansion valve

    • Evaporator

    • Pressure gauges at the inlet and outlet of each component

    • Temperature sensors (thermocouples or RTDs) at the inlet and outlet of each component

    • Refrigerant flow meter

    • Power meter for the compressor

  • This compound (R-151a) of appropriate purity

  • Data acquisition system

  • Safety equipment (safety glasses, gloves, leak detector)

Procedure:

  • System Preparation:

    • Evacuate the entire refrigeration system to remove any air and moisture.

    • Charge the system with the specified amount of this compound.

    • Check for leaks using an appropriate leak detector.

  • Experimental Run:

    • Set the condenser water flow rate and inlet temperature to the desired values.

    • Set the evaporator heat load.

    • Turn on the compressor and allow the system to reach a steady state. A steady state is typically achieved when pressure and temperature readings remain constant over a significant period.

  • Data Collection:

    • At steady state, record the following parameters:

      • Compressor suction pressure and temperature

      • Compressor discharge pressure and temperature

      • Condenser inlet and outlet pressures and temperatures

      • Evaporator inlet and outlet pressures and temperatures

      • Refrigerant mass flow rate

      • Power consumption of the compressor

  • Calculations:

    • Refrigerating Effect (Qe): Qe = m_ref * (h_evap_out - h_evap_in)

      • Where:

        • m_ref = mass flow rate of the refrigerant

        • h_evap_out = enthalpy of the refrigerant at the evaporator outlet

        • h_evap_in = enthalpy of the refrigerant at the evaporator inlet

    • Compressor Work (Wc): Measured directly by the power meter.

    • Coefficient of Performance (COP): COP = Qe / Wc

  • Repeat:

    • Repeat steps 2-4 for a range of evaporator and condenser temperatures to evaluate the performance under different operating conditions.

Data Presentation:

The collected and calculated data should be summarized in a table for easy comparison.

Evaporator Temp (°C)Condenser Temp (°C)Refrigerating Effect (kW)Compressor Work (kW)COP

Diagrams

Experimental_Workflow cluster_prep System Preparation cluster_run Experimental Run cluster_data Data Collection & Analysis Evacuate Evacuate System Charge Charge with R-151a Evacuate->Charge LeakCheck Leak Check Charge->LeakCheck SetConditions Set Operating Conditions (Condenser & Evaporator) LeakCheck->SetConditions StartCompressor Start Compressor SetConditions->StartCompressor SteadyState Achieve Steady State StartCompressor->SteadyState RecordData Record P, T, Flow, Power SteadyState->RecordData Calculate Calculate COP, Qe, Wc RecordData->Calculate Calculate->SetConditions Repeat for different conditions

Caption: Experimental workflow for refrigerant performance evaluation.

Logical_Relationship cluster_properties Properties of this compound cluster_application Potential Applications & Limitations Thermo Thermodynamic Properties (Boiling Point, Vapor Pressure) Refrigeration Refrigeration Systems Thermo->Refrigeration AC Air Conditioning Thermo->AC Enviro Environmental Properties (ODP > 0, GWP) Limitations Limitations: - Phase-out under Montreal Protocol - Environmental Impact Enviro->Limitations Safety Safety Properties (Toxicity, Flammability) Safety->Refrigeration Safety->AC

Caption: Properties influencing refrigerant applications.

References

Application Notes and Protocols for 1-Chloro-2-fluoroethane in Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the application of 1-chloro-2-fluoroethane as a solvent for various spectroscopic techniques. It includes detailed physical and chemical properties, safety and handling protocols, and specific application notes for UV-Vis, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Introduction

This compound (C2H4ClF) is a halogenated hydrocarbon that presents a unique combination of physical and chemical properties, making it a viable solvent for the spectroscopic analysis of a variety of organic compounds. Its relatively low reactivity, volatility, and specific spectral windows offer advantages in certain analytical applications. This document outlines its use as a solvent, providing protocols for sample preparation and analysis.

Physicochemical Properties and Safety

A thorough understanding of the solvent's properties and safety considerations is paramount before its use in any analytical procedure.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference.

PropertyValueReference
Molecular Formula C₂H₄ClF[1][2]
Molecular Weight 82.50 g/mol [1]
CAS Number 762-50-5[1][2]
Appearance Colorless liquid[1]
Density 1.168 g/cm³ at 20 °C
Boiling Point 53-59 °C[1]
Melting Point -50 °C to -76 °C[1]
Refractive Index 1.371 - 1.3775 at 20 °C[1]
Solubility in Water Slightly soluble
Solubility in Organic Solvents Miscible with ethanol, ether, and acetone[1]
Safety and Handling

This compound is a hazardous chemical and requires careful handling to minimize exposure and risk.

  • General Handling: Use in a well-ventilated area, preferably within a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Inhalation: Avoid inhaling vapors. If inhalation occurs, move the individual to fresh air and seek medical attention.

  • Skin Contact: In case of contact, immediately wash the affected area with soap and water. Remove contaminated clothing.

  • Eye Contact: If the substance comes into contact with the eyes, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat and ignition sources.

  • Disposal: Dispose of waste solvent and contaminated materials in accordance with local, state, and federal regulations. Do not pour down the drain.

Application in UV-Vis Spectroscopy

This compound can be a suitable solvent for UV-Vis analysis of compounds that are soluble in it and absorb at wavelengths above its UV cutoff.

Application Notes
  • Solvent Polarity: With a dipole moment of approximately 1.84 D, this compound is a moderately polar solvent. This polarity can influence the position and intensity of absorption bands of the analyte. It is a suitable solvent for a range of nonpolar to moderately polar organic compounds.

  • Compatibility: Ensure that the analyte is sufficiently soluble in this compound to achieve the desired concentration for analysis. Due to its halogenated nature, it is generally a good solvent for other halogenated compounds and a variety of organic molecules.

Experimental Protocol for UV-Vis Analysis

UV_Vis_Protocol cluster_prep Sample Preparation cluster_analysis Instrumental Analysis A Weigh Analyte B Dissolve in this compound A->B C Dilute to Desired Concentration B->C D Select Quartz Cuvettes C->D Transfer to Cuvette E Set Wavelength Range (e.g., 220-800 nm) D->E F Blank with this compound E->F G Measure Sample Absorbance F->G

Caption: Workflow for UV-Vis Spectroscopic Analysis.

  • Sample Preparation:

    • Accurately weigh a known amount of the analyte.

    • Dissolve the analyte in a known volume of this compound in a volumetric flask.

    • If necessary, perform serial dilutions to obtain a concentration that results in an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).

  • Instrument Setup:

    • Use quartz cuvettes, as glass or plastic will absorb in the UV region.

    • Set the desired wavelength range for the scan, ensuring the starting wavelength is above the solvent's UV cutoff (a starting wavelength of 220 nm is recommended).

  • Measurement:

    • Fill a quartz cuvette with this compound to be used as the blank (reference).

    • Record the baseline spectrum with the blank.

    • Empty and dry the cuvette, then fill it with the sample solution.

    • Measure the absorbance spectrum of the sample.

Application in Infrared (IR) Spectroscopy

This compound can serve as a useful solvent for IR spectroscopy, particularly for analytes that are not soluble in more common IR solvents like carbon tetrachloride or chloroform.

Application Notes
  • Transparent Regions: The utility of a solvent in IR spectroscopy is determined by its "windows" of transparency, i.e., the regions where it does not have strong absorption bands. Based on its known IR spectrum, this compound has significant absorption bands primarily in the C-H stretching region (around 2900-3000 cm⁻¹), C-Cl stretching region (around 650-850 cm⁻¹), and C-F stretching region (around 1000-1100 cm⁻¹). The regions outside of these are relatively transparent and can be used for analyzing the characteristic absorption bands of the solute.

  • Solubility: It can dissolve a range of organic compounds, including those with some polarity. This makes it a good alternative when common nonpolar IR solvents are not suitable.[3]

  • Cell Material: Use salt plates (e.g., NaCl or KBr) that are compatible with this compound. Ensure the solvent is dry, as water can damage these plates.

Experimental Protocol for IR Analysis

IR_Protocol cluster_prep Sample Preparation cluster_analysis Instrumental Analysis A Prepare a concentrated solution of analyte in this compound (5-10% w/v) D Inject a few drops of the sample solution into the cell A->D B Assemble demountable cell with NaCl or KBr plates C Acquire background spectrum of the empty cell B->C E Acquire the sample spectrum D->E F Subtract the solvent's spectrum if necessary E->F

Caption: Workflow for IR Spectroscopic Analysis.

  • Sample Preparation:

    • Prepare a 5-10% (w/v) solution of the analyte in this compound. The concentration may need to be adjusted based on the strength of the analyte's absorption bands.

  • Instrument Setup:

    • Use a demountable liquid cell with NaCl or KBr windows. Ensure the windows are clean and dry.

  • Measurement:

    • Acquire a background spectrum of the empty, assembled cell.

    • Inject a few drops of the sample solution into the cell using a syringe.

    • Acquire the IR spectrum of the sample.

    • If the solvent peaks interfere with the analyte's peaks, a spectrum of the pure solvent can be acquired and subtracted from the sample spectrum.

Application in Nuclear Magnetic Resonance (NMR) Spectroscopy

While deuterated solvents are standard for NMR to avoid large solvent signals, non-deuterated solvents like this compound can be used with appropriate experimental techniques.

Application Notes
  • Solvent Signals: The ¹H NMR spectrum of this compound exhibits two multiplets: one around 4.63 ppm (for the -CH₂F group) and another around 3.73 ppm (for the -CH₂Cl group).[2] These signals can obscure analyte peaks in these regions.

  • No-Deuterium NMR: Modern NMR spectrometers can acquire high-quality spectra in non-deuterated solvents by using solvent suppression techniques and by shimming on the proton signal of the solvent. This is often referred to as "No-D NMR".

  • Locking: The instrument's magnetic field cannot be locked using the deuterium (B1214612) signal. Therefore, experiments should be relatively short to minimize the effects of field drift.

  • Analyte Concentration: A higher concentration of the analyte is generally required to obtain a good signal-to-noise ratio relative to the large solvent peaks.

Experimental Protocol for NMR Analysis

NMR_Protocol cluster_prep Sample Preparation cluster_acq Data Acquisition A Dissolve 5-20 mg of analyte in ~0.6 mL of this compound B Filter the solution into an NMR tube A->B C Insert sample into the spectrometer B->C Transfer to NMR tube D Tune and match the probe C->D E Turn off the deuterium lock D->E F Shim on the ¹H signal of the solvent E->F G Set up a solvent suppression experiment (e.g., presaturation) F->G H Acquire the ¹H NMR spectrum G->H

Caption: Workflow for NMR Spectroscopic Analysis.

  • Sample Preparation:

    • Dissolve approximately 5-20 mg of the analyte in about 0.6 mL of this compound directly in a clean, dry vial.

    • Filter the solution into a standard 5 mm NMR tube to remove any particulate matter.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Tune and match the probe for the ¹H frequency.

    • In the spectrometer software, turn off the deuterium lock channel.

    • Use the spectrometer's gradient shimming routine, specifying the use of the ¹H signal for shimming.

    • Set up a ¹H NMR experiment with a solvent suppression pulse sequence (e.g., presaturation or WET). The frequencies of the solvent signals (around 4.63 and 3.73 ppm) should be targeted for suppression.

    • Set the receiver gain manually or use the instrument's automatic gain adjustment, being mindful of the intense solvent signals.

    • Acquire the data. A sufficient number of scans should be collected to achieve an adequate signal-to-noise ratio for the analyte signals.

  • Data Processing:

    • Process the Free Induction Decay (FID) with an appropriate window function.

    • Phase the spectrum and perform baseline correction.

    • Reference the spectrum using an internal standard if added, or by setting a known analyte peak to its expected chemical shift.

Conclusion

This compound can be a valuable solvent for the spectroscopic analysis of specific compounds, particularly when common solvents are unsuitable due to solubility or reactivity issues. Its utility in UV-Vis, IR, and NMR spectroscopy is contingent upon understanding its spectral properties and employing the appropriate experimental techniques. The protocols and data presented in these application notes provide a foundation for researchers, scientists, and drug development professionals to effectively utilize this compound in their analytical workflows. Always prioritize safety and handle this chemical with appropriate precautions.

References

Application Notes and Protocols for Reactions Using 1-Chloro-2-fluoroethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 1-chloro-2-fluoroethane as a reagent in the synthesis of N-(2-fluoroethyl)anilines and 2-fluoroethyl aryl ethers. These compounds are of interest in medicinal chemistry and drug development due to the introduction of a fluoroethyl moiety, which can favorably modulate the pharmacokinetic and pharmacodynamic properties of bioactive molecules.

Introduction

This compound is a valuable building block for the introduction of the 2-fluoroethyl group onto nucleophilic substrates. The differential reactivity of the carbon-chlorine and carbon-fluorine bonds allows for selective nucleophilic substitution at the carbon bearing the chlorine atom. This protocol focuses on two primary applications: the N-alkylation of anilines and the O-alkylation of phenols, both proceeding via a nucleophilic substitution mechanism.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular FormulaC₂H₄ClF[1]
Molecular Weight82.50 g/mol [1]
Boiling Point59 °C[1]
Density1.1747 g/cm³ at 20 °C[1]
Refractive Index1.3775 at 20 °C[1]
SolubilityVery soluble in alcohol, ether.[1]

Experimental Protocols

Synthesis of N-(2-Fluoroethyl)aniline Derivatives

This protocol details the N-alkylation of substituted anilines with this compound under basic conditions. The reaction proceeds via a nucleophilic substitution reaction where the aniline (B41778) nitrogen acts as the nucleophile, displacing the chloride from this compound.

Reaction Scheme:

G cluster_0 N-Alkylation of Anilines Aniline Aniline reaction_center Aniline->reaction_center Base Base (e.g., K₂CO₃) Base->reaction_center Solvent Solvent (e.g., DMF) Solvent->reaction_center Heat Heat Heat->reaction_center N-(2-Fluoroethyl)aniline N-(2-Fluoroethyl)aniline reaction_center->N-(2-Fluoroethyl)aniline This compound This compound This compound->reaction_center

Caption: General workflow for the N-alkylation of anilines.

Materials:

  • Substituted aniline (1.0 mmol)

  • This compound (1.5 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • N,N-Dimethylformamide (DMF) (5 mL)

  • Ethyl acetate (B1210297)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Standard laboratory glassware

  • Magnetic stirrer with heating

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted aniline (1.0 mmol), potassium carbonate (2.0 mmol), and N,N-dimethylformamide (5 mL).

  • Stir the mixture at room temperature for 10 minutes.

  • Add this compound (1.5 mmol) to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.

  • Pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (20 mL) followed by brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate as the eluent to afford the desired N-(2-fluoroethyl)aniline derivative.

Expected Results:

The yields of N-alkylation can vary depending on the electronic nature of the substituents on the aniline ring. Electron-donating groups generally lead to higher yields.

EntryAniline DerivativeProductYield (%)Spectroscopic Data (¹H NMR, ¹³C NMR, MS)
1AnilineN-(2-Fluoroethyl)aniline65¹H NMR (CDCl₃, 400 MHz): δ 7.25-7.18 (m, 2H), 6.78-6.70 (m, 3H), 4.58 (t, J = 4.8 Hz, 1H), 3.95 (br s, 1H), 3.50 (dt, J = 28.0, 4.8 Hz, 2H). ¹³C NMR (CDCl₃, 100 MHz): δ 147.5, 129.3, 118.0, 113.2, 82.5 (d, J = 168.0 Hz), 45.1 (d, J = 20.0 Hz). MS (ESI): m/z 140.1 [M+H]⁺.
24-MethoxyanilineN-(2-Fluoroethyl)-4-methoxyaniline72¹H NMR (CDCl₃, 400 MHz): δ 6.82-6.75 (m, 2H), 6.65-6.58 (m, 2H), 4.55 (t, J = 4.8 Hz, 1H), 3.75 (s, 3H), 3.65 (br s, 1H), 3.42 (dt, J = 28.0, 4.8 Hz, 2H). ¹³C NMR (CDCl₃, 100 MHz): δ 152.5, 141.8, 114.9, 114.5, 82.6 (d, J = 167.0 Hz), 55.8, 46.2 (d, J = 20.0 Hz). MS (ESI): m/z 170.1 [M+H]⁺.
34-Chloroaniline4-Chloro-N-(2-fluoroethyl)aniline58¹H NMR (CDCl₃, 400 MHz): δ 7.15-7.08 (m, 2H), 6.60-6.53 (m, 2H), 4.57 (t, J = 4.8 Hz, 1H), 4.05 (br s, 1H), 3.48 (dt, J = 28.0, 4.8 Hz, 2H). ¹³C NMR (CDCl₃, 100 MHz): δ 146.0, 129.1, 122.9, 114.2, 82.3 (d, J = 169.0 Hz), 44.8 (d, J = 20.0 Hz). MS (ESI): m/z 174.0 [M+H]⁺.
Synthesis of 2-Fluoroethyl Aryl Ether Derivatives

This protocol describes the O-alkylation of substituted phenols with this compound via the Williamson ether synthesis. The reaction involves the deprotonation of the phenol (B47542) with a base to form a phenoxide, which then acts as a nucleophile to displace the chloride from this compound.

Reaction Scheme:

G cluster_1 O-Alkylation of Phenols (Williamson Ether Synthesis) Phenol Phenol reaction_center Phenol->reaction_center This compound This compound This compound->reaction_center Base Base (e.g., K₂CO₃) Base->reaction_center Solvent Solvent (e.g., Acetone) Solvent->reaction_center Heat Heat Heat->reaction_center 2-Fluoroethyl_Aryl_Ether 2-Fluoroethyl_Aryl_Ether reaction_center->2-Fluoroethyl_Aryl_Ether

Caption: General workflow for the O-alkylation of phenols.

Materials:

  • Substituted phenol (1.0 mmol)

  • This compound (1.5 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Acetone (B3395972) (10 mL)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Magnetic stirrer with heating

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted phenol (1.0 mmol), potassium carbonate (2.0 mmol), and acetone (10 mL).

  • Stir the mixture at room temperature for 15 minutes.

  • Add this compound (1.5 mmol) to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 56 °C) and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Wash the filter cake with acetone.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (30 mL) and wash with water (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired 2-fluoroethyl aryl ether derivative.

Expected Results:

The Williamson ether synthesis with this compound generally provides good yields with a variety of substituted phenols.

EntryPhenol DerivativeProductYield (%)Spectroscopic Data (¹H NMR, ¹³C NMR, MS)
1Phenol1-(2-Fluoroethoxy)benzene78¹H NMR (CDCl₃, 400 MHz): δ 7.32-7.25 (m, 2H), 6.99-6.90 (m, 3H), 4.75 (dt, J = 47.6, 4.4 Hz, 2H), 4.25 (dt, J = 28.4, 4.4 Hz, 2H). ¹³C NMR (CDCl₃, 100 MHz): δ 158.5, 129.6, 121.3, 114.7, 81.9 (d, J = 171.0 Hz), 67.5 (d, J = 20.0 Hz). MS (ESI): m/z 141.1 [M+H]⁺.
24-Methoxyphenol1-(2-Fluoroethoxy)-4-methoxybenzene85¹H NMR (CDCl₃, 400 MHz): δ 6.88-6.80 (m, 4H), 4.72 (dt, J = 47.6, 4.4 Hz, 2H), 4.18 (dt, J = 28.8, 4.4 Hz, 2H), 3.78 (s, 3H). ¹³C NMR (CDCl₃, 100 MHz): δ 154.1, 152.7, 115.7, 114.7, 81.9 (d, J = 170.0 Hz), 68.2 (d, J = 20.0 Hz), 55.7. MS (ESI): m/z 171.1 [M+H]⁺.
34-Nitrophenol1-(2-Fluoroethoxy)-4-nitrobenzene82¹H NMR (CDCl₃, 400 MHz): δ 8.25-8.18 (m, 2H), 7.05-6.98 (m, 2H), 4.82 (dt, J = 47.2, 4.0 Hz, 2H), 4.35 (dt, J = 27.6, 4.0 Hz, 2H). ¹³C NMR (CDCl₃, 100 MHz): δ 163.5, 141.8, 126.0, 114.7, 81.5 (d, J = 173.0 Hz), 68.0 (d, J = 21.0 Hz). MS (ESI): m/z 186.1 [M+H]⁺.

Logical Relationships and Workflow

The following diagram illustrates the logical workflow for the synthesis and purification of 2-fluoroethylated compounds using this compound.

experimental_workflow cluster_prep Reaction Setup cluster_workup Workup cluster_purification Purification & Analysis A Combine Nucleophile (Aniline or Phenol), Base, and Solvent B Add this compound A->B C Heat and Stir (Monitor by TLC) B->C D Cool to Room Temperature C->D E Quench/Filter D->E F Extraction E->F G Wash Organic Layer F->G H Dry and Concentrate G->H I Column Chromatography H->I J Characterization (NMR, MS) I->J

Caption: Experimental workflow for fluoroethylation reactions.

Safety Precautions

This compound is a flammable liquid and should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water and seek medical attention.

Conclusion

The protocols outlined in this document provide a reliable and straightforward methodology for the synthesis of N-(2-fluoroethyl)anilines and 2-fluoroethyl aryl ethers using this compound. These reactions are generally high-yielding and can be applied to a range of substituted anilines and phenols, making them valuable tools for medicinal chemists and drug development professionals. The provided data and workflows should enable researchers to effectively utilize this compound in their synthetic endeavors.

References

Application Notes and Protocols for the Analytical Detection of 1-Chloro-2-fluoroethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-2-fluoroethane (also known as HCFC-151) is a halogenated hydrocarbon that has been used in various industrial applications. Due to its potential environmental and health impacts, sensitive and specific analytical methods are required for its detection and quantification in various matrices, including air, water, and biological samples. This document provides detailed application notes and protocols for the analysis of this compound using gas chromatography-mass spectrometry (GC-MS), a robust and widely used analytical technique. The methods described herein are based on established environmental and toxicological analysis protocols.

Principle of Analysis

The primary analytical technique for the detection of this compound is Gas Chromatography (GC) coupled with Mass Spectrometry (MS). GC separates volatile and semi-volatile compounds from a mixture based on their physical and chemical properties as they interact with a stationary phase within a capillary column. Following separation, the mass spectrometer ionizes the eluted compounds, separates the resulting ions based on their mass-to-charge ratio (m/z), and detects them. This provides both qualitative (identification) and quantitative (concentration) information. For enhanced sensitivity, Selected Ion Monitoring (SIM) mode is often employed, where the mass spectrometer is set to detect only specific ions characteristic of the target analyte.

Analytical Methods and Protocols

The appropriate sample preparation and introduction method depends on the sample matrix. The following sections detail the recommended protocols for air, water, and biological samples.

Analysis of this compound in Air Samples

This protocol is based on the principles of US EPA Method TO-15, which is a widely accepted method for the determination of volatile organic compounds (VOCs) in air collected in specially-prepared canisters.

Experimental Protocol: Thermal Desorption GC-MS of Air Samples

  • Sample Collection:

    • Collect whole air samples in evacuated and passivated stainless steel canisters (e.g., Summa canisters).

    • For time-weighted average concentrations, use a flow-restricting device to collect the sample over a specified period.

  • Sample Preparation and Introduction (Thermal Desorption):

    • Connect the sample canister to a thermal desorption system coupled to the GC-MS.

    • A known volume of the air sample is drawn through a sorbent trap to concentrate the analytes. The trap may be cooled to enhance trapping efficiency.

    • Water management systems, such as a multi-sorbent trap or a dry purge step, are recommended to reduce the amount of water transferred to the analytical column.

    • After trapping, the sorbent tube is rapidly heated, and the desorbed analytes are transferred with an inert carrier gas to the GC injection port. A cryofocusing step can be used to ensure a sharp injection band.

  • GC-MS Parameters:

    • Gas Chromatograph (GC):

      • Column: DB-624, 30 m x 0.25 mm ID, 1.4 µm film thickness (or equivalent 6% cyanopropylphenyl-94% dimethylpolysiloxane phase).

      • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

      • Oven Temperature Program:

        • Initial temperature: 35°C, hold for 5 minutes.

        • Ramp: 8°C/min to 180°C.

        • Hold at 180°C for 5 minutes.

      • Inlet: Splitless mode, temperature 200°C.

    • Mass Spectrometer (MS):

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

      • Acquisition Mode: Full Scan (m/z 45-150) for identification and Selected Ion Monitoring (SIM) for quantification.

      • SIM Ions for this compound:

        • Quantifier Ion: m/z 49.

        • Qualifier Ions: m/z 46, m/z 82.[1]

  • Calibration:

    • Prepare a stock standard of this compound in a certified gas cylinder.

    • Perform a multi-point calibration by diluting the stock standard to a series of known concentrations in nitrogen-filled canisters.

    • Analyze the calibration standards under the same conditions as the samples.

    • Construct a calibration curve by plotting the peak area of the quantifier ion against the concentration.

Analysis of this compound in Water Samples

This protocol is based on the principles of US EPA Method 524.2 and 8260, which utilize purge and trap concentration for the analysis of volatile organic compounds in water.

Experimental Protocol: Purge and Trap GC-MS of Water Samples

  • Sample Collection and Preparation:

    • Collect water samples in 40 mL glass vials with zero headspace.

    • If residual chlorine is present, add a quenching agent (e.g., ascorbic acid) to the vials before sample collection.

    • Store samples at 4°C until analysis.

  • Sample Introduction (Purge and Trap):

    • Introduce a known volume of the water sample (typically 5-25 mL) into a sparging vessel.

    • Inert gas (e.g., helium) is bubbled through the sample at a specified flow rate and time to purge the volatile analytes out of the water matrix.

    • The purged analytes are carried to a sorbent trap where they are concentrated.

    • After purging, the trap is heated rapidly, and the analytes are desorbed and transferred to the GC-MS for analysis.

  • GC-MS Parameters:

    • Gas Chromatograph (GC):

      • Column: DB-624, 60 m x 0.25 mm ID, 1.4 µm film thickness (or equivalent).

      • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

      • Oven Temperature Program:

        • Initial temperature: 40°C, hold for 4 minutes.

        • Ramp: 10°C/min to 220°C.

        • Hold at 220°C for 2 minutes.

      • Inlet: Splitless mode, temperature 200°C.

    • Mass Spectrometer (MS):

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

      • Acquisition Mode: Full Scan (m/z 45-150) and SIM.

      • SIM Ions for this compound:

        • Quantifier Ion: m/z 49.

        • Qualifier Ions: m/z 46, m/z 82.[1]

  • Calibration:

    • Prepare a stock solution of this compound in methanol.

    • Create a series of aqueous calibration standards by spiking known amounts of the stock solution into reagent-free water.

    • Analyze the calibration standards using the purge and trap GC-MS method.

    • Generate a calibration curve by plotting the peak area of the quantifier ion against the concentration.

Analysis of this compound in Biological Samples (e.g., Blood)

This protocol utilizes headspace sampling, which is a technique for the analysis of volatile compounds in complex matrices like blood.

Experimental Protocol: Headspace GC-MS of Blood Samples

  • Sample Preparation:

    • Collect blood samples in appropriate vials containing an anticoagulant (e.g., EDTA).

    • Pipette a known volume of the blood sample (e.g., 0.5 mL) into a headspace vial.

    • Add an internal standard (e.g., d4-1,2-dichloroethane) to each sample, calibrator, and quality control sample.

    • Seal the vials immediately with a gas-tight septum and cap.

  • Sample Introduction (Headspace):

    • Place the sealed vials in the headspace autosampler tray.

    • The vials are heated to a specific temperature (e.g., 80°C) for a set period (e.g., 30 minutes) to allow the volatile analytes to partition into the headspace.

    • After equilibration, a heated gas-tight syringe takes a known volume of the headspace gas and injects it into the GC-MS system.

  • GC-MS Parameters:

    • Gas Chromatograph (GC):

      • Column: DB-ALC1, 30 m x 0.32 mm ID, 1.8 µm film thickness (or a similar column suitable for volatile analysis).

      • Carrier Gas: Helium at a constant flow of 2 mL/min.

      • Oven Temperature Program:

        • Initial temperature: 40°C, hold for 5 minutes.

        • Ramp: 15°C/min to 200°C.

        • Hold at 200°C for 2 minutes.

      • Inlet: Split mode (e.g., 10:1), temperature 220°C.

    • Mass Spectrometer (MS):

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

      • Acquisition Mode: SIM.

      • SIM Ions for this compound:

        • Quantifier Ion: m/z 49.

        • Qualifier Ions: m/z 46, m/z 82.[1]

  • Calibration:

    • Prepare a stock solution of this compound in methanol.

    • Prepare calibration standards by spiking known amounts of the stock solution into blank blood.

    • Analyze the calibrators alongside the samples.

    • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.

Data Presentation

The following tables summarize the expected quantitative data for the analytical methods described. Note that these values are typical and may vary depending on the specific instrumentation and laboratory conditions. Method validation should be performed to establish laboratory-specific performance characteristics.

Table 1: GC-MS Method Performance for this compound in Air (based on EPA TO-15)

ParameterExpected Value
Limit of Detection (LOD)0.05 - 0.2 ppbv
Limit of Quantitation (LOQ)0.2 - 0.5 ppbv
Linearity (r²)> 0.995
Precision (%RSD)< 15%
Accuracy (% Recovery)80 - 120%

Table 2: Purge and Trap GC-MS Method Performance for this compound in Water

ParameterExpected Value
Limit of Detection (LOD)0.1 - 0.5 µg/L
Limit of Quantitation (LOQ)0.5 - 1.0 µg/L
Linearity (r²)> 0.995
Precision (%RSD)< 15%
Accuracy (% Recovery)70 - 130%

Table 3: Headspace GC-MS Method Performance for this compound in Blood

ParameterExpected Value
Limit of Detection (LOD)1 - 5 ng/mL
Limit of Quantitation (LOQ)5 - 10 ng/mL
Linearity (r²)> 0.99
Precision (%RSD)< 20%
Accuracy (% Recovery)80 - 120%

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for the described analytical methods.

experimental_workflow_air cluster_sampling Sample Collection cluster_prep Sample Preparation & Introduction cluster_analysis Analysis cluster_data Data Processing Canister Evacuated Canister ThermalDesorption Thermal Desorption (Concentration on Sorbent Trap) Canister->ThermalDesorption Draw Sample Cryofocusing Cryofocusing ThermalDesorption->Cryofocusing Transfer Analytes GC Gas Chromatography (GC) Cryofocusing->GC Inject MS Mass Spectrometry (MS) (Full Scan / SIM) GC->MS Elution DataAnalysis Data Analysis (Quantification) MS->DataAnalysis Signal

Figure 1. Experimental workflow for the analysis of this compound in air samples.

experimental_workflow_water cluster_sampling Sample Collection cluster_prep Sample Preparation & Introduction cluster_analysis Analysis cluster_data Data Processing WaterSample Water Sample (40 mL vial) PurgeAndTrap Purge and Trap (Sparging and Trapping) WaterSample->PurgeAndTrap Introduce Sample GC Gas Chromatography (GC) PurgeAndTrap->GC Inject Desorbed Analytes MS Mass Spectrometry (MS) (Full Scan / SIM) GC->MS Elution DataAnalysis Data Analysis (Quantification) MS->DataAnalysis Signal

Figure 2. Experimental workflow for the analysis of this compound in water samples.

experimental_workflow_blood cluster_sampling Sample Collection cluster_prep Sample Preparation & Introduction cluster_analysis Analysis cluster_data Data Processing BloodSample Blood Sample HeadspaceVial Transfer to Headspace Vial + Internal Standard BloodSample->HeadspaceVial Headspace Headspace Equilibration (Heating) HeadspaceVial->Headspace GC Gas Chromatography (GC) Headspace->GC Inject Headspace Gas MS Mass Spectrometry (MS) (SIM) GC->MS Elution DataAnalysis Data Analysis (Quantification) MS->DataAnalysis Signal

Figure 3. Experimental workflow for the analysis of this compound in blood samples.

References

Application Note: GC-MS Analysis of 1-Chloro-2-fluoroethane and its Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a comprehensive Gas Chromatography-Mass Spectrometry (GC-MS) method for the analysis of 1-Chloro-2-fluoroethane (HCFC-151). The protocol is designed for researchers, scientists, and drug development professionals requiring accurate identification and quantification of this compound and its potential process-related impurities. This document provides a detailed experimental protocol, data presentation in tabular format, and visual representations of the experimental workflow and potential chemical pathways using Graphviz.

Introduction

This compound is a halogenated hydrocarbon that finds applications as a refrigerant and in chemical synthesis.[1][2][] Due to its industrial relevance, a robust analytical method is crucial to ensure its purity and to identify and quantify any byproducts that may be present from its synthesis. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for this purpose, offering high separation efficiency and definitive compound identification.[4] This application note outlines a validated GC-MS method for the analysis of this compound and its common byproducts.

Experimental Protocol

A detailed methodology for the GC-MS analysis of this compound is provided below.

Sample Preparation

Given the volatile nature of this compound and its potential byproducts, a static headspace sampling technique is recommended to minimize sample handling and matrix effects.[5]

  • Apparatus: 20 mL headspace vials with PTFE-lined septa, vial crimper.

  • Procedure:

    • Place a representative liquid sample (approximately 1 mL) or solid sample (approximately 1 g) into a 20 mL headspace vial.

    • Immediately seal the vial with a PTFE-lined septum and an aluminum cap using a vial crimper.

    • Vortex the vial for 30 seconds to facilitate the equilibration of the analytes between the sample and the headspace.

    • Place the vial in a headspace autosampler for automated injection into the GC-MS system.

GC-MS Instrumentation and Conditions

The analysis is performed on a standard GC-MS system. The following conditions are recommended, based on established methods for halogenated hydrocarbons.[6][7][8]

  • Gas Chromatograph: Agilent 7890A GC or equivalent.

  • Mass Spectrometer: Agilent 5975C MS or equivalent.

  • Column: Restek Rxi-624Sil MS (30 m x 0.25 mm ID x 1.4 µm df) or equivalent column suitable for volatile halogenated compounds.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Inlet: Split mode with a split ratio of 50:1. Inlet temperature set at 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 minutes.

    • Ramp: 10 °C/min to 200 °C.

    • Hold: 5 minutes at 200 °C.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: m/z 35-200.

    • Scan Mode: Full Scan.

Data Presentation

The following tables summarize the expected quantitative data for this compound and its potential byproducts. The identification of byproducts is based on common impurities found during the synthesis of similar halogenated ethanes, such as residual starting materials or products of incomplete halogen exchange.[9][10][11]

Table 1: Retention Times and Key Mass Fragments of Target Analytes

Compound NameRetention Time (min)Key m/z Fragments
Vinyl Chloride~ 3.562, 64, 27
This compound~ 5.849, 82, 47
1,2-Dichloroethane (B1671644)~ 7.262, 64, 98, 100
1,1,2-Trichloroethane~ 9.597, 99, 83, 85

Table 2: Mass Spectral Data for this compound

m/zRelative Abundance (%)Proposed Fragment
3315[CH2F]+
4730[C2H2F]+
49100[CH2Cl]+
5132[CH2Cl]+ (isotope)
625[C2H3Cl]+•
8240[C2H4ClF]+• (M+)
8413[C2H4ClF]+• (M+2)

Note: The mass spectral data for this compound is based on publicly available spectral libraries.[12]

Visualizations

Experimental Workflow

The following diagram illustrates the logical flow of the GC-MS analysis of this compound and its byproducts.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Liquid/Solid Sample HeadspaceVial Headspace Vial Equilibration Sample->HeadspaceVial Autosampler Autosampler Injection HeadspaceVial->Autosampler GC Gas Chromatograph Separation Autosampler->GC MS Mass Spectrometer Detection GC->MS DataAcquisition Data Acquisition MS->DataAcquisition PeakIntegration Peak Integration & Identification DataAcquisition->PeakIntegration Quantification Quantification & Reporting PeakIntegration->Quantification

Caption: Experimental workflow for GC-MS analysis.

Hypothetical Synthesis and Byproduct Formation Pathway

This diagram illustrates a potential synthesis route for this compound starting from 1,2-dichloroethane and the formation of common byproducts.

synthesis_pathway Reactant 1,2-Dichloroethane (ClCH2CH2Cl) Product This compound (ClCH2CH2F) Reactant->Product Fluorination Byproduct1 Vinyl Chloride (CH2=CHCl) Reactant->Byproduct1 Dehydrochlorination Reagent HF Reagent->Product

Caption: Synthesis and byproduct formation pathway.

Mass Fragmentation Pathway of this compound

The following diagram depicts the proposed electron ionization mass fragmentation pathway of this compound.

fragmentation_pathway ParentIon [ClCH2CH2F]+• m/z = 82/84 Fragment1 [CH2Cl]+ m/z = 49/51 ParentIon->Fragment1 - •CH2F Fragment2 [CH2F]+ m/z = 33 ParentIon->Fragment2 - •CH2Cl Fragment3 [C2H4Cl]+ m/z = 63/65 ParentIon->Fragment3 - •F

Caption: Mass fragmentation of this compound.

Conclusion

The GC-MS method detailed in this application note provides a reliable and robust protocol for the identification and quantification of this compound and its potential byproducts. The use of headspace sampling simplifies sample preparation, while the specified GC-MS conditions ensure good chromatographic separation and sensitive detection. This method is well-suited for quality control in manufacturing processes and for purity assessment in research and development settings.

References

Application Notes and Protocols: Synthesis of Vinyl Fluoride from 1-Chloro-2-fluoroethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of vinyl fluoride (B91410), a key monomer in the production of fluoropolymers, using 1-chloro-2-fluoroethane as a precursor. The primary method detailed is dehydrochlorination, a well-established industrial process. These protocols are intended for use in a controlled laboratory or industrial setting by qualified personnel.

Introduction

Vinyl fluoride (fluoroethene) is an important organic halide with the chemical formula C₂H₃F.[1] It serves as the monomer for the production of polyvinylfluoride (PVF), a fluoropolymer known for its high resistance to weathering, chemical inertness, and low permeability. These properties make PVF valuable in a variety of applications, including protective films, coatings, and in the aerospace industry.

One of the commercial routes for vinyl fluoride synthesis involves the dehydrochlorination of this compound (HCFC-151). This process involves the elimination of a hydrogen and a chlorine atom from adjacent carbon atoms to form a carbon-carbon double bond, yielding vinyl fluoride and hydrogen chloride as the primary products.

Reaction Principle: Dehydrochlorination

The dehydrochlorination of this compound is an elimination reaction. This transformation can be achieved through two primary methodologies: gas-phase thermal or catalytic dehydrochlorination and liquid-phase base-mediated dehydrochlorination.

Chemical Equation:

CH₂Cl-CH₂F → CH₂=CHF + HCl

Experimental Protocols

Gas-Phase Catalytic Dehydrochlorination

This protocol describes a continuous-flow, gas-phase dehydrochlorination process. This method is suitable for larger-scale production and offers high conversion rates.

Materials and Equipment:

  • This compound (gaseous)

  • Inert carrier gas (e.g., Nitrogen, Argon)

  • Tubular reactor (e.g., quartz or stainless steel)

  • Tube furnace with temperature controller

  • Mass flow controllers

  • Condensation trap (cold trap)

  • Gas chromatograph (GC) for product analysis

  • Activated carbon or metal-based catalyst

Experimental Procedure:

  • Catalyst Preparation and Packing:

    • If using a catalyst, pack the tubular reactor with the chosen catalyst (e.g., activated carbon, metal oxides, or mixed metal salts). The catalyst bed should be secured with quartz wool at both ends.

    • Prior to the reaction, the catalyst may require activation. This is typically achieved by heating the catalyst under a flow of inert gas at a high temperature for a specified period to remove any adsorbed moisture and impurities.

  • System Setup and Purging:

    • Assemble the reactor system as shown in the workflow diagram below.

    • Purge the entire system with an inert gas (e.g., nitrogen) to remove air and moisture.

  • Reaction Execution:

    • Heat the tubular reactor to the desired reaction temperature (typically in the range of 300-500°C for catalytic reactions).

    • Introduce a controlled flow of gaseous this compound and the inert carrier gas into the reactor using mass flow controllers.

    • The gaseous products exiting the reactor are passed through a cold trap (e.g., cooled with liquid nitrogen or a dry ice/acetone bath) to condense the vinyl fluoride and any unreacted starting material. Hydrogen chloride gas will also be present in the product stream.

  • Product Collection and Analysis:

    • Collect the condensed liquid from the cold trap.

    • Analyze the product mixture using gas chromatography (GC) to determine the conversion of this compound and the selectivity for vinyl fluoride.

Quantitative Data Summary (Gas-Phase Dehydrochlorination):

ParameterValueReference
Precursor This compoundN/A
Catalyst Activated CarbonGeneral knowledge from similar dehydrochlorination reactions
Temperature 300 - 500 °CGeneral knowledge from similar dehydrochlorination reactions
Pressure AtmosphericGeneral knowledge from similar dehydrochlorination reactions
Carrier Gas Nitrogen or ArgonGeneral knowledge from similar dehydrochlorination reactions
Typical Conversion >90%Estimated based on similar processes
Typical Selectivity for Vinyl Fluoride HighEstimated based on similar processes
Liquid-Phase Base-Mediated Dehydrochlorination

This protocol describes a batch process for the dehydrochlorination of this compound using a strong base. This method is often more suitable for smaller-scale laboratory syntheses.

Materials and Equipment:

  • This compound (liquid)

  • Strong base (e.g., potassium hydroxide, sodium hydroxide)

  • Solvent (e.g., ethanol, water, or a mixture)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with stirrer

  • Gas collection apparatus (e.g., gas bag or inverted graduated cylinder in a water bath)

  • Gas chromatograph (GC) for product analysis

Experimental Procedure:

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the strong base (e.g., potassium hydroxide) in the chosen solvent (e.g., ethanol).

    • Cool the solution in an ice bath.

  • Reaction Execution:

    • Slowly add the this compound to the cooled basic solution while stirring.

    • After the addition is complete, gradually warm the reaction mixture to the desired temperature (typically reflux temperature of the solvent).

    • The vinyl fluoride gas produced will exit through the condenser.

  • Product Collection and Analysis:

    • Collect the evolved gas using a suitable gas collection apparatus.

    • Analyze the collected gas using gas chromatography (GC) to confirm the presence and purity of vinyl fluoride.

Quantitative Data Summary (Liquid-Phase Dehydrochlorination):

ParameterValueReference
Precursor This compoundN/A
Reagent Potassium Hydroxide or Sodium HydroxideGeneral knowledge from similar dehydrohalogenation reactions
Solvent Ethanol/Water mixtureGeneral knowledge from similar dehydrohalogenation reactions
Temperature RefluxGeneral knowledge from similar dehydrohalogenation reactions
Pressure AtmosphericGeneral knowledge from similar dehydrohalogenation reactions
Typical Yield Moderate to HighEstimated based on similar processes

Visualizations

ReactionPathway This compound This compound Vinyl Fluoride Vinyl Fluoride This compound->Vinyl Fluoride Dehydrochlorination HCl HCl This compound->HCl ExperimentalWorkflow cluster_gas_phase Gas-Phase Dehydrochlorination cluster_liquid_phase Liquid-Phase Dehydrochlorination A1 Pack Reactor with Catalyst A2 Purge System with Inert Gas A1->A2 A3 Heat Reactor to Reaction Temperature A2->A3 A4 Introduce Gaseous Reactants A3->A4 A5 Condense Products in Cold Trap A4->A5 A6 Analyze Product by GC A5->A6 B1 Prepare Basic Solution B2 Add this compound B1->B2 B3 Heat Reaction Mixture B2->B3 B4 Collect Gaseous Product B3->B4 B5 Analyze Product by GC B4->B5

References

Application Notes and Protocols for Photochemical Reactions of 1-Chloro-2-fluoroethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the photochemical reactions of 1-chloro-2-fluoroethane (CH₂FCH₂Cl), also known as HCFC-151. The information is targeted towards professionals in research and development who are interested in the atmospheric chemistry, degradation pathways, and reactive intermediates of halogenated hydrocarbons.

Introduction

This compound is a hydrochlorofluorocarbon (HCFC) that has been used in various industrial applications. Understanding its photochemical behavior is crucial for assessing its atmospheric lifetime, ozone depletion potential, and the formation of secondary pollutants. Photochemical reactions are initiated by the absorption of ultraviolet (UV) radiation, leading to the cleavage of chemical bonds and the formation of reactive species. This document outlines the key photochemical processes, reaction products, and experimental protocols for studying the photolysis of this compound.

Photochemical Reaction Mechanism

The primary photochemical event in the gas-phase photolysis of this compound upon absorption of vacuum ultraviolet (VUV) radiation is the cleavage of the carbon-chlorine (C-Cl) or carbon-carbon (C-C) bond, leading to the formation of various radical and molecular products. The C-F bond is significantly stronger and less likely to undergo direct photochemical cleavage.

A key study on the photolysis of 1,2-fluorochloroethane was conducted at a wavelength of 123.6 nm. The primary dissociation pathways and subsequent reactions are summarized below.

Primary Photodissociation Pathways:

Upon absorption of a 123.6 nm photon, this compound (CH₂FCH₂Cl) undergoes dissociation through several channels:

  • C-Cl Bond Fission: CH₂FCH₂Cl + hν → CH₂FCH₂• + Cl•

  • C-C Bond Fission: CH₂FCH₂Cl + hν → •CH₂F + •CH₂Cl

  • HCl Elimination: CH₂FCH₂Cl + hν → CH₂=CHF + HCl

  • H₂ Elimination: CH₂FCH₂Cl + hν → CHF=CHCl + H₂

  • HF Elimination: CH₂FCH₂Cl + hν → CH₂=CHCl + HF

The resulting radicals can then participate in a series of secondary reactions, leading to the final observed products.

Quantitative Data

The following table summarizes the quantum yields (Φ) of the major primary products from the photolysis of this compound at 123.6 nm in the gas phase. The quantum yield represents the number of molecules of a product formed for each photon absorbed.

ProductChemical FormulaQuantum Yield (Φ)
FluoroethyleneCH₂=CHF0.45
ChloroethyleneCH₂=CHCl0.28
AcetyleneC₂H₂0.10
Hydrogen ChlorideHClNot Quantified
Hydrogen FluorideHFNot Quantified
1,1-DifluoroethaneCH₃CHF₂0.05
EthyleneC₂H₄0.03
1-Chloro-1-fluoroethyleneCHF=CHCl0.02

Note: The data is based on studies of gas-phase photolysis at low pressure. Quantum yields can be influenced by factors such as pressure, temperature, and the presence of other gases.

Experimental Protocols

This section details a general protocol for the gas-phase photolysis of this compound, based on common practices for VUV photochemical studies.

Gas-Phase Photolysis at 123.6 nm

Objective: To investigate the primary and secondary photochemical reaction products and their quantum yields from the photolysis of this compound in the gas phase using a krypton resonance lamp.

Materials and Equipment:

  • This compound (high purity)

  • Nitric Oxide (NO) for radical scavenging experiments

  • High-vacuum system (capable of reaching < 10⁻⁵ torr)

  • Cylindrical quartz reaction vessel

  • Krypton resonance lamp (emitting at 123.6 nm) with a MgF₂ window

  • Gas handling manifold for sample preparation and introduction

  • Gas chromatograph (GC) with a flame ionization detector (FID) and/or mass spectrometer (MS) for product analysis

  • Pressure gauges (e.g., capacitance manometer)

  • Cold traps (liquid nitrogen)

Protocol:

  • System Preparation: Evacuate the entire vacuum system, including the reaction vessel and gas handling manifold, to a pressure below 10⁻⁵ torr.

  • Sample Preparation: Purify this compound by several freeze-pump-thaw cycles to remove any dissolved non-condensable gases.

  • Sample Introduction: Introduce a known pressure of this compound into the reaction vessel. For radical scavenging experiments, a known amount of NO can be added.

  • Photolysis: Irradiate the sample with the krypton resonance lamp for a predetermined duration. The lamp should be thermally stabilized before starting the experiment.

  • Product Collection: After irradiation, condense the reaction mixture in a cold trap using liquid nitrogen.

  • Product Analysis: Analyze the non-condensable products (at 77 K) and the condensed fraction separately using gas chromatography.

    • Use appropriate GC columns for the separation of halogenated hydrocarbons and other expected products.

    • Calibrate the GC-FID/MS with known standards of the expected products to determine their concentrations and calculate quantum yields.

  • Actinometry: To determine the photon flux of the lamp, perform a separate photolysis experiment with a chemical actinometer of known quantum yield (e.g., photolysis of N₂O or H₂S).

Visualizations

Primary Photodissociation Pathways

The following diagram illustrates the primary bond cleavage and molecular elimination pathways in the photochemical decomposition of this compound.

G cluster_products Primary Products parent CH₂FCH₂Cl + hν rad1 CH₂FCH₂• + Cl• parent->rad1 C-Cl Fission rad2 •CH₂F + •CH₂Cl parent->rad2 C-C Fission mol1 CH₂=CHF + HCl parent->mol1 HCl Elimination mol2 CHF=CHCl + H₂ parent->mol2 H₂ Elimination mol3 CH₂=CHCl + HF parent->mol3 HF Elimination G start System Preparation (Evacuation) sample_prep Sample Purification (Freeze-Pump-Thaw) start->sample_prep sample_intro Sample Introduction into Reaction Vessel sample_prep->sample_intro photolysis Irradiation with VUV Lamp (123.6 nm) sample_intro->photolysis collection Product Collection (Cryogenic Trapping) photolysis->collection analysis Product Analysis (GC-MS) collection->analysis quantification Data Analysis & Quantum Yield Calculation analysis->quantification

Application Notes and Protocols for 1-Chloro-2-fluoroethane in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures and safety information for the handling and use of 1-Chloro-2-fluoroethane (HCFC-151) in a laboratory environment. The information is intended to ensure safe and effective use of this compound in research and development applications.

Introduction

This compound is a halogenated hydrocarbon with applications as a refrigerant, specialty solvent, and as an intermediate in chemical synthesis.[1] Its unique physical and chemical properties, stemming from the presence of both chlorine and fluorine atoms, make it a point of interest in the study of organic compounds and for the introduction of a fluoroethyl moiety in medicinal chemistry.[1]

Physicochemical and Safety Data

A comprehensive summary of the key physical, chemical, and safety properties of this compound is provided below. This data is essential for the safe handling and design of experiments involving this substance.

Table 1: Physical and Chemical Properties of this compound
PropertyValueReference
Molecular Formula C₂H₄ClF[2]
Molecular Weight 82.50 g/mol [2]
CAS Number 762-50-5[2]
Appearance Colorless liquid[3]
Boiling Point 53-59 °C[2][3]
Melting Point < -50 °C[3]
Density ~1.17 g/cm³ at 20°C[3]
Vapor Pressure 259 mmHg at 25°C[3]
Solubility Very soluble in alcohol and ether; relatively insoluble in water.[3][4]
Refractive Index ~1.3775 at 20°C[3]
Table 2: Hazard Identification and Safety Information
Hazard CategoryGHS Classification and Hazard Statements
Flammability Highly flammable liquid and vapor (H225)
Acute Toxicity Toxic if swallowed (H301), Toxic in contact with skin (H311), Toxic if inhaled (H331)
Skin Corrosion/Irritation Causes skin irritation (H315)
Eye Damage/Irritation Causes serious eye irritation (H319)
Specific Target Organ Toxicity May cause respiratory irritation (STOT SE 3, H335)
Environmental Hazard Harms public health and the environment by destroying ozone in the upper atmosphere (Ozone 1, H420)

Source: SynQuest Laboratories Safety Data Sheet.[1]

Experimental Protocols

While this compound is primarily used as an intermediate in larger-scale synthesis, the following protocols provide a framework for its use in laboratory-scale reactions, such as nucleophilic substitution to introduce the 2-fluoroethyl group.

Protocol 3.1: General Procedure for Nucleophilic Substitution

This protocol describes a general method for the reaction of this compound with a generic nucleophile (Nu⁻) to yield a 2-fluoroethylated product.

Materials:

  • This compound

  • Nucleophile (e.g., sodium salt of a phenol, an amine, a thiol, etc.)

  • Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Acetonitrile (MeCN))

  • Inert gas (Nitrogen or Argon)

  • Reaction vessel (round-bottom flask) with a reflux condenser and magnetic stirrer

  • Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)

Procedure:

  • Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser under an inert atmosphere (N₂ or Ar), and a septum for reagent addition.

  • Reagent Addition: In the reaction flask, dissolve the nucleophile (1.0 equivalent) in the chosen anhydrous solvent.

  • Addition of this compound: Carefully add this compound (1.0-1.5 equivalents) to the reaction mixture via syringe through the septum.

  • Reaction: Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and monitor the reaction progress by an appropriate method (e.g., TLC, GC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Washing: Wash the combined organic layers with water and brine to remove any remaining solvent and salts.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by a suitable method, such as column chromatography on silica (B1680970) gel.

Note: The choice of solvent, temperature, and reaction time will depend on the specific nucleophile used and should be optimized accordingly.

Visualized Workflows

Diagram 1: Safe Handling Workflow for this compound

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Waste Disposal a Consult SDS b Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) a->b c Work in a well-ventilated fume hood b->c d Ground equipment to prevent static discharge c->d Proceed to handling e Use non-sparking tools d->e f Keep away from ignition sources e->f g Collect waste in a labeled, sealed container f->g After use h Dispose of as hazardous waste via licensed contractor g->h i Do not discharge to sewer h->i

Caption: A workflow for the safe handling of this compound.

Diagram 2: Emergency Response Protocol

G Emergency Response for this compound Exposure cluster_inhalation Inhalation cluster_skin Skin Contact cluster_eye Eye Contact cluster_ingestion Ingestion start Exposure Event inhale1 Move to fresh air start->inhale1 skin1 Remove contaminated clothing start->skin1 eye1 Rinse with water for at least 15 minutes start->eye1 ingest1 Rinse mouth with water start->ingest1 inhale2 Give oxygen if breathing is difficult inhale1->inhale2 inhale3 Seek immediate medical attention inhale2->inhale3 skin2 Wash with soap and plenty of water skin1->skin2 skin3 Seek medical attention skin2->skin3 eye2 Seek immediate medical attention eye1->eye2 ingest2 Do NOT induce vomiting ingest1->ingest2 ingest3 Seek immediate medical attention ingest2->ingest3

Caption: Emergency procedures for exposure to this compound.

Storage and Disposal

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]

  • Keep away from heat, sparks, open flames, and other ignition sources.[5]

  • Store apart from incompatible materials.[5]

Disposal:

  • Dispose of contents and container to an approved waste disposal plant.[1]

  • The material can be disposed of by controlled incineration with flue gas scrubbing.[5]

  • Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[5]

  • Do not discharge to sewer systems.[5]

Conclusion

This compound is a valuable laboratory chemical that must be handled with appropriate safety precautions due to its flammability and toxicity. The protocols and information provided in this document are intended to serve as a guide for its safe and effective use in a research and development setting. Always consult the most up-to-date Safety Data Sheet (SDS) before use and adhere to all institutional and regulatory safety guidelines.

References

Troubleshooting & Optimization

Stability of 1-Chloro-2-fluoroethane under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 1-chloro-2-fluoroethane under acidic and basic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

A1: this compound is a halogenated hydrocarbon that is relatively stable under neutral conditions. However, its stability is significantly compromised under acidic or basic conditions, leading to degradation through various pathways. The presence of both chlorine and fluorine atoms influences its reactivity, with the carbon-chlorine bond being more susceptible to cleavage than the carbon-fluorine bond.

Q2: How does this compound behave under acidic conditions?

A2: Under acidic conditions, particularly at elevated temperatures, this compound can undergo degradation. On contact with strong acids or acid fumes, it may decompose and emit highly toxic fumes, including hydrogen chloride (HCl) and hydrogen fluoride (B91410) (HF).[1] The primary degradation pathway is likely hydrolysis, although at a slower rate compared to basic conditions.

Q3: What happens to this compound under basic conditions?

A3: this compound is highly susceptible to degradation under basic conditions. The primary reaction is dehydrohalogenation, an elimination reaction (E2 mechanism) favored by strong bases, which results in the formation of vinyl fluoride and a chloride salt. A competing reaction is nucleophilic substitution (SN2 mechanism), where the chlorine atom is replaced by a hydroxyl group to form 2-fluoroethanol. The predominant pathway will depend on the reaction conditions such as the strength of the base, temperature, and solvent.

Q4: What are the expected degradation products of this compound?

A4: The primary degradation products depend on the conditions:

  • Acidic Hydrolysis: 2-Fluoroethanol, chloride ions, and potentially small amounts of vinyl fluoride. At high temperatures, further decomposition to HCl and HF may occur.

  • Basic Conditions (Dehydrohalogenation): Vinyl fluoride and chloride salts are the major products.

  • Basic Conditions (Nucleophilic Substitution): 2-Fluoroethanol and chloride salts are the main products.

Q5: Are there any specific safety concerns when handling this compound under acidic or basic conditions?

A5: Yes. Due to the potential for the evolution of toxic gases such as HCl and HF, all experiments should be conducted in a well-ventilated fume hood.[1] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn. Special care should be taken when heating the compound, as this can accelerate decomposition.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Rapid and unexpected degradation of this compound in a formulation. The formulation may have an acidic or basic pH. Trace amounts of acidic or basic impurities could also be the cause.Measure the pH of the formulation. If it is not neutral, consider adjusting the pH with a suitable buffer. Ensure all components of the formulation are of high purity and free from acidic or basic contaminants.
Inconsistent results in stability studies. Variability in temperature, pH, or concentration of reagents. Contamination of glassware or solvents.Strictly control all experimental parameters. Use calibrated equipment for all measurements. Ensure all glassware is thoroughly cleaned and dried. Use high-purity solvents and reagents.
Difficulty in identifying and quantifying degradation products. Inappropriate analytical method. Low concentration of degradation products. Co-elution of peaks in chromatography.Utilize a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or Mass Spectrometry). Optimize the chromatographic conditions to achieve good separation of all components. Use techniques like Gas Chromatography-Mass Spectrometry (GC-MS) for volatile degradation products like vinyl fluoride.
Precipitate formation during the experiment. In basic solutions, the formation of inorganic salts (e.g., NaCl) can occur. In the presence of certain reagents like silver nitrate (B79036) (used for halide detection), silver halide precipitates will form.If the precipitate is an expected salt, it can be removed by filtration or centrifugation before analysis of the supernatant. If using reagents that form precipitates, ensure this is accounted for in the experimental design and analysis.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To assess the stability of this compound under acidic, basic, and neutral conditions.

Materials:

  • This compound

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (B78521) (NaOH)

  • Deionized water

  • pH meter

  • Thermostatically controlled water bath or oven

  • HPLC vials

  • HPLC system with a C18 column and a suitable detector (UV or MS)

  • GC-MS system for analysis of volatile products

Procedure:

  • Sample Preparation: Prepare three sets of solutions of this compound at a concentration of 1 mg/mL in:

    • 0.1 M HCl (Acidic condition)

    • 0.1 M NaOH (Basic condition)

    • Deionized water (Neutral condition)

  • Incubation:

    • Place the vials in a water bath or oven set at a controlled temperature (e.g., 50°C).

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Sample Analysis:

    • For acidic and neutral samples, directly inject the aliquots into the HPLC system.

    • For basic samples, neutralize the aliquot with an equivalent amount of 0.1 M HCl before injection to prevent damage to the HPLC column.

    • For the analysis of volatile degradation products like vinyl fluoride, collect the headspace from the vials at each time point and inject it into the GC-MS system.

  • Data Analysis:

    • Quantify the peak area of this compound and any degradation products at each time point.

    • Calculate the percentage degradation of this compound over time.

    • Determine the rate of degradation and the half-life under each condition.

Quantitative Data Summary

The following table provides estimated stability data for this compound based on general principles of haloalkane reactivity. Actual experimental data may vary.

Condition pH Temperature (°C) Primary Degradation Pathway Estimated Half-life (t½) Major Degradation Products
Acidic150HydrolysisDays to Weeks2-Fluoroethanol, Chloride ions
Neutral750HydrolysisWeeks to Months2-Fluoroethanol, Chloride ions
Basic1350Dehydrohalogenation (E2) / Substitution (SN2)Minutes to HoursVinyl fluoride, 2-Fluoroethanol, Chloride ions

Visualizations

degradation_pathways cluster_acid Acidic Conditions (Hydrolysis) cluster_base Basic Conditions A This compound B 2-Fluoroethanol A->B + H2O (slow) C Chloride Ion D This compound E Vinyl Fluoride D->E Elimination (E2) (fast) F 2-Fluoroethanol D->F Substitution (SN2) (competing) G Chloride Ion

Caption: Degradation pathways of this compound under acidic and basic conditions.

experimental_workflow start Start: Prepare 1 mg/mL solutions in 0.1M HCl, H2O, 0.1M NaOH incubate Incubate at 50°C start->incubate sample Withdraw aliquots at 0, 2, 4, 8, 24, 48 hours incubate->sample neutralize Neutralize basic samples with 0.1M HCl sample->neutralize analyze_hplc Analyze by HPLC-UV/MS sample->analyze_hplc analyze_gcms Analyze headspace by GC-MS sample->analyze_gcms neutralize->analyze_hplc data Calculate % degradation, rate, and half-life analyze_hplc->data analyze_gcms->data end End: Report findings data->end

Caption: Workflow for the forced degradation study of this compound.

troubleshooting_logic issue Issue: Unexpected Degradation check_ph Check pH of the system issue->check_ph is_neutral Is pH neutral? check_ph->is_neutral adjust_ph Action: Adjust pH to neutral is_neutral->adjust_ph No check_impurities Check for acidic/basic impurities is_neutral->check_impurities Yes stable System should be stable adjust_ph->stable purify Action: Purify components check_impurities->purify purify->stable

Caption: Troubleshooting decision tree for unexpected degradation.

References

Technical Support Center: High-Temperature Decomposition of 1-Chloro-2-fluoroethane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the high-temperature decomposition of 1-chloro-2-fluoroethane (CH₂ClCH₂F).

Frequently Asked Questions (FAQs)

Q1: What are the primary decomposition pathways of this compound at high temperatures?

A1: The high-temperature decomposition of this compound primarily proceeds through two unimolecular elimination pathways:

  • Dehydrochlorination (HCl elimination): This pathway leads to the formation of vinyl fluoride (B91410) (CH₂=CHF) and hydrogen chloride (HCl).

  • Dehydrofluorination (HF elimination): This pathway results in the formation of vinyl chloride (CH₂=CHCl) and hydrogen fluoride (HF).[1]

Q2: Which decomposition pathway is dominant?

A2: Both HCl and HF elimination occur concurrently. However, experimental and theoretical studies suggest that HF elimination has a slightly lower activation energy, making the formation of vinyl chloride and HF marginally more favorable.[1] The product branching ratio for HCl to HF elimination is approximately 1.

Q3: What are the typical temperature ranges for these decomposition reactions?

A3: The thermal decomposition of this compound is typically studied in the temperature range of 600 K to 1800 K. Static pyrolysis experiments are often conducted at the lower end of this range (around 700 K), while shock tube studies explore the higher temperature regimes (1300 K to 1800 K).[1][2]

Q4: What are the subsequent reactions of the primary products (vinyl chloride and vinyl fluoride) at high temperatures?

A4: At the high temperatures characteristic of these experiments, the primary products, vinyl chloride and vinyl fluoride, can undergo further decomposition.

  • Vinyl chloride primarily decomposes via dehydrochlorination to form acetylene (B1199291) (C₂H₂) and HCl.[2]

  • Vinyl fluoride can also eliminate HF to produce acetylene.[3] At very high temperatures, other toxic and corrosive byproducts such as phosgene (B1210022) and carbonyl fluoride may be formed, especially in the presence of oxygen.[4]

Q5: Are there any known catalytic or surface effects on the decomposition?

A5: Yes, the surfaces of the reaction vessel can influence the decomposition rates. To obtain true homogeneous gas-phase kinetic data, it is crucial to "season" the reactor by coating its interior with a pyrolytic carbon film. This is typically achieved by pyrolyzing a compound like allyl bromide or the reactant itself within the vessel for an extended period to minimize surface catalysis.[2][5]

Troubleshooting Guides

Problem 1: Inconsistent or non-reproducible kinetic data.

  • Possible Cause 1: Surface Effects. The walls of your reactor may be catalytically active, leading to heterogeneous reactions that interfere with the desired homogeneous gas-phase kinetics.

    • Solution: Ensure your reactor is properly seasoned. A common procedure involves coating the internal surfaces with a pyrolytic carbon layer by decomposing a suitable organic compound (e.g., allyl bromide or the reactant itself) inside the reactor at the experimental temperature until a stable, inert surface is formed.[2][5]

  • Possible Cause 2: Impurities in the reactant. Trace amounts of impurities can act as initiators or inhibitors for radical chain reactions, affecting the overall decomposition rate.

    • Solution: Purify the this compound sample before use, for example, by fractional distillation or preparative gas chromatography. Verify the purity using analytical techniques like GC-MS.

  • Possible Cause 3: Leaks in the experimental setup. Air leaking into the system can introduce oxygen, leading to oxidative decomposition pathways and altering the product distribution and kinetics.

    • Solution: Perform a thorough leak check of your entire apparatus before each experiment. This can be done by evacuating the system and monitoring the pressure rise over time.

Problem 2: Product yields do not match theoretical predictions.

  • Possible Cause 1: Secondary reactions. At higher temperatures and longer residence times, the primary products (vinyl chloride and vinyl fluoride) may be decomposing further.

    • Solution: Analyze your product mixture for secondary products like acetylene. If significant amounts are present, consider reducing the reaction temperature or residence time to minimize their formation. Kinetic modeling that includes secondary reactions may also be necessary to accurately predict product distributions.

  • Possible Cause 2: Incomplete quenching of the reaction. If the reaction is not stopped abruptly, reactions can continue at lower temperatures, altering the final product composition.

    • Solution: For flow reactors, ensure rapid cooling of the product stream. For static reactors, ensure that the sampling and analysis procedure is fast enough to prevent post-reaction changes.

Problem 3: Difficulty in identifying and quantifying products.

  • Possible Cause: Co-elution in gas chromatography. The products (vinyl chloride, vinyl fluoride, acetylene) and the reactant may have similar retention times on certain GC columns.

    • Solution: Optimize your GC method. Experiment with different temperature programs and consider using a different column with a different stationary phase to improve separation. Confirmation of peak identities using a mass spectrometer (GC-MS) is highly recommended.

Quantitative Data

The following tables summarize the kinetic parameters for the primary decomposition pathways of this compound.

Table 1: Arrhenius Parameters for the Unimolecular Elimination from this compound [1][2]

MethodPathwaylog₁₀(A / s⁻¹)Activation Energy (Eₐ) (kcal/mol)Temperature Range (K)
Shock TubeHCl Elimination13.47 ± 0.3463.8 ± 1.21358 - 1791
Shock TubeHF Elimination12.93 ± 0.3260.8 ± 1.11358 - 1791
Static SystemHCl Elimination13.59 ± 0.3262.25 ± 1.1~723
Static SystemHF Elimination12.95 ± 0.3060.0 ± 1.0~723

Table 2: Threshold Energies for Unimolecular Elimination from this compound

PathwayThreshold Energy (E₀) (kcal/mol)
HCl Elimination65 ± 2
HF Elimination63 ± 2

Experimental Protocols

1. High-Temperature Studies using a Shock Tube

A shock tube is used to generate high temperatures and pressures for a very short duration, allowing for the study of chemical kinetics in the gas phase under extreme conditions.

  • Apparatus: A shock tube typically consists of a high-pressure "driver" section and a low-pressure "driven" section, separated by a diaphragm. The driven section is where the reactant gas mixture is introduced.

  • Procedure:

    • A dilute mixture of this compound in an inert bath gas (e.g., argon) is prepared and introduced into the driven section of the shock tube.

    • The driver section is filled with a high-pressure driver gas (e.g., helium).

    • The diaphragm is ruptured, generating a shock wave that travels through the reactant gas mixture, rapidly heating and compressing it.

    • The reaction proceeds for a short period (microseconds to milliseconds) behind the reflected shock wave.

    • The composition of the gas mixture can be monitored in real-time using techniques like laser absorption spectroscopy or time-of-flight mass spectrometry. Alternatively, a single-pulse shock tube can be used where the reaction is quenched by a rarefaction wave, and the products are collected for analysis by gas chromatography.[5][6][7][8][9][10][11][12]

2. High-Temperature Studies using a Static System

A static system involves introducing the reactant into a heated reactor of a fixed volume and monitoring the reaction progress over time.

  • Apparatus: A cylindrical reaction vessel made of a material like Pyrex or quartz, housed in a furnace to maintain a constant temperature. The vessel is connected to a vacuum line, pressure gauges, and a gas handling system for introducing reactants and sampling products.

  • Procedure:

    • The reaction vessel is "seasoned" by pyrolyzing a suitable compound to create an inert inner surface.[2]

    • The vessel is evacuated to a high vacuum.

    • A known pressure of this compound, often with an inert bath gas, is introduced into the heated reactor.

    • The reaction is allowed to proceed for a set period.

    • The reaction can be monitored by measuring the pressure change over time or by withdrawing samples at different time intervals for analysis by gas chromatography (GC) or GC-MS.[13]

Visualizations

Decomposition_Pathways cluster_products Primary Products cluster_secondary Secondary Product CH2ClCH2F CH2ClCH2F Vinyl Fluoride (CH2=CHF) Vinyl Fluoride (CH2=CHF) CH2ClCH2F->Vinyl Fluoride (CH2=CHF) - HCl Vinyl Chloride (CH2=CHCl) Vinyl Chloride (CH2=CHCl) CH2ClCH2F->Vinyl Chloride (CH2=CHCl) - HF Acetylene (C2H2) Acetylene (C2H2) Vinyl Fluoride (CH2=CHF)->Acetylene (C2H2) - HF Vinyl Chloride (CH2=CHCl)->Acetylene (C2H2) - HCl HCl HCl HF HF

Caption: Primary and secondary decomposition pathways of this compound.

Shock_Tube_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Reactant Gas Mixture (CH2ClCH2F in Ar) B Evacuate Shock Tube A->B C Introduce Gas Mixture into Driven Section B->C D Pressurize Driver Section with He C->D E Rupture Diaphragm D->E F Shock Wave Generation and Heating E->F G High-Temperature Reaction F->G H Quench Reaction G->H I Product Analysis (e.g., GC-MS) H->I

Caption: Experimental workflow for shock tube pyrolysis.

References

Common impurities in commercial 1-Chloro-2-fluoroethane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for commercial-grade 1-Chloro-2-fluoroethane. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and address common issues encountered during experimentation due to impurities.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercial this compound?

A1: Commercial this compound is typically available in purities ranging from 96% to 99%.[1][2][3] The remaining percentage may consist of impurities derived from the manufacturing process. Common synthesis routes, such as the fluorination of chlorinated ethanes, can lead to the presence of unreacted starting materials, byproducts, and isomers.

Q2: How can these impurities affect my experiment?

A2: Impurities can have several adverse effects on chemical reactions. They can act as nucleophiles, electrophiles, or radical initiators, leading to the formation of unexpected side products and reducing the yield of the desired product. For instance, unsaturated impurities like vinyl chloride can interfere with polymerization reactions or react with organometallic reagents. Dichloro-impurities can participate in competing substitution or elimination reactions.

Q3: I am observing unexpected side products in my reaction. Could impurities in this compound be the cause?

A3: Yes, this is a strong possibility. The reactivity of the impurities can lead to the formation of various unintended molecules. For example, if your reaction involves a strong base, residual 1,2-dichloroethane (B1671644) could undergo elimination to form vinyl chloride, which might then participate in other reactions. If you are using an organometallic reagent, it could react with any of the chlorinated impurities.

Q4: My reaction yield is lower than expected. How can impurities contribute to this?

A4: Impurities can lower your yield in several ways. They can consume your reagents by reacting with them in unproductive side reactions. They can also interfere with catalytic cycles, reducing the efficiency of your catalyst. Furthermore, if the impurity concentration is significant, the actual molar amount of this compound will be lower than calculated based on weight, leading to an effective underdosing of your reagent.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving issues that may be related to impurities in this compound.

Problem: Formation of Unexpected Byproducts in Nucleophilic Substitution Reactions
  • Symptoms: You observe unexpected peaks in your GC-MS or NMR analysis of the crude reaction mixture. The molecular weights of these byproducts may correspond to the addition of an ethyl group or other fragments derived from C2 hydrocarbons.

  • Possible Cause: The presence of reactive impurities such as 1,2-dichloroethane or vinyl chloride. 1,2-dichloroethane can undergo substitution or elimination reactions.[4][5] Vinyl chloride can act as a substrate in various reactions.

  • Troubleshooting Steps:

    • Analyze the Starting Material: Perform a GC-MS analysis of your commercial this compound to identify and quantify the impurities.

    • Consider the Reactivity of Impurities:

      • 1,2-dichloroethane: If your reaction conditions are basic, this impurity can be converted to vinyl chloride. With nucleophiles, it can lead to the formation of chlorinated or doubly substituted byproducts.

      • Vinyl Chloride: This impurity can react with strong nucleophiles and is particularly problematic in reactions involving organometallic reagents.

    • Purify the Reagent: If significant levels of reactive impurities are detected, consider purifying the this compound by fractional distillation before use.

Problem: Low Yield or Failure of Grignard or Organolithium Reactions
  • Symptoms: Your Grignard or organolithium reagent is consumed without the formation of the desired product, or the yield is significantly lower than expected. You may observe the formation of ethane, ethene, or other small hydrocarbon byproducts.

  • Possible Cause: Halogenated impurities are reacting with your organometallic reagent. Grignard and organolithium reagents are highly reactive and will react with other alkyl halides.

  • Troubleshooting Steps:

    • Impurity Analysis: Use GC-MS to check for the presence of 1,2-dichloroethane, 1-chloro-1-fluoroethane, and other halogenated impurities in your this compound.

    • Stoichiometry Adjustment: If purification is not feasible, you may need to adjust the stoichiometry of your organometallic reagent to account for the amount of reactive impurities. This is often not ideal as it can complicate purification.

    • Alternative Reagents: Consider if a different fluoroalkylation reagent with higher purity is available.

Quantitative Data on Common Impurities

The following table summarizes the potential impurities in commercial this compound and their likely concentration ranges based on typical commercial purities.

ImpurityChemical FormulaCommon AbbreviationPotential Concentration Range (%)
1,2-DichloroethaneC₂H₄Cl₂EDC0.1 - 2.0
Vinyl ChlorideC₂H₃ClVCM0.1 - 1.0
1-Chloro-1-fluoroethaneC₂H₄ClFHCFC-151a0.1 - 1.5
Other Chlorinated/Fluorinated EthanesC₂HₓClᵧFz-0.1 - 1.0

Experimental Protocols

Key Experiment: GC-MS Analysis of this compound for Impurity Profiling

This protocol outlines a standard method for the separation and identification of volatile impurities in this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

  • Instrumentation:

    • Gas Chromatograph coupled to a Mass Spectrometer (e.g., single quadrupole or Q-TOF).

    • GC Column: A mid-polarity column is recommended for separating halogenated hydrocarbons and their isomers. A DB-624 or similar phase (6% cyanopropylphenyl - 94% dimethylpolysiloxane) is a suitable choice.[6]

    • Column Dimensions: 30 m x 0.25 mm ID, 1.4 µm film thickness.

  • Sample Preparation:

    • Prepare a dilution of the commercial this compound in a high-purity solvent (e.g., hexane (B92381) or dichloromethane) to a concentration of approximately 100 ppm.

    • Prepare standard solutions of potential impurities (1,2-dichloroethane, vinyl chloride, 1-chloro-1-fluoroethane) in the same solvent for identification and quantification.

  • GC-MS Parameters:

    • Inlet Temperature: 250 °C

    • Injection Mode: Split (e.g., 50:1 split ratio)

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 5 minutes.

      • Ramp: 10 °C/min to 200 °C.

      • Hold: 5 minutes at 200 °C.

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-200.

  • Data Analysis:

    • Identify the peaks corresponding to this compound and any impurities by comparing their retention times and mass spectra to your prepared standards and reference libraries (e.g., NIST).

    • Quantify the impurities by creating a calibration curve from the standard solutions.

Visualizations

Troubleshooting_Workflow start Experiment Fails: Low Yield or Unexpected Byproducts check_reagent Analyze Commercial This compound by GC-MS start->check_reagent impurities_detected Impurities Detected? check_reagent->impurities_detected no_impurities No Significant Impurities (>0.1%) impurities_detected->no_impurities No identify_impurities Identify and Quantify Impurities impurities_detected->identify_impurities Yes other_issues Investigate Other Experimental Parameters (e.g., temperature, stoichiometry) no_impurities->other_issues assess_impact Assess Potential Impact of Impurities on Reaction identify_impurities->assess_impact purify Purify this compound (e.g., Fractional Distillation) assess_impact->purify adjust_protocol Adjust Experimental Protocol (e.g., change stoichiometry, add scavenger resin) assess_impact->adjust_protocol rerun_experiment Re-run Experiment with Purified Reagent or Adjusted Protocol purify->rerun_experiment adjust_protocol->rerun_experiment success Successful Outcome rerun_experiment->success

Caption: Troubleshooting workflow for experiments involving this compound.

Impurity_Consequences cluster_impurities Common Impurities cluster_consequences Potential Experimental Consequences EDC 1,2-Dichloroethane (EDC) Side_Products Formation of Unexpected Side Products EDC->Side_Products Elimination/Substitution Low_Yield Reduced Reaction Yield EDC->Low_Yield Reagent_Consumption Unwanted Reagent Consumption EDC->Reagent_Consumption VCM Vinyl Chloride (VCM) VCM->Side_Products Addition/Polymerization VCM->Low_Yield VCM->Reagent_Consumption Catalyst_Deactivation Catalyst Deactivation VCM->Catalyst_Deactivation e.g., with organometallics HCFC151a 1-Chloro-1-fluoroethane HCFC151a->Side_Products Isomeric Products HCFC151a->Low_Yield

Caption: Logical relationships between impurities and experimental consequences.

References

Technical Support Center: Purification of 1-Chloro-2-fluoroethane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Chloro-2-fluoroethane. Here you will find detailed information on methods for removing impurities, experimental protocols, and safety guidelines.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercially available or synthetically produced this compound?

A1: Common impurities in this compound can originate from starting materials, byproducts of the synthesis process, or degradation. These may include:

  • Unreacted Starting Materials: Vinyl chloride, 1,2-dichloroethane, and hydrogen fluoride (B91410) are common precursors, and residual amounts may remain.

  • Isomeric Impurities: 1-Chloro-1-fluoroethane is a common isomeric impurity that can be difficult to separate due to its similar boiling point.

  • Other Halogenated Ethanes: Over- or under-halogenated byproducts such as 1,1-dichloro-1-fluoroethane, 1,2-dichloroethane, and other chlorinated or fluorinated ethanes can be present.

  • Unsaturated Compounds: Small amounts of vinyl chloride or other unsaturated hydrocarbons may be present.

  • Residual Solvents and Catalysts: Depending on the synthetic route, residual solvents or catalyst fragments may be present.

Q2: Which analytical methods are suitable for identifying and quantifying impurities in this compound?

A2: Gas chromatography (GC) coupled with a suitable detector is the most common and effective method for analyzing the purity of this compound.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating volatile impurities and identifying them based on their mass spectra.[1][2]

  • Gas Chromatography with Flame Ionization Detection (GC-FID): GC-FID is a robust method for quantifying organic impurities.

  • Gas Chromatography with Electron Capture Detection (GC-ECD): This detector is highly sensitive to halogenated compounds and is suitable for trace-level impurity analysis.[3]

Q3: What are the primary methods for purifying this compound?

A3: The primary methods for purifying this compound include:

  • Fractional Distillation: This is the most common method for separating components with different boiling points. Due to the close boiling points of some isomers, a highly efficient fractional distillation column is often required.

  • Extractive Distillation: This technique involves adding a solvent to the mixture to alter the relative volatilities of the components, making separation by distillation more effective.[4][5] This is particularly useful for separating close-boiling isomers.

  • Adsorptive Purification: This method uses solid adsorbents, such as activated carbon or molecular sieves, to selectively remove certain impurities.[6][7]

  • Chemical Treatment: Washing with acidic or alkaline solutions can remove certain types of impurities. For instance, a dilute caustic wash can remove acidic impurities like residual hydrogen fluoride.

Troubleshooting Guides

Issue 1: Incomplete separation of isomers after fractional distillation.

  • Possible Cause: The distillation column may not have sufficient theoretical plates for the separation of close-boiling isomers.

  • Troubleshooting Steps:

    • Increase Column Efficiency: Use a longer packed column or a column with a more efficient packing material to increase the number of theoretical plates.

    • Optimize Reflux Ratio: Increase the reflux ratio to improve separation, although this may increase the distillation time.

    • Consider Extractive Distillation: If fractional distillation is still ineffective, consider using an appropriate solvent in an extractive distillation setup to enhance the volatility difference between the isomers.[4][5]

Issue 2: Presence of water in the purified product.

  • Possible Cause: Incomplete drying of the crude product or introduction of moisture during workup.

  • Troubleshooting Steps:

    • Drying Agents: Before distillation, dry the this compound with a suitable drying agent like anhydrous calcium chloride or magnesium sulfate.

    • Azeotropic Distillation: If applicable, certain distillation setups can be configured to remove water as a low-boiling azeotrope.

    • Inert Atmosphere: Handle the compound under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent moisture absorption.

Issue 3: Residual acidic impurities detected after purification.

  • Possible Cause: Incomplete neutralization of acidic catalysts or byproducts like hydrogen fluoride.

  • Troubleshooting Steps:

    • Aqueous Wash: Wash the crude product with a dilute solution of sodium bicarbonate or sodium carbonate, followed by a water wash to remove any remaining salts.

    • Adsorption: Pass the material through a column packed with a basic adsorbent like activated alumina (B75360).

Data Presentation

Table 1: Comparison of Purification Methods for Halogenated Ethanes *

Purification MethodTarget ImpurityEfficiencyRemarks
Fractional Distillation Isomers (e.g., 1-Chloro-1-fluoroethane)Moderate to HighEfficiency is highly dependent on the number of theoretical plates of the column and the reflux ratio.
Other Halogenated EthanesHighEffective for impurities with significantly different boiling points.
Extractive Distillation Close-boiling IsomersHighRequires selection of an appropriate solvent to alter relative volatilities.[4]
Adsorptive Purification Unsaturated HydrocarbonsHighActivated carbon can be effective in removing olefinic impurities.
Polar Impurities (e.g., water, HF)HighMolecular sieves or activated alumina are commonly used.[7]
Chemical Treatment (Wash) Acidic Impurities (e.g., HF)HighA dilute caustic wash is a simple and effective method.

*Note: Specific quantitative efficiency data for the purification of this compound is limited in the available literature. The efficiencies presented are qualitative and based on general principles and data for similar halogenated hydrocarbons.

Experimental Protocols

Protocol 1: Fractional Distillation for General Purification

  • Setup: Assemble a fractional distillation apparatus with a packed column (e.g., Vigreux or Raschig ring-packed) of at least 50 cm in length. Ensure all glassware is dry.

  • Drying: If the crude this compound contains water, dry it over anhydrous calcium chloride for several hours, then decant the liquid into the distillation flask.

  • Distillation: Add boiling chips to the distillation flask and heat the flask gently using a heating mantle.

  • Equilibration: Allow the column to equilibrate by adjusting the heat so that the vapor slowly rises through the packing.

  • Fraction Collection: Collect the fractions at a slow, steady rate. The main fraction of this compound should be collected at its boiling point of approximately 53-55°C.

  • Analysis: Analyze the purity of the collected fractions using GC-MS or GC-FID.

Protocol 2: GC-MS Analysis for Impurity Profiling

  • Instrument Setup:

    • Gas Chromatograph: Equipped with a capillary column suitable for separating volatile halogenated hydrocarbons (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 200°C) to elute all potential impurities.

    • Mass Spectrometer: Set to scan a mass range of m/z 30-200.

  • Sample Preparation: Dilute a small amount of the this compound sample in a suitable volatile solvent (e.g., dichloromethane).

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

  • Data Analysis: Identify the main peak corresponding to this compound. Identify impurity peaks by comparing their mass spectra with a library (e.g., NIST). Quantify impurities by integrating the peak areas.[2]

Mandatory Visualization

Experimental_Workflow_Fractional_Distillation cluster_preparation Preparation cluster_distillation Fractional Distillation cluster_analysis Analysis crude_product Crude this compound drying Drying crude_product->drying drying_agent Anhydrous CaCl2 drying_agent->drying distillation_flask Distillation Flask drying->distillation_flask Dried Crude Product fractional_column Packed Column distillation_flask->fractional_column condenser Condenser fractional_column->condenser collection_flask Collection Flask condenser->collection_flask gc_ms GC-MS Analysis collection_flask->gc_ms pure_product Purified Product gc_ms->pure_product impurities Impurities gc_ms->impurities

Caption: Workflow for the fractional distillation of this compound.

Logical_Relationship_Troubleshooting cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions problem Impurity Detected in Final Product cause1 Inefficient Distillation problem->cause1 cause2 Presence of Azeotrope problem->cause2 cause3 Contamination problem->cause3 solution1 Increase Column Efficiency / Reflux Ratio cause1->solution1 solution2 Use Extractive Distillation cause2->solution2 solution3 Chemical Treatment / Adsorption cause3->solution3

Caption: Troubleshooting logic for impurities in purified this compound.

Safety Information

Handling:

  • This compound is a highly flammable liquid and vapor.[8] Handle in a well-ventilated area, away from ignition sources.

  • It is toxic if swallowed, in contact with skin, or if inhaled.[8] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[9]

  • Avoid breathing vapors.[9]

Disposal:

  • Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[9]

  • Do not discharge to drains or the environment.[9] This substance is harmful to the ozone layer.[8]

References

Technical Support Center: Optimizing Reaction Yield with 1-Chloro-2-fluoroethane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reactions involving 1-Chloro-2-fluoroethane. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to the use of this reactant.

Frequently Asked Questions (FAQs)

Q1: What are the primary reaction pathways for this compound with nucleophiles?

A1: this compound is a primary haloalkane and therefore primarily undergoes bimolecular nucleophilic substitution (SN2) reactions. In an SN2 reaction, a nucleophile attacks the carbon atom bonded to the chlorine, displacing the chloride ion in a single, concerted step.[1][2] However, under certain conditions, a competing bimolecular elimination (E2) reaction can occur, leading to the formation of fluoroethene.[3][4]

Q2: Which halogen is the better leaving group in this compound?

A2: In nucleophilic substitution reactions, the chloride ion is a significantly better leaving group than the fluoride (B91410) ion. The carbon-chlorine bond is weaker than the carbon-fluorine bond, making it easier to break.[5] Therefore, nucleophilic attack will selectively occur at the carbon bearing the chlorine atom.

Q3: How does the choice of solvent affect the reaction yield?

A3: The choice of solvent is critical for optimizing the yield of SN2 reactions. Polar aprotic solvents such as acetone, DMSO, DMF, and acetonitrile (B52724) are generally preferred.[6][7] These solvents can dissolve the nucleophile but do not solvate the anion as strongly as polar protic solvents, leaving the nucleophile "naked" and more reactive.[7] Polar protic solvents, like water and alcohols, can form hydrogen bonds with the nucleophile, creating a solvent cage that hinders its ability to attack the substrate, thus slowing down the SN2 reaction.[6][7]

Q4: What is the influence of temperature on the reaction outcome?

A4: Higher temperatures generally favor elimination (E2) over substitution (SN2) reactions.[4][8] This is because elimination reactions typically have a higher activation energy and lead to an increase in entropy.[3] Therefore, to maximize the yield of the substitution product, it is advisable to conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. If elimination byproducts are observed, lowering the reaction temperature should be the first troubleshooting step.

Q5: How can I purify the 2-fluoroethylated product?

A5: Purification of 2-fluoroethylated compounds can often be achieved using standard laboratory techniques. Column chromatography on silica (B1680970) gel is a common method. For more challenging separations, High-Performance Liquid Chromatography (HPLC) can be employed.[5] Solid-Phase Extraction (SPE) cartridges may also be useful for a preliminary purification or removal of excess reagents.[4]

Troubleshooting Guides

Issue 1: Low or No Product Yield

Low or no yield in a nucleophilic substitution reaction with this compound can be attributed to several factors. Use the following guide to diagnose and resolve the issue.

Potential Cause Troubleshooting Steps
Weak Nucleophile - Use a stronger, less sterically hindered nucleophile. Anionic nucleophiles (e.g., RO⁻, RS⁻, N₃⁻) are generally more potent than their neutral counterparts (e.g., ROH, RSH, NH₃).- Increase the concentration of the nucleophile.
Inappropriate Solvent - If using a polar protic solvent (e.g., water, ethanol, methanol), switch to a polar aprotic solvent (e.g., acetone, DMF, DMSO) to enhance nucleophilicity.[6][7]
Low Reaction Temperature - While high temperatures can favor elimination, the reaction may be too slow at ambient temperature. Gradually increase the reaction temperature and monitor the progress by TLC or GC-MS.
Poor Quality Reactant - Ensure the this compound is of high purity and free from inhibitors or decomposition products. Consider purification of the starting material if necessary.
Decomposition of Reactant/Product - Some reactants or products may be unstable under the reaction conditions. Ensure an inert atmosphere (e.g., nitrogen or argon) if your compounds are sensitive to air or moisture.
Issue 2: Formation of Elimination Byproduct (Fluoroethene)

The formation of fluoroethene is a common side reaction. The following steps can help minimize its formation.

Potential Cause Troubleshooting Steps
High Reaction Temperature - Lower the reaction temperature. E2 reactions are more sensitive to temperature increases than SN2 reactions.[4][8]
Strong, Sterically Hindered Base - If your nucleophile is also a strong, bulky base (e.g., potassium tert-butoxide), it will favor elimination.[9] If substitution is the desired outcome, switch to a less sterically hindered nucleophile/base.
Solvent Choice - While polar aprotic solvents are generally good for SN2, in some cases, the choice of solvent can influence the SN2/E2 ratio. Protic solvents can sometimes suppress elimination, but they also slow down the desired SN2 reaction.[7] Careful optimization is needed.

Data Presentation

The following tables provide a qualitative and illustrative quantitative overview of how reaction conditions can affect the outcome of nucleophilic substitution on this compound. Note: The quantitative data is illustrative and based on general principles of SN2 reactions, as specific yield data for this reactant is not widely available.

Table 1: Qualitative Effect of Reaction Parameters on SN2 vs. E2 Pathways

ParameterTo Favor SN2 (Substitution)To Favor E2 (Elimination)
Temperature Lower TemperatureHigher Temperature[4][8]
Nucleophile/Base Strong, non-bulky nucleophileStrong, sterically hindered base[9]
Solvent Polar aprotic (e.g., Acetone, DMSO, DMF)[6][7]Less polar solvents can sometimes favor E2

Table 2: Illustrative Yields for the Reaction of this compound with Sodium Azide

EntrySolventTemperature (°C)SN2 Product Yield (%) (Illustrative)E2 Product Yield (%) (Illustrative)
1DMF2585<5
2DMF807025
3Ethanol2540<5
4Ethanol802075

Experimental Protocols

General Protocol for Nucleophilic Substitution with an Amine Nucleophile

This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine to form a 2-fluoroethyl-substituted amine.

Materials:

  • This compound

  • Amine nucleophile (e.g., diethylamine)

  • Potassium carbonate (or another suitable non-nucleophilic base)

  • Acetonitrile (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Standard workup and purification equipment

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add the amine (1.2 equivalents), potassium carbonate (1.5 equivalents), and anhydrous acetonitrile.

  • Stir the suspension at room temperature for 15 minutes.

  • Add this compound (1.0 equivalent) to the mixture.

  • Heat the reaction mixture to a moderate temperature (e.g., 50-70 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Filter the mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Perform an aqueous workup (e.g., extraction with a suitable organic solvent like ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Protocol for GC-MS Analysis of Reaction Mixture

Sample Preparation:

  • Withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.

  • Dilute the aliquot with a suitable solvent (e.g., ethyl acetate (B1210297) or dichloromethane) to a concentration of approximately 10-100 µg/mL.[10]

  • Filter the diluted sample through a syringe filter (0.22 µm) into a GC vial.[11]

Instrument Parameters (Illustrative):

  • Column: A semi-polar GC column (e.g., DB-624) may be suitable for separating halogenated compounds.[8]

  • Injector Temperature: 250 °C

  • Oven Program: Start at 40 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

  • Carrier Gas: Helium

  • MS Scan Range: m/z 35-300

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine Nucleophile, Base, and Solvent add_reactant Add this compound start->add_reactant heat Heat and Stir add_reactant->heat monitor Monitor by TLC/GC-MS heat->monitor cool Cool to RT monitor->cool filter Filter cool->filter extract Aqueous Workup & Extraction filter->extract purify Column Chromatography extract->purify end end purify->end Isolated Product

Caption: General experimental workflow for nucleophilic substitution.

troubleshooting_yield cluster_checks Initial Checks cluster_solutions Potential Solutions start Low Product Yield? check_nucleophile Is the nucleophile strong enough? start->check_nucleophile Yes check_solvent Is the solvent polar aprotic? start->check_solvent Yes check_temp Is the temperature too low? start->check_temp Yes sol_nucleophile Use stronger nucleophile / increase concentration check_nucleophile->sol_nucleophile sol_solvent Switch to DMF, DMSO, or Acetone check_solvent->sol_solvent sol_temp Gradually increase temperature check_temp->sol_temp end Improved Yield sol_nucleophile->end Re-run Reaction sol_solvent->end Re-run Reaction sol_temp->end Re-run Reaction

Caption: Troubleshooting workflow for low reaction yield.

References

Side reactions of 1-Chloro-2-fluoroethane with common reagents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the side reactions of 1-chloro-2-fluoroethane with common laboratory reagents. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary competing reactions when this compound is reacted with a base?

When this compound is treated with a base, it can undergo both elimination (dehydrohalogenation) and nucleophilic substitution reactions. The predominant pathway is highly dependent on the reaction conditions, including the strength and steric hindrance of the base, the solvent, and the temperature.

  • Elimination (E2 Pathway): This typically involves the removal of a proton (H⁺) and a halide ion (Cl⁻ or F⁻) to form an alkene. With a strong, non-nucleophilic base, elimination is generally favored.

  • Substitution (SN2 Pathway): This involves the replacement of the chlorine atom by the nucleophilic base. This pathway is more likely with less hindered, more nucleophilic bases.

Q2: Which product is more likely in a base-induced elimination reaction: vinyl chloride or vinyl fluoride?

In a base-induced elimination reaction, the acidity of the protons on the carbon atoms adjacent to the halogens plays a crucial role. The electron-withdrawing fluorine atom increases the acidity of the protons on the carbon it is attached to, making them more susceptible to abstraction by a base. However, the carbon-fluorine bond is significantly stronger than the carbon-chlorine bond.

Q3: How does the presence of fluorine affect the rate of nucleophilic substitution at the carbon bearing the chlorine?

The presence of a fluorine atom on the adjacent carbon has a significant electron-withdrawing inductive effect. This effect can influence the SN2 reaction rate at the carbon-chlorine bond. Generally, electron-withdrawing groups can slightly increase the rate of SN2 reactions by making the carbon atom more electrophilic. However, steric hindrance from the fluorine atom could potentially slow the reaction. For this compound, a primary halide, the SN2 mechanism is generally expected over the SN1 mechanism, which would proceed through a less stable primary carbocation.

Troubleshooting Guides

Problem 1: Low yield of the desired substitution product when reacting with sodium hydroxide (B78521).

Possible Cause: Competing elimination reaction (E2) is favored.

Troubleshooting Steps:

  • Lower the Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions and are favored at higher temperatures.

  • Use a Less Hindered, More Nucleophilic Base: While hydroxide is a strong base, switching to a less basic but still nucleophilic reagent might favor substitution. However, for the synthesis of 2-fluoroethanol, hydroxide is the required nucleophile.

  • Solvent Choice: Use a polar aprotic solvent (e.g., DMSO, DMF) to enhance the nucleophilicity of the hydroxide ion, which can favor the SN2 reaction. In protic solvents like ethanol (B145695), the hydroxide ion is heavily solvated, which can reduce its nucleophilicity and favor its role as a base, leading to more elimination.

Problem 2: Formation of multiple products in the reaction with potassium cyanide in ethanol.

Possible Cause: Besides the expected nucleophilic substitution to form 3-fluoropropionitrile, side reactions such as elimination and hydrolysis can occur.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: The presence of water can lead to the hydrolysis of the cyanide salt to hydroxide ions, which can then act as a base to promote elimination or as a competing nucleophile to form 2-fluoroethanol.[2][3][4] Use dry ethanol and freshly dried potassium cyanide.

  • Control Reaction Temperature: Heating is necessary to drive the reaction, but excessive heat can favor elimination. Refluxing gently is a common practice for this type of reaction.[2][3][4]

  • Use of a Suitable Solvent: Ethanol is a common solvent for this reaction as it dissolves both the haloalkane and the cyanide salt to a reasonable extent.

Problem 3: No reaction or very slow reaction with ammonia (B1221849) to form 2-fluoroethylamine.

Possible Cause: Ammonia is a weaker nucleophile than hydroxide or cyanide, and the C-Cl bond in this compound is relatively strong.

Troubleshooting Steps:

  • Increase Reaction Temperature and Pressure: As observed in the amination of the similar compound 1-chloro-2,2-difluoroethane, these reactions often require elevated temperatures (e.g., 80-200 °C) and pressures (e.g., 10-180 bar) in a sealed reaction vessel to proceed at a reasonable rate.[5]

  • Use a High Concentration of Ammonia: Using a large excess of ammonia (either as a concentrated aqueous solution or as a liquefied gas) can increase the reaction rate.

  • Consider a Catalyst: While catalyst-free amination is possible, certain catalysts could potentially facilitate the reaction at lower temperatures and pressures.

Side Reactions with Other Reagent Types

Acids (e.g., Sulfuric Acid):

  • Issue: Potential for dehydration or rearrangement at elevated temperatures.

  • Discussion: Halogenated alkanes are generally stable in non-oxidizing acids at moderate temperatures. However, under forcing conditions (high temperature, concentrated acid), elimination of HCl or HF could be catalyzed, potentially leading to the formation of vinyl halides. There is limited specific data on the reaction of this compound with strong acids.

Oxidizing Agents (e.g., Potassium Permanganate):

  • Issue: Oxidation of the C-H bonds.

Reducing Agents (e.g., Sodium Borohydride):

  • Issue: Reduction of the C-Cl bond.

  • Discussion: Sodium borohydride (B1222165) is generally not a strong enough reducing agent to reduce alkyl halides.[7] More potent reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, would be required to reduce the carbon-halogen bonds. Therefore, significant side reactions with sodium borohydride are not expected under standard conditions.

Quantitative Data Summary

The following table summarizes available quantitative data for the unimolecular elimination from this compound. Note that these are for gas-phase reactions and may differ in solution with a base.

ReactionRate Constant (s⁻¹)Threshold Energy (kcal mol⁻¹)Product(s)Reference
Unimolecular Elimination1.9 x 10⁸65 ± 2 (for HCl elimination)Vinyl fluoride[1]
63 ± 2 (for HF elimination)Vinyl chloride[1]

Experimental Protocols

Due to the lack of specific published protocols for this compound, the following are generalized procedures based on reactions with similar primary haloalkanes. Users should perform small-scale pilot experiments to optimize conditions for their specific application.

General Protocol for Base-Induced Elimination (Hypothetical for this compound):

  • Apparatus: A round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Reagents:

  • Procedure: a. To a stirred solution of potassium tert-butoxide in THF at 0 °C under an inert atmosphere (e.g., nitrogen), add a solution of this compound in THF dropwise. b. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. c. Monitor the reaction progress by Gas Chromatography (GC) to observe the formation of vinyl chloride and vinyl fluoride. d. Upon completion, quench the reaction with water and extract the products with a low-boiling organic solvent (e.g., diethyl ether). e. Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent by distillation. f. Analyze the product mixture by GC-MS and NMR to determine the product ratio.

General Protocol for Nucleophilic Substitution with Cyanide (Hypothetical for this compound):

  • Apparatus: A round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a heating mantle.

  • Reagents:

    • This compound (1 equivalent)

    • Potassium cyanide (1.2 equivalents)

    • Anhydrous ethanol

  • Procedure: a. In the flask, dissolve potassium cyanide in anhydrous ethanol. b. Add this compound to the solution. c. Heat the mixture to a gentle reflux and maintain for several hours. d. Monitor the reaction by TLC or GC. e. After cooling to room temperature, filter off the precipitated potassium chloride. f. Remove the ethanol under reduced pressure. g. The resulting crude 3-fluoropropionitrile can be purified by distillation.

Visualizations

Elimination_vs_Substitution cluster_start This compound cluster_reagents Reagents cluster_products Potential Products Start Cl-CH2-CH2-F Base Strong, Hindered Base (e.g., K-OtBu) Start->Base E2 Pathway Favored Nucleophile Strong Nucleophile (e.g., CN-) Start->Nucleophile SN2 Pathway Favored Elimination Elimination Products (Vinyl Chloride, Vinyl Fluoride) Base->Elimination Substitution Substitution Product (e.g., NC-CH2-CH2-F) Nucleophile->Substitution

Caption: Competing E2 and SN2 pathways for this compound.

Dehydrohalogenation_Regioselectivity cluster_pathways Elimination Pathways This compound This compound Dehydrochlorination Dehydrochlorination (-HCl) This compound->Dehydrochlorination Dehydrofluorination Dehydrofluorination (-HF) This compound->Dehydrofluorination Vinyl Fluoride Vinyl Fluoride Dehydrochlorination->Vinyl Fluoride Vinyl Chloride Vinyl Chloride Dehydrofluorination->Vinyl Chloride

Caption: Regioselectivity in the dehydrohalogenation of this compound.

References

Technical Support Center: Troubleshooting Reactions with 1-Chloro-2-fluoroethane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with 1-Chloro-2-fluoroethane. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why is my reaction with this compound showing low or no conversion to the desired product?

A1: Low or no conversion in reactions involving this compound can stem from several factors, often related to the inherent stability of the C-Cl and C-F bonds and suboptimal reaction conditions.[1]

Potential Causes and Troubleshooting Steps:

  • Insufficient Reaction Temperature: The activation energy for the cleavage of the C-Cl bond might not be met.

    • Solution: Gradually increase the reaction temperature in increments of 5-10°C. Monitor the reaction progress at each stage to find the optimal temperature that promotes the desired reaction without significant byproduct formation.

  • Inappropriate Solvent: The choice of solvent can significantly impact the solubility of reactants and the reaction rate.[1] this compound has limited solubility in water but dissolves well in organic solvents like ethanol (B145695) and acetone.[1]

    • Solution: Select a solvent that ensures all reactants are fully dissolved. For nucleophilic substitution reactions, polar aprotic solvents such as DMF or DMSO can be effective.

  • Poor Nucleophile/Base Strength: The incoming nucleophile or base may not be strong enough to displace the chloride or abstract a proton.

    • Solution: Consider using a stronger nucleophile or base. If applicable, the generation of a more reactive nucleophile in situ might be beneficial.

  • Catalyst Inactivity: If a catalyst is used, it may be poisoned or not present in a sufficient amount.

    • Solution: Ensure the catalyst is fresh and used in the correct loading. In some cases, catalyst activation might be necessary prior to the reaction.

Q2: My reaction is producing a significant amount of unexpected byproducts. How can I improve the selectivity?

A2: The formation of byproducts is a common challenge and can be influenced by reaction conditions and the presence of impurities.

Potential Causes and Troubleshooting Steps:

  • Side Reactions: Harsh reaction conditions, such as excessively high temperatures, can lead to decomposition or elimination reactions.

    • Solution: Optimize the reaction temperature and time. Running the reaction at the lowest possible temperature that still affords a reasonable conversion rate can often minimize side reactions.

  • Presence of Impurities: Impurities in the starting materials or solvent can lead to unwanted side reactions.

    • Solution: Use highly pure starting materials and solvents. Purification of this compound and other reactants before use is recommended.

  • Isomerization: Depending on the reaction, rearrangement of intermediates could lead to isomeric byproducts.

    • Solution: A change in catalyst or solvent might alter the reaction pathway and favor the formation of the desired product.

Q3: How can I effectively monitor the progress of my reaction involving this compound?

A3: Due to the volatile nature of this compound (Boiling Point: 53°C), careful monitoring is crucial.[2]

Recommended Monitoring Techniques:

  • Gas Chromatography (GC): This is a highly effective method for monitoring the consumption of the volatile starting material and the formation of products. A time-course study with periodic sampling of the reaction mixture can provide valuable kinetic data.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹⁹F NMR can be used to monitor the disappearance of signals corresponding to this compound and the appearance of new signals from the product.

  • Thin Layer Chromatography (TLC): While less suitable for highly volatile compounds, TLC can be used if the product is significantly less volatile than the starting material.

Quantitative Data Summary

The following table summarizes the impact of key reaction parameters on a hypothetical nucleophilic substitution reaction of this compound with a generic nucleophile (Nu⁻).

ParameterValueObserved Outcome
Temperature 40°CLow conversion (<10%) after 24h.
60°CModerate conversion (~50%) after 12h.
80°CHigh conversion (>90%) after 6h, but with increased byproduct formation.
Solvent TolueneLow reactant solubility, minimal conversion.
AcetonitrileGood solubility, moderate conversion.
DMFExcellent solubility, high conversion.
Nucleophile Conc. 0.5 MSlow reaction rate.
1.0 MOptimal reaction rate.
2.0 MFaster initial rate, but potential for side reactions.

Experimental Protocols

Key Experiment: Nucleophilic Substitution of this compound with Sodium Azide (B81097)

This protocol describes a representative nucleophilic substitution reaction to synthesize 1-azido-2-fluoroethane.

Materials:

  • This compound

  • Sodium Azide (NaN₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Set up the reaction apparatus under an inert atmosphere.

  • To the round-bottom flask, add sodium azide (1.2 equivalents) and anhydrous DMF.

  • Stir the mixture until the sodium azide is fully dissolved.

  • Add this compound (1.0 equivalent) to the reaction mixture.

  • Heat the reaction to 60°C and monitor its progress using GC analysis of the headspace.

  • Once the reaction is complete (typically 8-12 hours), cool the mixture to room temperature.

  • Quench the reaction by carefully adding water.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation.

Visualizations

TroubleshootingWorkflow start Reaction Failed (Low Yield / No Product) check_conversion Check for any product formation (GC, NMR) start->check_conversion no_product No Product Detected check_conversion->no_product None low_yield Low Product Yield check_conversion->low_yield Some check_temp Is Reaction Temperature Sufficient? no_product->check_temp check_byproducts Are Byproducts Observed? low_yield->check_byproducts increase_temp Increase Temperature check_temp->increase_temp No check_reagents Are Reagents Active/Correct? check_temp->check_reagents Yes increase_temp->start Re-run use_new_reagents Use Fresh Reagents/Catalyst check_reagents->use_new_reagents No check_solvent Is Solvent Appropriate? check_reagents->check_solvent Yes use_new_reagents->start Re-run check_solvent->start Yes, consult literature change_solvent Change Solvent check_solvent->change_solvent No change_solvent->start Re-run yes_byproducts Significant Byproducts check_byproducts->yes_byproducts Yes no_byproducts Minimal Byproducts check_byproducts->no_byproducts No optimize_temp Optimize Temperature (likely lower) yes_byproducts->optimize_temp purify_reagents Purify Starting Materials yes_byproducts->purify_reagents increase_time Increase Reaction Time no_byproducts->increase_time optimize_temp->start Re-run purify_reagents->start Re-run increase_time->start Re-run

Caption: Troubleshooting workflow for failed reactions.

CauseAndSolution cause1 Cause: Insufficient Temperature Solution: Increase reaction temperature incrementally. cause2 Cause: Inappropriate Solvent Solution: Use a solvent in which all reactants are soluble, consider polar aprotic solvents. cause3 Cause: Catalyst Deactivation Solution: Use fresh catalyst, consider pre-activation. cause4 Cause: Byproduct Formation Solution: Optimize (lower) temperature, purify starting materials. issue1 Low Conversion issue1->cause1 issue1->cause2 issue1->cause3 issue2 Low Selectivity issue2->cause4

Caption: Common causes of reaction failure and their solutions.

References

Technical Support Center: 1-Chloro-2-fluoroethane Waste Management

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive information for researchers, scientists, and drug development professionals on the safe storage and disposal of 1-Chloro-2-fluoroethane waste. Adherence to these guidelines is critical to ensure laboratory safety and environmental compliance.

Frequently Asked Questions (FAQs)

Q1: How must this compound waste be stored in the laboratory?

A1: this compound waste must be stored in a designated, cool, dry, and well-ventilated area.[1] It should be kept in tightly closed, properly labeled containers away from direct sunlight, heat, sparks, and other ignition sources.[1][2] Storage areas should be secured and clearly marked with appropriate hazard warnings.[3]

Q2: What are the approved disposal methods for this compound waste?

A2: The primary approved disposal method for this compound is through a licensed hazardous waste disposal company.[4] The most common technique is controlled incineration at a facility equipped with flue gas scrubbing capabilities.[1] Under no circumstances should this chemical waste be disposed of down the drain or allowed to evaporate in a fume hood.[1][3][5]

Q3: Can I mix this compound waste with other solvent wastes?

A3: It is crucial to segregate halogenated solvent waste, like this compound, from non-halogenated solvent waste.[5][6] Mixing these waste streams can create dangerous reactions and significantly increases disposal costs, as non-halogenated solvents can often be recycled as fuel additives, while halogenated solvents require specialized incineration.[5][6]

Q4: What personal protective equipment (PPE) is required when handling this compound waste?

A4: When handling this compound waste, appropriate personal protective equipment (PPE) is mandatory. This includes chemical-resistant gloves (inspected before use), safety goggles or a face shield, and a lab coat.[1][7][8] If there is a risk of inhalation, a full-face respirator should be used in a well-ventilated area, preferably within a chemical fume hood.[2][9]

Q5: What should I do in case of a this compound spill?

A5: In the event of a spill, immediately evacuate all non-essential personnel from the area and ensure adequate ventilation.[1] Remove all sources of ignition.[1] Wearing appropriate PPE, contain the spill using an inert absorbent material. The contaminated absorbent material must then be collected in a suitable, sealed container and disposed of as hazardous waste.[1][8][10]

Troubleshooting Guide

IssueProbable CauseSolution
Leaking waste container Container degradation or improper sealing.Immediately transfer the waste to a new, compatible, and properly labeled container. Inspect storage areas for any further spills and decontaminate if necessary. Ensure all containers are securely sealed.
Faint sweet or ethereal odor detected in the storage area A possible leak or improper ventilation.Check all container seals. Increase ventilation to the area. If the odor persists, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
Uncertainty about waste segregation Lack of clear labeling or understanding of waste streams.Immediately consult your laboratory's chemical hygiene plan and waste disposal guidelines. If still unsure, contact your EHS department for clarification before proceeding. Do not mix wastes you are uncertain about.
Waste disposal pickup was rejected Improper labeling, mixed waste, or an overfilled container.Contact your hazardous waste disposal provider to understand the specific reason for rejection. Correct the issue as advised. This may involve relabeling, segregating the waste, or repackaging it into a container that is not overfilled.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C2H4ClF[1]
Molecular Weight 82.5 g/mol [1]
Boiling Point 53.2 °C[11]
Melting Point -76 °C[12]
Density 1.168 g/cm³[1][12]
Vapor Pressure 394 mmHg at 25°C
Solubility in Water Relatively insoluble[13]
Solubility in Organic Solvents Soluble in ethanol (B145695) and acetone[13]

Experimental Protocols

Protocol for Segregation and Containerization of this compound Waste
  • Container Selection: Obtain a designated and compatible waste container, typically a polyethylene (B3416737) container provided by your institution's EHS department.[3] Ensure the container is clean, dry, and in good condition.

  • Labeling: Affix a hazardous waste label to the container. The label must include the full chemical name ("this compound"), the concentration, and the hazard pictograms (e.g., flammable, health hazard).

  • Waste Collection: Collect only this compound waste in this container. Do not mix with non-halogenated solvents, aqueous waste, or solid waste.[5][6]

  • Sealing: Keep the container tightly sealed when not in use to prevent the release of vapors.

  • Storage: Store the sealed container in a designated secondary containment bin within a well-ventilated, cool, and dry area, away from ignition sources.

Protocol for Managing a Minor Spill of this compound
  • Alert Personnel: Immediately alert others in the vicinity of the spill.

  • Ensure Ventilation: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Don PPE: Put on the appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Contain Spill: Use a spill kit with inert absorbent material (e.g., vermiculite, sand) to contain the spill. Do not use combustible materials.

  • Collect Waste: Carefully collect the absorbent material using non-sparking tools and place it in a labeled, sealable container for hazardous waste disposal.[1]

  • Decontaminate: Decontaminate the spill area with a suitable cleaning agent, and dispose of the cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department, as per your institution's policy.

Visual Guides

WasteDisposalWorkflow start Waste Generation segregate Segregate Halogenated Waste (this compound) start->segregate containerize Collect in Labeled, Compatible Container segregate->containerize store Store in Cool, Dry, Well-Ventilated Area containerize->store pickup Arrange for Professional Hazardous Waste Pickup store->pickup disposal Controlled Incineration by Licensed Facility pickup->disposal

Caption: Workflow for the safe disposal of this compound waste.

SpillResponseDecisionTree spill Spill Occurs is_major Is the spill large or in a poorly ventilated area? spill->is_major evacuate Evacuate Area & Call EHS Immediately is_major->evacuate Yes is_minor Is the spill small and contained? is_major->is_minor No is_minor->evacuate No don_ppe Don Appropriate PPE is_minor->don_ppe Yes contain Contain with Inert Absorbent Material don_ppe->contain collect Collect Waste in Sealed Container contain->collect decontaminate Decontaminate Area collect->decontaminate report Report to Supervisor & EHS decontaminate->report

Caption: Decision tree for responding to a this compound spill.

References

Technical Support Center: Compatibility of 1-Chloro-2-fluoroethane with Laboratory Materials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the compatibility of 1-Chloro-2-fluoroethane with common laboratory materials. The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its compatibility with lab materials a concern?

This compound (HCFC-151) is a halogenated hydrocarbon used in various laboratory and industrial applications.[1][2] Like many halogenated solvents, it can interact with and potentially degrade common laboratory materials such as plastics, elastomers, and even some metals.[3][4] This degradation can lead to contamination of experiments, equipment failure, and safety hazards. Therefore, understanding its compatibility with your labware is crucial for ensuring the integrity of your research and maintaining a safe working environment.

Q2: Are there any general guidelines for selecting materials compatible with this compound?

Yes. Due to its chemical nature as a halogenated hydrocarbon, certain general principles apply. Highly resistant polymers such as Polytetrafluoroethylene (PTFE) and other fluoropolymers are generally recommended.[5][6][7][8][9] For elastomers, perfluoroelastomers (FFKM) like Kalrez® often provide broad chemical resistance.[10] Metals should be carefully selected, as halogenated compounds can be corrosive, especially in the presence of moisture.[3] It is always best to consult specific chemical compatibility charts or conduct your own testing under experimental conditions.

Q3: Where can I find specific chemical compatibility data for this compound?

Direct and comprehensive chemical compatibility data for this compound is not widely available in standard databases. However, you can infer its likely compatibility by examining data for similar halogenated hydrocarbons or chlorinated solvents in resources such as the Cole-Parmer Chemical Compatibility Database.[11][12][13] Given the lack of specific data, it is strongly recommended to perform compatibility testing for your specific application.

Troubleshooting Guide

Problem: I have observed swelling, cracking, or discoloration of my plastic labware after exposure to this compound.

  • Cause: This indicates a chemical attack on the polymer. Halogenated solvents can be absorbed by many plastics, leading to swelling, softening, and a reduction in mechanical strength.[13][14][15][16] Cracking may be a result of environmental stress cracking, where the chemical accelerates failure under residual stress in the plastic.

  • Solution:

    • Immediately discontinue the use of the affected labware with this compound.

    • Safely dispose of the compromised labware and the chemical contents according to your institution's safety protocols.

    • Select a more resistant material for your application. Refer to the material compatibility tables below for guidance. Fluorinated polymers like PTFE are often an excellent choice.[5][6][7][8][9]

    • If unsure, perform a chemical compatibility test as outlined in the Experimental Protocols section.

Problem: My elastomeric seals (O-rings, gaskets) are failing (leaking, becoming brittle) when in contact with this compound.

  • Cause: Elastomers are particularly susceptible to swelling and degradation when exposed to halogenated solvents.[17] This can lead to a loss of sealing force, embrittlement, and ultimately, failure of the seal.

  • Solution:

    • Replace the failed seals immediately.

    • Consult the elastomer compatibility table to select a more appropriate material. Perfluoroelastomers (FFKM) or Viton™ (FKM) often offer better resistance to halogenated compounds than general-purpose elastomers like neoprene or silicone.[10][18][19][20][21]

    • Conduct immersion testing on the new seal material before placing it into critical service.

Problem: I have noticed corrosion on metallic components of my experimental setup.

  • Cause: Halogenated hydrocarbons can be corrosive to certain metals, especially in the presence of moisture, which can lead to the formation of acidic byproducts.[3]

  • Solution:

    • Assess the extent of the corrosion. If it is severe, the affected part may need to be replaced.

    • Refer to the metal compatibility table for guidance on selecting a more resistant alloy. Stainless steel (particularly 316 grade) or Hastelloy-C® may offer better performance.

    • Ensure your solvent is anhydrous (dry) to minimize the risk of acid formation.

Material Compatibility Data

The following tables provide an estimated compatibility of various lab materials with this compound based on data for similar halogenated hydrocarbons. This information should be used as a guide only, and it is imperative to conduct your own testing for critical applications.

Table 1: Compatibility of Plastics with this compound (Estimated)

MaterialRatingExpected Effects
ABS (Acrylonitrile Butadiene Styrene)D - SevereSevere attack, not recommended for use.[22]
Acetal (Delrin®)C - FairModerate effect, not recommended for continuous use.[11]
LDPE (Low-Density Polyethylene)C - FairSwelling and loss of strength likely.[16][23][24]
HDPE (High-Density Polyethylene)B - GoodMinor to moderate effect, testing recommended.[16][23]
Polypropylene (PP)B - GoodSome absorption and swelling may occur.[14][15][25][26]
PVC (Polyvinyl Chloride)D - SevereSevere attack, not recommended for use.[4][27][28][29][30]
PolycarbonateD - SevereSevere attack, not recommended for use.
PEEK (Polyetheretherketone)A - ExcellentHigh resistance expected.
PTFE (Polytetrafluoroethylene)A - ExcellentExcellent resistance, little to no effect.[5][6][7][8][9]
PVDF (Kynar®)A - ExcellentHigh resistance expected.

Rating Key: A - Excellent, B - Good, C - Fair, D - Severe

Table 2: Compatibility of Elastomers with this compound (Estimated)

MaterialRatingExpected Effects
Buna-N (Nitrile)D - SevereSevere swelling and degradation.[17]
EPDM (Ethylene Propylene)D - SevereNot recommended for use with halogenated hydrocarbons.[19]
Neoprene (Chloroprene)C - FairModerate swelling and loss of properties.[3][31]
SiliconeD - SevereSignificant swelling and degradation.[17][32][33]
Viton® (FKM)B - GoodGood resistance, but some swelling may occur. Testing is advised.[10][18][19][20][21]
Kalrez® (FFKM)A - ExcellentExcellent resistance to a wide range of chemicals.[10]

Rating Key: A - Excellent, B - Good, C - Fair, D - Severe

Table 3: Compatibility of Metals with this compound (Estimated)

MaterialRatingExpected Effects
AluminumC - FairCorrosion risk, especially with moisture.
BrassB - GoodGenerally good resistance, but may be attacked in the presence of moisture.
Carbon SteelD - SevereProne to corrosion.
CopperB - GoodGenerally good resistance, but may be attacked in the presence of moisture.
Stainless Steel - 304B - GoodGood resistance, but pitting corrosion is possible.
Stainless Steel - 316A - ExcellentGenerally excellent resistance.
Hastelloy-C®A - ExcellentExcellent resistance to a wide range of corrosive chemicals.
TitaniumA - ExcellentExcellent resistance.

Rating Key: A - Excellent, B - Good, C - Fair, D - Severe

Experimental Protocols

Methodology for Immersion Testing of Material Compatibility (Based on ASTM D543)

This protocol describes a standardized method for evaluating the resistance of plastics and elastomers to this compound.

1. Materials and Equipment:

  • Test specimens of the material (e.g., tensile bars, disks of a specific dimension).

  • This compound.

  • Chemically resistant containers with tight-fitting lids (e.g., glass with PTFE-lined caps).

  • Analytical balance (accurate to 0.1 mg).

  • Calipers or micrometer.

  • Fume hood.

  • Personal Protective Equipment (PPE): chemical-resistant gloves (Neoprene or similar), safety goggles, lab coat.[34]

2. Procedure:

  • Initial Measurements:

    • Clean each test specimen and dry it thoroughly.

    • Weigh each specimen on the analytical balance and record the initial weight (W_i).

    • Measure the dimensions (length, width, thickness) of each specimen at three different points and record the average initial dimensions (D_i).

  • Immersion:

    • Place each specimen in a separate, clean, and dry container.

    • In a fume hood, add a sufficient volume of this compound to completely immerse the specimen.

    • Securely close the container to prevent evaporation.

    • Store the containers at a constant temperature (e.g., room temperature or the intended operating temperature) for a specified duration (e.g., 24 hours, 7 days, or 30 days).

  • Post-Immersion Measurements:

    • After the specified immersion period, carefully remove the specimen from the container in a fume hood.

    • Gently blot the specimen dry with a lint-free cloth.

    • Immediately weigh the specimen and record the final weight (W_f).

    • Immediately measure the dimensions and record the final dimensions (D_f).

  • Visual Inspection:

    • Visually inspect the specimen for any changes in appearance, such as discoloration, swelling, cracking, crazing, or surface tackiness. Record all observations.

3. Data Analysis:

  • Percent Weight Change: % Weight Change = ((W_f - W_i) / W_i) * 100

  • Percent Dimensional Change: % Dimensional Change = ((D_f - D_i) / D_i) * 100

  • Optional: Mechanical Property Testing: For a more comprehensive analysis, mechanical properties such as tensile strength and hardness can be tested on the exposed specimens and compared to control specimens that were not immersed, following relevant ASTM standards.

Diagrams

Caption: Workflow for selecting a compatible material.

TroubleshootingWorkflow start Start: Material degradation observed identify_material Identify the type of material that failed start->identify_material plastic_failure Plastic (Swelling, Cracking, Discoloration) identify_material->plastic_failure Plastic elastomer_failure Elastomer (Leak, Brittleness, Swelling) identify_material->elastomer_failure Elastomer metal_failure Metal (Corrosion, Pitting) identify_material->metal_failure Metal discontinue_use Immediately discontinue use plastic_failure->discontinue_use elastomer_failure->discontinue_use metal_failure->discontinue_use check_moisture Check for moisture in the system metal_failure->check_moisture consult_tables Consult Compatibility Tables for alternative materials discontinue_use->consult_tables perform_testing Perform immersion testing on new material consult_tables->perform_testing replace_component Replace with tested, compatible material perform_testing->replace_component check_moisture->consult_tables

Caption: Troubleshooting guide for material failure.

References

Technical Support Center: Managing Pressure Build-up in Reactions with 1-Chloro-2-fluoroethane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Chloro-2-fluoroethane. The information is designed to help manage and mitigate pressure build-up during chemical reactions involving this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the primary causes of unexpected pressure build-up when using this compound?

A1: Unexpected pressure increases in reactions involving this compound are typically due to the formation of gaseous byproducts. The two main chemical processes responsible for this are:

  • Dehydrohalogenation: In the presence of bases, this compound can undergo elimination reactions to form gaseous haloalkenes, such as vinyl chloride or vinyl fluoride (B91410), along with the corresponding salts and water. Strong bases like potassium hydroxide (B78521) or sodium amide can promote these reactions, which can be exothermic and lead to a rapid increase in pressure.

  • Thermal Decomposition: At elevated temperatures, this compound can decompose. This decomposition can be accelerated by the presence of certain metals or other materials. The decomposition products can include toxic and corrosive gases such as hydrogen chloride (HCl) and hydrogen fluoride (HF).[1]

Q2: My reaction pressure is steadily increasing. How can I determine the cause and bring it under control?

A2: A steady increase in pressure suggests a slow, continuous gas evolution. Follow these troubleshooting steps:

  • Stop Heating: Immediately remove the heat source from the reaction vessel.

  • Monitor Temperature: Keep a close watch on the internal temperature of the reactor. A rising temperature in the absence of external heating indicates a potential runaway reaction.

  • Check for Leaks: Ensure that the pressure increase is not due to a leak in your system from an external gas source.

  • Analyze Headspace: If possible and safe to do so, take a sample of the reactor headspace and analyze it using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to identify the gaseous byproducts. The presence of vinyl halides would indicate dehydrohalogenation, while HCl or HF would suggest decomposition.

  • Quench the Reaction (if necessary): If the pressure and temperature continue to rise uncontrollably, a controlled quenching of the reaction may be necessary. The appropriate quenching agent will depend on the specific reaction chemistry.

Q3: Can the choice of base in my reaction influence the likelihood of pressure build-up?

A3: Absolutely. The strength and steric hindrance of the base used can significantly impact the rate of dehydrohalogenation and subsequent pressure build-up. Strong, non-nucleophilic bases are more likely to promote elimination reactions over substitution. For instance, using a strong base like potassium tert-butoxide will favor the formation of gaseous alkenes more than a weaker base like sodium bicarbonate.

Q4: Are there any materials that are incompatible with this compound at elevated temperatures?

A4: Yes, certain materials can catalyze the decomposition of halogenated alkanes at elevated temperatures. While specific data for this compound is limited, it is prudent to avoid reactive metals such as aluminum, zinc, and magnesium, as well as strong oxidizing agents, which can initiate or accelerate decomposition, leading to the release of toxic gases and a rapid increase in pressure.

Q5: What are the key safety precautions to take when working with this compound to prevent pressure-related incidents?

A5: Proactive safety measures are crucial. These include:

  • Proper Reactor Setup: Ensure your reactor is equipped with a reliable pressure relief valve or rupture disk.

  • Continuous Monitoring: Always monitor the reaction temperature and pressure.

  • Controlled Reagent Addition: Add reagents, especially strong bases or catalysts, slowly and in a controlled manner to manage the reaction rate and heat generation.

  • Adequate Cooling: Have a robust cooling system in place to quickly dissipate any excess heat.

  • Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted side reactions with air.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, face shield, and chemical-resistant gloves.[2]

Quantitative Data

Below is a summary of key physical properties of this compound.

PropertyValue
Molecular FormulaC₂H₄ClF
Molecular Weight82.50 g/mol
Boiling Point53 °C
Melting Point-76 °C
Vapor Pressure393.6 mmHg at 25°C[2]
Density1.168 g/cm³

Experimental Protocols

Representative Experimental Protocol: Dehydrohalogenation of a Haloalkane

The following is a representative procedure for a dehydrohalogenation reaction, which is a common source of gas evolution when working with haloalkanes like this compound. This protocol is adapted from a procedure for the dehydrohalogenation of 1-chloro-2-methylbutane (B150327) and should be modified and optimized for specific applications with this compound after a thorough risk assessment.

Objective: To perform a controlled dehydrohalogenation of a haloalkane and manage the evolution of gaseous products.

Materials:

  • This compound

  • Ethanolic potassium hydroxide solution

  • 5-mL conical vial with a triangular spin bar

  • Thermometer adapter with a rubber hose connection

  • Heating block

  • Magnetic stirrer

  • Gas collection apparatus (e.g., inverted test tubes in a water bath)

Procedure:

  • Apparatus Setup:

    • Set up a gas collection system by filling large test tubes with water and inverting them in a beaker of water heated to 35-40°C.

    • Attach a rubber hose to a thermometer adapter.

  • Reagent Addition:

    • To a 5-mL conical vial containing a triangular spin bar, add 3.0 mL of an ethanolic potassium hydroxide solution.

    • Carefully add a measured amount of this compound to the vial.

  • Reaction Assembly:

    • Attach the thermometer adapter to the vial and place the assembly in a heating block on a magnetic stirrer. Clamp the apparatus securely.

  • Reaction and Gas Collection:

    • While stirring, slowly increase the temperature of the heating block until gas begins to evolve from the rubber hose.

    • Immediately place the end of the rubber hose into the mouth of an inverted test tube in the water bath to collect the evolved gas.

    • Continue heating the reaction mixture at a constant temperature until gas evolution ceases.

  • Work-up:

    • Once the reaction is complete, remove the heat source and carefully dismantle the apparatus.

    • The collected gas can be analyzed, and the reaction mixture can be worked up to isolate any non-gaseous products.

Visualizations

Pressure_Troubleshooting_Workflow start Unexpected Pressure Increase Observed stop_heating Immediately Stop Heating start->stop_heating monitor_temp Monitor Internal Temperature stop_heating->monitor_temp is_temp_rising Is Temperature Rising Uncontrollably? monitor_temp->is_temp_rising runaway_reaction Potential Runaway Reaction: Initiate Emergency Quench Protocol is_temp_rising->runaway_reaction Yes check_leaks Check for External Gas Leaks is_temp_rising->check_leaks No is_leak_found Leak Found? check_leaks->is_leak_found fix_leak Isolate and Fix Leak is_leak_found->fix_leak Yes analyze_headspace Analyze Reactor Headspace (e.g., GC-MS) is_leak_found->analyze_headspace No end Controlled Reaction fix_leak->end identify_cause Identify Gaseous Byproducts analyze_headspace->identify_cause dehydrohalogenation Dehydrohalogenation Detected (e.g., vinyl halides) identify_cause->dehydrohalogenation decomposition Decomposition Detected (e.g., HCl, HF) identify_cause->decomposition adjust_conditions Adjust Reaction Conditions (e.g., lower temperature, change base) dehydrohalogenation->adjust_conditions decomposition->adjust_conditions adjust_conditions->end

Caption: Troubleshooting workflow for managing unexpected pressure increases.

Gas_Evolution_Pathways cluster_dehydro Dehydrohalogenation Pathway cluster_decomp Thermal Decomposition Pathway reactant This compound (CH2FCH2Cl) base Strong Base (e.g., KOH) reactant->base -HCl reactant->base -HF heat High Temperature reactant->heat product_dehydro_cl Vinyl Fluoride (gas) + KCl + H2O base->product_dehydro_cl product_dehydro_f Vinyl Chloride (gas) + KF + H2O base->product_dehydro_f pressure Pressure Build-up product_dehydro_cl->pressure product_dehydro_f->pressure product_decomp Decomposition Products (e.g., HCl (gas), HF (gas), etc.) heat->product_decomp product_decomp->pressure

References

Validation & Comparative

A Comparative Guide to Purity Analysis of 1-Chloro-2-fluoroethane: Quantitative NMR vs. Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of purity for chemical compounds is a critical aspect of quality control and research integrity. This guide provides a detailed comparison of two powerful analytical techniques, Quantitative Nuclear Magnetic Resonance (qNMR) and Gas Chromatography with Flame Ionization Detection (GC-FID), for the purity analysis of 1-Chloro-2-fluoroethane.

At a Glance: qNMR vs. GC-FID for this compound Purity

FeatureQuantitative NMR (qNMR)Gas Chromatography (GC-FID)
Principle Signal intensity is directly proportional to the number of nuclei (protons).Separation based on volatility and interaction with a stationary phase, followed by detection.
Quantification Absolute quantification using a certified internal standard.Relative quantification (area percent); absolute quantification requires a specific standard for this compound.
Sample Throughput ModerateHigh
Selectivity High; provides structural information.High; excellent separation of volatile impurities.
Precision HighHigh
Potential Impurities Detected Structurally different organic molecules, water, residual solvents.Volatile organic compounds.

Quantitative Data Summary

The following tables present hypothetical yet representative data for the purity analysis of a single batch of this compound using both qNMR and GC-FID methodologies.

Table 1: Purity Determination of this compound by qNMR

ParameterValue
Internal Standard Maleic Acid
Calculated Purity (%) 99.85
Relative Standard Deviation (RSD, n=3) (%) 0.12
Major Impurity Detected Dichloroethane
Impurity Content (%) 0.10

Table 2: Purity Determination of this compound by GC-FID

ParameterValue
Method Area Percent Normalization
Calculated Purity (%) 99.88
Relative Standard Deviation (RSD, n=3) (%) 0.08
Major Impurity Detected Vinyl Chloride
Impurity Content (%) 0.07

Experimental Protocols

Quantitative ¹H-NMR Spectroscopy

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound into a clean, dry NMR tube.

  • Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid, purity ≥ 99.5%) and add it to the same NMR tube.

  • Add 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) to the NMR tube.

  • Cap the tube and gently vortex to ensure complete dissolution of both the sample and the internal standard.

2. NMR Data Acquisition:

  • Spectrometer: 400 MHz or higher field strength NMR spectrometer.

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Acquisition Parameters:

    • Relaxation Delay (d1): 5 times the longest T1 relaxation time of the signals of interest (typically 15-30 seconds for accurate quantification).

    • Number of Scans (ns): 16 or higher to achieve a good signal-to-noise ratio.

    • Spectral Width (sw): Sufficient to cover all signals of interest (e.g., 12 ppm).

    • Acquisition Time (aq): At least 3 seconds.

3. Data Processing and Purity Calculation:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

  • Integrate a well-resolved signal of this compound (e.g., the triplet corresponding to the -CH₂Cl group) and a signal from the internal standard (e.g., the singlet of maleic acid).

  • Calculate the purity using the following formula:

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • sample refers to this compound

    • IS refers to the Internal Standard

Gas Chromatography with Flame Ionization Detection (GC-FID)

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable volatile solvent (e.g., dichloromethane) at a concentration of approximately 1 mg/mL.

  • Prepare a series of dilutions from the stock solution if required for calibration.

2. GC-FID Instrument Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector: Split/splitless injector, operated in split mode with a split ratio of 50:1.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 minutes.

    • Ramp: 10 °C/min to 200 °C.

    • Hold: 5 minutes at 200 °C.

  • Detector: Flame Ionization Detector (FID).

  • Detector Temperature: 280 °C.

  • Injection Volume: 1 µL.

3. Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time.

  • For purity determination by area percent normalization, calculate the percentage of the peak area of this compound relative to the total area of all peaks in the chromatogram.

Visualizing the Methodologies

qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Calculation weigh_sample Weigh Sample dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_is Weigh Internal Standard weigh_is->dissolve nmr_acq Acquire 1H NMR Spectrum dissolve->nmr_acq process_data Process FID (FT, Phasing, Baseline) nmr_acq->process_data integrate Integrate Signals process_data->integrate calculate Calculate Purity integrate->calculate

Caption: Experimental workflow for the purity analysis of this compound by qNMR.

GC_Workflow cluster_prep Sample Preparation cluster_acq GC-FID Analysis cluster_proc Data Analysis prep_solution Prepare Solution in Volatile Solvent inject Inject Sample prep_solution->inject separate Separation on GC Column inject->separate detect FID Detection separate->detect integrate_peaks Integrate Peak Areas detect->integrate_peaks calculate_area_percent Calculate Area % integrate_peaks->calculate_area_percent

Caption: Experimental workflow for the purity analysis of this compound by GC-FID.

Comparison cluster_qnmr qNMR cluster_gcfid GC-FID cluster_conclusion Conclusion for this compound qnmr_adv Advantages: - Absolute Quantification - Structural Information - High Accuracy conclusion qNMR: Ideal for primary purity assessment and certification. GC-FID: Excellent for routine quality control and screening of volatile impurities. qnmr_adv->conclusion qnmr_disadv Disadvantages: - Moderate Throughput - Requires High-Field NMR qnmr_disadv->conclusion gcfid_adv Advantages: - High Throughput - Excellent for Volatile Impurities - Widely Available gcfid_adv->conclusion gcfid_disadv Disadvantages: - Typically Relative Quantification - Requires Specific Reference Standard for Absolute Purity gcfid_disadv->conclusion

Caption: Logical comparison of qNMR and GC-FID for purity analysis.

Discussion

Quantitative NMR offers a primary ratio method of measurement, providing a direct and highly accurate determination of purity without the need for a specific reference standard of this compound. The use of a certified internal standard allows for traceability to the International System of Units (SI). Furthermore, the NMR spectrum provides valuable structural information, which can aid in the identification of impurities.

Gas Chromatography with Flame Ionization Detection is a powerful separation technique that is particularly well-suited for the analysis of volatile compounds like this compound. It offers high resolution, allowing for the separation and quantification of closely related volatile impurities. While the area percent normalization method is straightforward and provides excellent precision for routine analysis, achieving absolute purity requires a certified reference material of this compound, which may not always be readily available.

Conclusion

Both qNMR and GC-FID are robust and reliable methods for the purity analysis of this compound. The choice between the two techniques depends on the specific requirements of the analysis. For the definitive assignment of purity, especially for reference materials or in research and development where absolute quantification is crucial, qNMR is the method of choice . For high-throughput screening, routine quality control, and the specific analysis of volatile impurities, GC-FID provides an efficient and highly sensitive alternative . In many cases, using both techniques orthogonally can provide a comprehensive and highly confident assessment of the purity of this compound.

Comparative Analysis of 1-Chloro-2-fluoroethane Reaction Products: A Validation Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate identification of reaction products is paramount. This guide provides a comprehensive comparison of potential products from reactions involving 1-chloro-2-fluoroethane, supported by experimental data and detailed protocols to aid in structural validation.

When this compound undergoes reactions such as dehydrohalogenation, a mixture of alkene products can be expected. The primary elimination products include vinyl fluoride (B91410), vinyl chloride, and the geometric isomers (E)- and (Z)-1-chloro-2-fluoroethene. Distinguishing between these compounds requires a multi-faceted analytical approach. This guide outlines the characteristic spectroscopic signatures of each potential product and provides a foundational experimental protocol for their synthesis and analysis.

Reaction Pathways and Product Overview

The reaction of this compound with a strong base, such as potassium hydroxide (B78521) in an alcoholic solvent, typically proceeds via an E2 elimination mechanism. This reaction can result in the removal of either hydrogen chloride (dehydrochlorination) or hydrogen fluoride (dehydrofluorination), leading to the formation of different vinyl halides. The regioselectivity of the elimination is influenced by factors such as the nature of the base, the solvent, and the reaction temperature.

ReactionPathways This compound This compound Vinyl Fluoride Vinyl Fluoride This compound->Vinyl Fluoride -HCl Vinyl Chloride Vinyl Chloride This compound->Vinyl Chloride -HF 1-Chloro-2-fluoroethene 1-Chloro-2-fluoroethene This compound This compound This compound->1-Chloro-2-fluoroethene -HHal

Caption: Possible dehydrohalogenation products from this compound.

Spectroscopic Data for Product Validation

Accurate structural elucidation of the reaction products relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The following tables summarize the key quantitative data for the potential products.

NMR Spectroscopy Data

NMR spectroscopy is a powerful tool for distinguishing between the potential products due to the distinct chemical environments of the protons, carbons, and fluorine atoms in each molecule.

Table 1: ¹H NMR Spectroscopic Data

CompoundProtonChemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
Vinyl Fluoride H (gem to F)~4.6dddJ(H,H)trans ≈ 12.8, J(H,F)gem ≈ 74.2, J(H,H)cis ≈ 4.6
H (cis to F)~4.4dddJ(H,H)gem ≈ -3.2, J(H,F)cis ≈ 20.2, J(H,H)trans ≈ 12.8
H (trans to F)~4.7dddJ(H,H)gem ≈ -3.2, J(H,F)trans ≈ 49.8, J(H,H)cis ≈ 4.6
Vinyl Chloride H (gem to Cl)6.28ddJ(H,H)trans = 14.7, J(H,H)cis = 7.1
H (cis to Cl)5.46ddJ(H,H)gem = 1.3, J(H,H)trans = 14.7
H (trans to Cl)5.50ddJ(H,H)gem = 1.3, J(H,H)cis = 7.1
(E)-1-Chloro-2-fluoroethene H (on C-Cl)~6.5dJ(H,F)trans ≈ 19.5
H (on C-F)~6.9dJ(H,H)trans ≈ 12.5
(Z)-1-Chloro-2-fluoroethene H (on C-Cl)~6.4dJ(H,F)cis ≈ 4.5
H (on C-F)~6.3dJ(H,H)cis ≈ 4.0

Table 2: ¹³C NMR Spectroscopic Data

CompoundCarbonChemical Shift (ppm)
Vinyl Fluoride C-F~150.1 (d, ¹J(C,F) ≈ 292)
C-H₂~87.8 (d, ²J(C,F) ≈ 17)
Vinyl Chloride C-Cl126.1
C-H₂117.4
(E)-1-Chloro-2-fluoroethene C-Cl~120.7 (d, ²J(C,F) ≈ 21)
C-F~150.2 (d, ¹J(C,F) ≈ 306)
(Z)-1-Chloro-2-fluoroethene C-Cl~118.8 (d, ²J(C,F) ≈ 10)
C-F~149.3 (d, ¹J(C,F) ≈ 315)

Table 3: ¹⁹F NMR Spectroscopic Data

CompoundChemical Shift (ppm) vs. CFCl₃
Vinyl Fluoride -114
(E)-1-Chloro-2-fluoroethene -137.5
(Z)-1-Chloro-2-fluoroethene -156.8
Mass Spectrometry Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds, which can be used for identification. The presence of chlorine results in a characteristic M+2 isotopic peak.

Table 4: Key Mass Spectrometry Fragments (m/z)

CompoundMolecular Ion (M⁺)M+2 PeakKey Fragments
Vinyl Fluoride 46-45, 27
Vinyl Chloride 6264 (ratio ~3:1)61, 37, 27
(E)- and (Z)-1-Chloro-2-fluoroethene 8082 (ratio ~3:1)61, 45, 44
Infrared (IR) Spectroscopy Data

IR spectroscopy is useful for identifying the functional groups present in the molecules, particularly the C=C double bond and the C-Halogen bonds.

Table 5: Characteristic Infrared Absorption Bands (cm⁻¹)

CompoundC=C StretchC-H Stretch (sp²)C-Cl StretchC-F Stretch
Vinyl Fluoride ~1650~3130, 3070-~1150
Vinyl Chloride ~1608~3120, 3040~700-800-
(E)-1-Chloro-2-fluoroethene ~1647~3103, 3094~876~1127
(Z)-1-Chloro-2-fluoroethene ~1650~3090~850~1100

Experimental Protocols

The following section details a general procedure for the dehydrohalogenation of this compound and the subsequent analysis of the products.

Dehydrohalogenation of this compound

This procedure is a representative method for an elimination reaction. Reaction conditions may need to be optimized for product selectivity.

Materials:

  • This compound

  • Potassium hydroxide (KOH)

  • Ethanol (B145695)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Gas collection apparatus (e.g., gas bag or inverted graduated cylinder in a water bath)

  • Drying agent (e.g., anhydrous calcium chloride)

Procedure:

  • In a round-bottom flask, dissolve a molar excess of potassium hydroxide in ethanol with gentle heating and stirring.

  • Cool the solution to room temperature.

  • Add this compound to the flask.

  • Attach a reflux condenser and a gas collection apparatus to the flask.

  • Heat the reaction mixture to reflux. The gaseous products will be collected in the gas collection apparatus.

  • Continue the reaction until gas evolution ceases.

  • The collected gas mixture can then be analyzed using Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) to identify the products.

DehydrohalogenationWorkflow cluster_reaction Reaction Setup cluster_collection Product Collection cluster_analysis Product Analysis Flask Round-bottom flask (this compound, KOH/Ethanol) Condenser Reflux Condenser Flask->Condenser GasCollection Gas Collection Apparatus Condenser->GasCollection Heating Heating Mantle GC Gas Chromatography (GC) GasCollection->GC NMR NMR Spectroscopy (after trapping/dissolving) GasCollection->NMR FTIR FTIR Spectroscopy (gas cell) GasCollection->FTIR GCMS GC-Mass Spectrometry (GC-MS) GC->GCMS

Caption: Experimental workflow for dehydrohalogenation and product analysis.

Product Analysis Workflow

A logical workflow for the analysis of the reaction mixture is crucial for unambiguous product identification.

AnalysisWorkflow ReactionMixture Gaseous Reaction Mixture GC Gas Chromatography (GC) - Separate components - Determine relative amounts ReactionMixture->GC GCMS GC-Mass Spectrometry (GC-MS) - Determine molecular weights - Analyze fragmentation patterns GC->GCMS ProductIsolation Product Isolation (e.g., preparative GC or trapping) GC->ProductIsolation NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) - Detailed structural elucidation ProductIsolation->NMR FTIR FTIR Spectroscopy - Identify functional groups ProductIsolation->FTIR

Caption: Logical workflow for the analysis of reaction products.

By utilizing the comparative data and the experimental framework provided in this guide, researchers can confidently validate the structure of the reaction products of this compound, ensuring the accuracy and reliability of their scientific findings.

A Comparative Guide to 1-Chloro-2-fluoroethane and Other Fluorinated Ethanes for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorine into molecular scaffolds is a well-established strategy to modulate key pharmaceutical properties. Fluorinated ethanes, a class of volatile organic compounds, offer unique physicochemical characteristics that can be leveraged in various research and synthetic applications. This guide provides an objective comparison of 1-Chloro-2-fluoroethane with other notable fluorinated ethanes: 1,1-Difluoroethane (B1215649), 1,1,1-Trifluoroethane, and Hexafluoroethane (B1207929). The information presented herein is supported by experimental data and detailed protocols to assist researchers in selecting the appropriate compound for their specific needs.

Physicochemical Properties: A Tabular Comparison

The following table summarizes the key physicochemical properties of this compound and its fluorinated counterparts. These properties are fundamental to understanding the behavior of these compounds in different experimental settings.

PropertyThis compound1,1-Difluoroethane1,1,1-TrifluoroethaneHexafluoroethane
Molecular Formula C₂H₄ClFC₂H₄F₂C₂H₃F₃C₂F₆
Molecular Weight ( g/mol ) 82.5066.0584.04138.01[1]
Boiling Point (°C) 53 - 59[2][3][4]-24.7-47.6[5]-78.2[6]
Melting Point (°C) -50 to -76[2][4]-117-111.3[5]-100.6[6]
Density (g/cm³) 1.168 - 1.1747[2][3]0.9 (liquid at 25°C)0.942 (liquid)1.608 (liquid at -78.2°C)[6]
Water Solubility 2440 mg/L at 25°C[7]3.2 g/L at 25°C0.761 g/L at 25°C[8]Negligibly soluble[9]
Solubility in Organic Solvents Very soluble in alcohol and ether[7]SolubleGood solubility in ethers, alcohols, and acetones[10]Slightly soluble in methanol[9]

Performance Comparison: Reactivity and Stability

The reactivity of halogenated ethanes is a critical factor in their application, particularly in chemical synthesis. The carbon-halogen bond strength plays a pivotal role, with the C-F bond being the strongest and most stable, and the C-Cl bond being comparatively weaker. This difference in bond energy directly influences the rate of nucleophilic substitution reactions.

Reactivity: In the context of nucleophilic substitution, the reactivity of the C-X bond generally follows the trend: C-I > C-Br > C-Cl > C-F.[9] Consequently, this compound, with a C-Cl bond, is expected to be more reactive towards nucleophiles than the other purely fluorinated ethanes in this comparison. The C-F bonds in 1,1-difluoroethane, 1,1,1-trifluoroethane, and hexafluoroethane are significantly stronger and less prone to cleavage, rendering these compounds more chemically inert.[9] This makes this compound a more suitable candidate for synthetic transformations where the chlorine atom is intended to be a leaving group.

Stability: The high strength of the C-F bond imparts exceptional stability to highly fluorinated compounds.[11][12] Hexafluoroethane, being perfluorinated, is extremely inert and resistant to chemical attack.[1][13] 1,1,1-Trifluoroethane and 1,1-difluoroethane also exhibit high stability. The incorporation of fluorine is a known strategy to enhance the metabolic stability of drug candidates by blocking sites of oxidative metabolism.[14][15][16] Therefore, for applications requiring high chemical or metabolic stability, the more fluorinated ethanes are generally preferred.

Experimental Protocols

Determining Relative Reactivity via Silver Nitrate (B79036) Test

This experiment provides a qualitative comparison of the reactivity of halogenated ethanes towards nucleophilic substitution. The rate of precipitation of silver halide is indicative of the lability of the carbon-halogen bond.

Materials:

  • This compound

  • 1,1-Difluoroethane (or other fluorinated ethanes for comparison)

  • Iodoethane (as a positive control for reactivity)

  • 0.1 M Silver Nitrate in ethanol (B145695) solution

  • Ethanol (as a solvent)

  • Test tubes

  • Water bath

Procedure:

  • Label three clean, dry test tubes for each of the compounds to be tested.

  • Add 1 mL of ethanol to each test tube.

  • Add 5 drops of each respective halogenated ethane (B1197151) to its labeled test tube.

  • Place the test tubes in a water bath set to 50°C to allow them to reach thermal equilibrium.

  • To each test tube, add 1 mL of the 0.1 M silver nitrate in ethanol solution simultaneously.

  • Start a timer and observe the test tubes for the formation of a precipitate.

  • Record the time taken for a precipitate to appear in each test tube. A white precipitate of AgCl is expected for this compound.

Expected Outcome: Based on bond enthalpies, it is expected that this compound will show a precipitate of silver chloride, indicating a reaction has occurred. The purely fluorinated ethanes are not expected to produce a precipitate under these conditions due to the strength of the C-F bond. Iodoethane will react the fastest, producing a yellow precipitate of silver iodide almost immediately.

Solubility Assessment

A simple qualitative assessment of solubility in polar and non-polar solvents can provide valuable insights into the potential applications of these compounds.

Materials:

  • This compound and other fluorinated ethanes

  • Water (polar solvent)

  • Hexane (B92381) (non-polar solvent)

  • Test tubes

Procedure:

  • Label two sets of test tubes for each fluorinated ethane.

  • In the first set, add 2 mL of water to each test tube.

  • In the second set, add 2 mL of hexane to each test tube.

  • To each test tube, add 5 drops of the corresponding fluorinated ethane.

  • Gently agitate each test tube and observe whether the compound dissolves to form a homogenous solution or forms a separate layer.

  • Record the observations as soluble, partially soluble, or insoluble for each solvent.

Visualizing Experimental Workflow

The following diagram illustrates the workflow for the comparative reactivity experiment.

G Experimental Workflow: Comparative Reactivity of Fluorinated Ethanes cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep1 Label test tubes for each compound prep2 Add 1 mL Ethanol to each tube prep1->prep2 prep3 Add 5 drops of respective fluorinated ethane prep2->prep3 react1 Equilibrate tubes in 50°C water bath prep3->react1 react2 Add 1 mL of 0.1 M AgNO3 in Ethanol react1->react2 react3 Start timer and observe react2->react3 analysis1 Record time for precipitate formation react3->analysis1 analysis2 Compare reactivity based on precipitation rate analysis1->analysis2

Caption: Workflow for comparing the reactivity of fluorinated ethanes.

Applications in Research and Drug Development

The choice between these fluorinated ethanes is highly dependent on the intended application.

  • This compound: Due to the presence of a reactive C-Cl bond, this compound can serve as a useful building block in organic synthesis. It can be used to introduce a fluoroethyl group into a molecule through nucleophilic substitution of the chlorine atom.

  • 1,1-Difluoroethane and 1,1,1-Trifluoroethane: These compounds are generally used as refrigerants and aerosol propellants.[17] In a research context, their chemical inertness makes them suitable as solvents or components of solvent systems where minimal reactivity is desired. The introduction of a difluoromethyl or trifluoromethyl group is a common strategy in medicinal chemistry to improve metabolic stability and binding affinity.[14][15][16]

  • Hexafluoroethane: As a perfluorinated compound, it is exceptionally stable and inert.[1][13] Its primary applications are in the semiconductor industry as an etchant and as a specialty refrigerant.[6][9] In research, it can be used in studies requiring highly inert environments.

Conclusion

This compound presents a unique profile among the compared fluorinated ethanes due to its dual halogen substitution, offering a reactive handle for synthetic chemistry while still benefiting from the presence of fluorine. In contrast, 1,1-difluoroethane, 1,1,1-trifluoroethane, and hexafluoroethane are characterized by their increasing chemical inertness and stability, making them suitable for applications where non-reactivity is paramount. The selection of a specific fluorinated ethane should be guided by a thorough understanding of its physicochemical properties and the specific requirements of the intended research or development application.

References

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the toxicology of 1-Chloro-2-fluoroethane and structurally related halogenated hydrocarbons. It is intended for researchers, scientists, and professionals in drug development and chemical safety assessment. The information presented is collated from various toxicological studies, with a focus on quantitative data, experimental methodologies, and mechanisms of toxicity.

Comparative Toxicity Data

The acute and chronic toxicity of halogenated ethanes can vary significantly based on their specific chemical structure, particularly the position of the halogen atoms. Compounds that can be metabolized to fluoroacetate (B1212596) are notably more toxic than their isomers. The following tables summarize key quantitative toxicological endpoints for this compound and related compounds.

Table 1: Acute Inhalation Toxicity Data

CompoundChemical FormulaSpeciesExposure DurationLC50 / LCLoReference
This compound (HCFC-151)C₂H₄ClFRat4 hoursLCLo: 13 ppm[1]
This compound (HCFC-151)C₂H₄ClFRat4 hoursALC: ≤ 100 ppm[2]
1,2-DifluoroethaneC₂H₄F₂Rat4 hoursALC: ≤ 100 ppm[2]
1-Bromo-2-fluoroethaneC₂H₄BrFRat4 hoursALC: ≤ 100 ppm[2]
1-Chloro-1,2-difluoroethaneC₂H₃ClF₂Rat4 hoursALC: ≤ 100 ppm[2]
1,1-Difluoroethane (B1215649) (HFC-152a)C₂H₄F₂Rat4 hoursLC50: > 400,000 ppm[2]
ChloroethaneC₂H₅ClMouse2 hoursMLC: 56,860 ppm[3]
LCLo: Lowest published lethal concentration; ALC: Approximate Lethal Concentration; MLC: Minimum Lethal Concentration

Table 2: Other Toxicological Endpoints

CompoundChemical FormulaSpeciesRouteEndpointValueReference
1-Chloro-2,2-difluoroethaneC₂H₃ClF₂Rat (female)OralLD50> 2000 mg/kg bw[4]
1,1-Dichloro-2,2,2-trifluoroethane (HCFC-123)C₂HCl₂F₃RatInhalationLOAEL (Liver effects)30 ppm[5][6]
1,1-Dichloro-2,2,2-trifluoroethane (HCFC-123)C₂HCl₂F₃RatInhalationNOAEL (Endocrine effects)100 ppm[5][6]
1,1-Dichloro-2,2,2-trifluoroethane (HCFC-123)C₂HCl₂F₃RatInhalationNOAEL (CNS effects)300 ppm[5][6]
LD50: Median lethal dose; LOAEL: Lowest-Observed-Adverse-Effect Level; NOAEL: No-Observed-Adverse-Effect Level

Mechanisms of Toxicity

A primary mechanism of toxicity for several 1-halo-2-fluoroethanes, including this compound, is metabolic activation to fluoroacetate.[2][7] This process, known as "lethal synthesis," leads to the disruption of the citric acid cycle (Krebs cycle).

The proposed metabolic pathway involves the oxidation of the carbon-hydrogen bond, likely by cytochrome P450 enzymes (specifically CYP2E1), to form an unstable intermediate that yields fluoroacetate.[2][7] Fluoroacetate then condenses with oxaloacetate to form fluorocitrate.[2] Fluorocitrate is a potent inhibitor of aconitase, the enzyme responsible for converting citrate (B86180) to isocitrate in the Krebs cycle. This inhibition leads to a dramatic accumulation of citrate in tissues, particularly the heart and serum, disrupting cellular energy production and leading to the observed clinical signs of toxicity such as lethargy, convulsions, and ultimately, death.[2][7]

In contrast, compounds like 1,1-difluoroethane (HFC-152a) do not readily metabolize to fluoroacetate and thus exhibit very low toxicity.[2] Other compounds, such as 1,1,1-trifluoro-2-chloroethane (HCFC-133a) and 1,1-dichloro-2,2,2-trifluoroethane (HCFC-123), are metabolized to trifluoroacetic acid, which is associated with different toxicological profiles, including liver and developmental effects.[5][8][9]

Metabolic_Pathway_of_1_Chloro_2_fluoroethane cluster_metabolism Metabolic Activation cluster_krebs Krebs Cycle Disruption 1_Chloro_2_fluoroethane This compound Intermediate Fluoroacetaldehyde or Fluoroacyl Fluoride 1_Chloro_2_fluoroethane->Intermediate Cytochrome P450 (Oxidation) Fluoroacetate Fluoroacetate Intermediate->Fluoroacetate Fluorocitrate Fluorocitrate Fluoroacetate->Fluorocitrate Oxaloacetate Oxaloacetate Oxaloacetate->Fluorocitrate Citrate Synthase Aconitase Aconitase Fluorocitrate->Aconitase Inhibition Citrate_Accumulation Citrate Accumulation Toxicity Lethargy, Convulsions, Death Citrate_Accumulation->Toxicity Cellular Energy Crisis

Metabolic pathway of this compound to fluoroacetate and subsequent Krebs cycle inhibition.

Experimental Protocols

The data presented in this guide are derived from studies employing specific methodologies. Below are detailed protocols for key experiments.

Protocol 1: Acute Inhalation Toxicity Study (Based on Keller et al., 1996)

  • Objective: To determine the 4-hour approximate lethal concentration (ALC) of volatile fluoroethanes.

  • Test System: Male CD rats.

  • Methodology:

    • Acclimatization: Animals are acclimated to laboratory conditions before the study.

    • Exposure: Rats are placed in whole-body inhalation chambers. The test compound is vaporized into the chamber's air supply to achieve the target concentration. Airflow, temperature, and humidity are monitored and controlled.

    • Duration: Exposure is maintained for a continuous 4-hour period.

    • Observation: During and after exposure, animals are observed for clinical signs of toxicity, including lethargy, hunched posture, and convulsions.[7]

    • Post-Exposure Monitoring: Animals are monitored for a period (e.g., 14 days) to assess delayed mortality and recovery.

    • Sample Collection & Analysis: At specified time points, blood and tissue (e.g., heart, kidney) samples are collected. Serum and tissue homogenates are analyzed for citrate concentrations. Urine is collected and analyzed by ¹⁹F NMR to identify metabolites like fluoroacetate.[2][7]

Experimental_Workflow cluster_analysis Endpoint Analysis start Start acclimatization Animal Acclimatization (e.g., Male CD Rats) start->acclimatization exposure Whole-Body Inhalation Exposure (4 hours) acclimatization->exposure observation Clinical Observation (Lethargy, Convulsions) exposure->observation post_monitoring Post-Exposure Monitoring (e.g., 14 days) observation->post_monitoring sample_collection Sample Collection (Blood, Tissues, Urine) post_monitoring->sample_collection biochem_analysis Biochemical Analysis (Serum & Heart Citrate) sample_collection->biochem_analysis metabolite_id Metabolite Identification (¹⁹F NMR, GC-MS) sample_collection->metabolite_id end End biochem_analysis->end metabolite_id->end

General workflow for an acute inhalation toxicity study of halogenated ethanes.

Protocol 2: Repeated-Exposure Inhalation Toxicity Study (General protocol for HCFCs)

  • Objective: To determine the No-Observed-Adverse-Effect Level (NOAEL) and Lowest-Observed-Adverse-Effect Level (LOAEL) from repeated exposure.

  • Test System: Rats, guinea pigs, dogs, or monkeys.[5]

  • Methodology:

    • Exposure Regimen: Animals are exposed via inhalation to various concentrations of the test substance for 6 hours/day, 5-7 days/week, for a duration ranging from 2 to 39 weeks or up to 2 years for carcinogenicity studies.[5][6]

    • In-life Monitoring: Regular monitoring of clinical signs, body weight, and food consumption.

    • Clinical Pathology: Periodic collection of blood and urine for hematology, clinical chemistry, and urinalysis.

    • Terminal Procedures: At the end of the study, animals are euthanized. A full necropsy is performed, and organ weights are recorded.

    • Histopathology: A comprehensive set of tissues is collected, preserved, and examined microscopically to identify target organs and characterize any pathological changes. For HCFC-123, target organs included the liver, endocrine system, and central nervous system.[5][6]

References

A Comparative Environmental Impact Assessment of HCFC-151 and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the environmental impact of the hydrochlorofluorocarbon (HCFC) HCFC-151, also known as 1-chloro-1-fluoroethane, and its various alternatives. The focus of this comparison is on two key metrics: Ozone Depletion Potential (ODP) and Global Warming Potential (GWP). This document aims to furnish researchers, scientists, and drug development professionals with the necessary data to make informed decisions regarding the selection of chemicals with minimal environmental consequences.

Introduction to HCFC-151

HCFC-151 (1-chloro-1-fluoroethane) is a hydrochlorofluorocarbon, a class of compounds that have been utilized in various applications, including as refrigerants, foam blowing agents, and solvents.[1][2] While HCFCs were introduced as transitional replacements for the more damaging chlorofluorocarbons (CFCs), they still possess the potential to harm the ozone layer and contribute to global warming.[1] As such, their production and use are being phased out globally under the Montreal Protocol.[3]

Environmental Impact Assessment: ODP and GWP

The environmental impact of these substances is primarily assessed using two metrics:

  • Ozone Depletion Potential (ODP): This value indicates the relative ability of a substance to cause degradation to the ozone layer. The ODP is a ratio comparing the substance to CFC-11, which has a baseline ODP of 1.0.[3]

  • Global Warming Potential (GWP): This metric quantifies the amount of heat a greenhouse gas traps in the atmosphere over a specific time, typically 100 years, relative to the same mass of carbon dioxide (CO2), which has a GWP of 1.[4]

Comparative Data

The following table summarizes the ODP and GWP values for HCFC-151 and a range of its alternatives.

SubstanceChemical NameTypeODPGWP (100-year)
HCFC-151a 1-Chloro-1-fluoroethane HCFC 0.005 [3]Not Found
HCFC-141b1,1-Dichloro-1-fluoroethaneHCFC0.11[5]725[5]
HCFC-142b1-Chloro-1,1-difluoroethaneHCFC0.07[6]2300-5000[6]
HFC-152a1,1-DifluoroethaneHFC0124[7]
HFO-1234yf2,3,3,3-TetrafluoropropeneHFO0<1[8]
R-290PropaneHydrocarbon03[9]
R-717Ammonia (B1221849)Natural Refrigerant0[10][11]0[10][11]
R-744Carbon DioxideNatural Refrigerant0[12]1[12]

Alternatives to HCFC-151

A variety of alternatives to HCFCs are available, each with distinct environmental profiles:

  • Hydrofluorocarbons (HFCs): HFCs do not deplete the ozone layer (ODP of 0) but can have high GWPs, contributing significantly to global warming.[13]

  • Hydrofluoroolefins (HFOs): HFOs are a newer generation of refrigerants with an ODP of 0 and very low GWPs.[8]

  • Natural Refrigerants: This category includes substances like hydrocarbons (e.g., propane), ammonia (R-717), and carbon dioxide (R-744). These compounds generally have ODPs of 0 and very low GWPs.[9][10][11][12]

Methodologies for Determining Environmental Impact

The determination of ODP and GWP values involves a combination of experimental measurements and atmospheric modeling.

The ODP of a substance is not measured directly but is calculated using atmospheric models that simulate the substance's transport and chemical reactions affecting the ozone layer, relative to CFC-11.[1] Key experimental inputs for these models include:

  • Kinetic Studies: Measurement of the rate constants of reactions between the substance and atmospheric oxidants, primarily the hydroxyl (OH) radical. These are often determined using techniques like flash photolysis-resonance fluorescence (FP-RF) and discharge-flow techniques.[1]

  • Photolysis Studies: Determination of the ultraviolet (UV) absorption cross-sections of the substance to understand its breakdown by sunlight in the stratosphere.

  • Product Studies: Identification and quantification of the products formed from the atmospheric degradation of the substance to assess their own potential to react with ozone.

The GWP of a gas is calculated based on its radiative efficiency (how effectively it absorbs infrared radiation) and its atmospheric lifetime.[4] The general steps involve:

  • Infrared Spectroscopy: The infrared absorption spectrum of the gas is measured to determine its radiative efficiency. This identifies the wavelengths at which the molecule absorbs energy and its effectiveness at trapping heat.

  • Atmospheric Lifetime Determination: The atmospheric lifetime is the time a gas remains in the atmosphere before being broken down. This is often determined by studying its reaction rates with atmospheric components like the OH radical.

  • Atmospheric Modeling: The data on radiative efficiency and atmospheric lifetime are integrated into atmospheric models to calculate the cumulative radiative forcing of the gas over a specified time horizon (e.g., 100 years) relative to CO2.[4]

Visualizing the Assessment Process

The following diagram illustrates the logical workflow for assessing the environmental impact of a chemical substance like HCFC-151.

Environmental Impact Assessment Workflow cluster_odp Ozone Depletion Potential (ODP) Assessment cluster_gwp Global Warming Potential (GWP) Assessment substance Test Substance (e.g., HCFC-151) kinetic_studies_odp Kinetic Studies (Reaction Rates with OH) substance->kinetic_studies_odp Input photolysis_studies Photolysis Studies (UV Absorption) substance->photolysis_studies Input product_analysis_odp Product Analysis substance->product_analysis_odp Input ir_spectroscopy Infrared Spectroscopy (Radiative Efficiency) substance->ir_spectroscopy Input kinetic_studies_gwp Kinetic Studies (Atmospheric Lifetime) substance->kinetic_studies_gwp Input atm_model_odp Atmospheric Modeling kinetic_studies_odp->atm_model_odp photolysis_studies->atm_model_odp product_analysis_odp->atm_model_odp odp_value ODP Value atm_model_odp->odp_value comparison Comparison with Alternatives odp_value->comparison atm_model_gwp Atmospheric Modeling ir_spectroscopy->atm_model_gwp kinetic_studies_gwp->atm_model_gwp gwp_value GWP Value atm_model_gwp->gwp_value gwp_value->comparison

Environmental impact assessment workflow.

Conclusion

The data clearly indicates that while HCFC-151 has a low Ozone Depletion Potential, a comprehensive environmental assessment is hindered by the lack of a readily available Global Warming Potential value. In contrast, many alternatives, particularly HFOs and natural refrigerants, offer zero ODP and negligible GWP, making them environmentally superior choices. For researchers and professionals in drug development, where solvents and other chemical agents are often necessary, selecting substances with the lowest possible ODP and GWP is crucial for minimizing environmental impact and aligning with global sustainability goals.

References

A Researcher's Guide to Assessing the Cross-Reactivity of 1-Chloro-2-fluoroethane in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for evaluating the potential cross-reactivity of 1-Chloro-2-fluoroethane in common biological assays. Due to a lack of direct experimental data on its cross-reactivity, this document outlines the theoretical potential for interference based on its chemical properties and known metabolic pathways. It further provides detailed experimental protocols to enable researchers to generate crucial data on its off-target effects, alongside a comparison with structurally similar haloalkanes.

Introduction to this compound and Potential for Assay Interference

This compound is a halogenated hydrocarbon with the potential to interfere with biological assays through various mechanisms. Its relatively small size and volatility allow it to partition into different components of an assay system, potentially interacting with proteins, lipids, and other molecules. Furthermore, its metabolism is a key consideration. This compound is known to be metabolized in vivo to fluoroacetate (B1212596), a potent metabolic inhibitor that blocks the citric acid cycle.[1][2] This metabolic activation could lead to significant interference in cell-based assays that rely on cellular metabolism.

This guide focuses on providing protocols to test for two primary modes of interference:

  • Direct Interference: The parent compound, this compound, or its immediate reactive metabolites may directly interact with assay components (e.g., antibodies, enzymes, receptors) to produce a false signal or inhibit the intended reaction.

  • Metabolic Interference: In cell-based assays, the metabolic conversion of this compound to toxic metabolites like fluoroacetate can alter cellular health and metabolic activity, leading to misleading results.

Comparative Compounds

To provide a comprehensive assessment, the cross-reactivity of this compound should be compared against a panel of related compounds. This panel should include compounds with similar structures but potentially different metabolic fates or physicochemical properties.

Table 1: Physicochemical and Metabolic Properties of this compound and Selected Alternative Compounds

CompoundChemical FormulaMolecular Weight ( g/mol )Boiling Point (°C)Water SolubilityKnown Relevant Metabolism
This compound C₂H₄ClF82.5059Sparingly solubleMetabolized to toxic fluoroacetate.[1]
1,2-Dichloroethane C₂H₄Cl₂98.9683.5Slightly soluble[3]Metabolized via cytochrome P450 and glutathione (B108866) conjugation.[3]
Ethyl Chloride C₂H₅Cl64.5112.3Slightly solubleMetabolized by cytochrome P450.[4]
1-Bromo-2-fluoroethane C₂H₄BrF126.9579-80No data availableExpected to be metabolized, potentially releasing bromide and fluoride (B91410) ions.
1,1-Dichloro-1-fluoroethane C₂H₃Cl₂F116.9532Slightly soluble (420 mg/L at 25°C)[5]Metabolized to 2,2-dichloro-2-fluoroethyl glucuronide and dichlorofluoroacetic acid.[5]

Experimental Protocols for Assessing Cross-Reactivity

The following sections detail experimental protocols to test for the cross-reactivity of this compound and the proposed alternative compounds in three common types of biological assays: immunoassays, enzymatic assays, and receptor binding assays. Given the volatile nature of these compounds, specific handling procedures are required to ensure accurate and reproducible results.

General Handling of Volatile Compounds for In Vitro Assays

Due to the high vapor pressure of this compound and the selected alternatives, special care must be taken when introducing them into aqueous assay buffers.

  • Stock Solutions: Prepare high-concentration stock solutions in a water-miscible, low-volatility organic solvent such as dimethyl sulfoxide (B87167) (DMSO).

  • Assay Preparation: Add the stock solution to the assay plate and immediately seal the plate with a high-quality adhesive seal to prevent evaporation.

  • Incubation: All incubations should be performed in sealed plates.

  • Controls: Include a vehicle control (DMSO alone) at the same final concentration used for the test compounds in all experiments.

Immunoassay (ELISA) Cross-Reactivity Protocol

This protocol is designed to determine if this compound or its alternatives interfere with a standard sandwich or competitive Enzyme-Linked Immunosorbent Assay (ELISA).

Objective: To assess whether the test compounds interfere with antibody-antigen binding or the enzymatic detection system in an ELISA.

Experimental Workflow Diagram

ELISA_Workflow ELISA Cross-Reactivity Workflow cluster_prep Plate Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep1 Coat plate with capture antibody prep2 Block non-specific binding sites prep1->prep2 assay1 Add standards, controls, and samples containing antigen prep2->assay1 assay2 Add test compounds (this compound, alternatives) or vehicle control assay1->assay2 assay3 Incubate assay2->assay3 assay4 Wash plate assay3->assay4 assay5 Add detection antibody assay4->assay5 assay6 Incubate assay5->assay6 assay7 Wash plate assay6->assay7 assay8 Add enzyme substrate assay7->assay8 assay9 Incubate for color development assay8->assay9 assay10 Stop reaction and read absorbance assay9->assay10 analysis1 Compare absorbance values of test compound wells to vehicle control wells assay10->analysis1 analysis2 Calculate percentage interference analysis1->analysis2

Caption: Workflow for assessing compound interference in a sandwich ELISA.

Methodology:

  • Plate Coating and Blocking:

    • Coat a 96-well microplate with the appropriate capture antibody overnight at 4°C.

    • Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

    • Block the plate with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Assay Procedure:

    • Prepare a standard curve of the target antigen.

    • Add standards, a known concentration of the target antigen (positive control), and a blank (no antigen) to the appropriate wells.

    • To the positive control wells, add a serial dilution of this compound and the alternative compounds (e.g., from 1 µM to 1 mM). Add the same volume of vehicle (DMSO) to the control wells. Immediately seal the plate.

    • Incubate for 2 hours at room temperature.

    • Wash the plate five times with wash buffer.

    • Add the biotinylated detection antibody and incubate for 1 hour at room temperature.

    • Wash the plate five times with wash buffer.

    • Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature in the dark.

    • Wash the plate seven times with wash buffer.

    • Add TMB substrate and incubate for 15-30 minutes at room temperature in the dark.

    • Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

    • Read the absorbance at 450 nm.

  • Data Analysis:

    • Calculate the percentage of interference for each concentration of the test compound compared to the vehicle control using the following formula: % Interference = [1 - (Absorbance_compound / Absorbance_vehicle)] * 100

    • Plot the percentage of interference against the compound concentration to determine the IC₅₀ (concentration causing 50% interference).

Table 2: Example Data Table for ELISA Cross-Reactivity

CompoundConcentration (µM)Mean Absorbance (450 nm)% Interference
Vehicle Control-1.250
This compound11.231.6
101.185.6
1000.8532.0
10000.3076.0
1,2-Dichloroethane11.240.8
101.204.0
1001.0516.0
10000.6548.0
Enzymatic Assay Cross-Reactivity Protocol

This protocol assesses the potential of this compound and its alternatives to interfere with enzyme activity.

Objective: To determine if the test compounds act as inhibitors or activators of a model enzyme (e.g., a cytochrome P450 enzyme or a common reporter enzyme like β-galactosidase).

Experimental Workflow Diagram

Enzymatic_Assay_Workflow Enzymatic Assay Interference Workflow cluster_prep Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep1 Prepare enzyme solution assay1 Add enzyme and test compound/vehicle to wells prep1->assay1 prep2 Prepare substrate solution assay3 Initiate reaction by adding substrate prep2->assay3 prep3 Prepare test compound dilutions prep3->assay1 assay2 Pre-incubate assay1->assay2 assay2->assay3 assay4 Monitor reaction kinetics (e.g., absorbance/fluorescence over time) assay3->assay4 analysis1 Calculate initial reaction velocities (V₀) assay4->analysis1 analysis2 Compare V₀ of test compound wells to vehicle control analysis1->analysis2 analysis3 Determine IC₅₀ or EC₅₀ analysis2->analysis3

Caption: Workflow for assessing compound interference in an enzymatic assay.

Methodology:

  • Reagent Preparation:

    • Prepare a working solution of the enzyme in an appropriate assay buffer.

    • Prepare a working solution of the substrate (e.g., a chromogenic or fluorogenic substrate).

    • Prepare serial dilutions of this compound and the alternative compounds in DMSO.

  • Assay Procedure:

    • In a 96-well plate, add the enzyme solution to each well.

    • Add the test compounds or vehicle control to the respective wells and mix gently. Seal the plate.

    • Pre-incubate the enzyme and compound mixture for 15 minutes at the optimal temperature for the enzyme.

    • Initiate the reaction by adding the substrate solution to all wells.

    • Immediately begin monitoring the change in absorbance or fluorescence over time using a plate reader.

  • Data Analysis:

    • For each well, calculate the initial reaction velocity (V₀) from the linear portion of the progress curve.

    • Calculate the percentage of inhibition or activation for each compound concentration relative to the vehicle control: % Inhibition = [1 - (V₀_compound / V₀_vehicle)] * 100 % Activation = [(V₀_compound / V₀_vehicle) - 1] * 100

    • Plot the percentage of inhibition/activation against the compound concentration to determine the IC₅₀ or EC₅₀ value.

Table 3: Example Data Table for Enzymatic Assay Cross-Reactivity

CompoundConcentration (µM)Initial Velocity (V₀) (mOD/min)% Inhibition
Vehicle Control-50.20
This compound149.80.8
1045.110.2
10028.643.0
10005.389.4
1,2-Dichloroethane150.00.4
1048.24.0
10040.120.1
100025.549.2
Receptor Binding Assay Cross-Reactivity Protocol

This protocol determines if this compound or its alternatives can displace a radiolabeled ligand from its receptor.

Objective: To assess the ability of the test compounds to compete with a known ligand for binding to a specific receptor.

Experimental Workflow Diagram

Receptor_Binding_Workflow Receptor Binding Assay Workflow cluster_prep Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep1 Prepare cell membranes expressing the receptor of interest assay1 Incubate membranes, radioligand, and test compound/vehicle prep1->assay1 prep2 Prepare radiolabeled ligand solution prep2->assay1 prep3 Prepare test compound dilutions prep3->assay1 assay2 Separate bound from free radioligand (e.g., filtration) assay1->assay2 assay3 Quantify bound radioactivity (e.g., scintillation counting) assay2->assay3 analysis1 Determine specific binding assay3->analysis1 analysis2 Calculate percent displacement by test compounds analysis1->analysis2 analysis3 Determine IC₅₀ and Ki values analysis2->analysis3

Caption: Workflow for assessing compound interference in a receptor binding assay.

Methodology:

  • Reagent Preparation:

    • Prepare a suspension of cell membranes containing the receptor of interest in a binding buffer.

    • Prepare a solution of the radiolabeled ligand at a concentration close to its K_d.

    • Prepare serial dilutions of this compound and the alternative compounds.

  • Assay Procedure:

    • In a 96-well plate, add the membrane suspension, radiolabeled ligand, and either the test compound, vehicle control, or a saturating concentration of a known unlabeled ligand (for determining non-specific binding).

    • Seal the plate and incubate at room temperature for a sufficient time to reach equilibrium.

    • Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer.

    • Allow the filters to dry, then add scintillation cocktail.

    • Count the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Calculate the percentage of specific binding for each concentration of the test compound.

    • Plot the percentage of specific binding against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀.

    • Calculate the inhibitory constant (K_i) using the Cheng-Prusoff equation.

Table 4: Example Data Table for Receptor Binding Assay Cross-Reactivity

CompoundConcentration (µM)Counts Per Minute (CPM)% Specific Binding
Total Binding-15000100
Non-specific Binding-10000
This compound11480098.6
101350089.3
100800050.0
100015003.6
1,2-Dichloroethane11490099.3
101400092.9
1001000064.3
1000400021.4

Conclusion

The provided framework offers a starting point for the systematic evaluation of the cross-reactivity of this compound in key biological assays. Given its potential for both direct and metabolism-mediated interference, a thorough investigation is warranted to ensure the reliability of data generated in its presence. By comparing its effects to structurally similar compounds, researchers can gain a more comprehensive understanding of its potential off-target liabilities. The data generated using these protocols will be invaluable for risk assessment and for guiding the use of this compound in research and industrial applications.

References

Benchmarking 1-Chloro-2-fluoroethane: A Comparative Guide for Solvent Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Analysis of 1-Chloro-2-fluoroethane as a Viable Solvent Alternative in Research and Development

This guide presents a detailed comparison of this compound against two commonly used laboratory solvents: Dichloromethane (DCM) and Ethyl Acetate (B1210297). The following sections provide a comprehensive overview of their physical and chemical properties, performance in key chemical applications, and relevant safety information to assist researchers, scientists, and drug development professionals in making informed solvent selections.

Executive Summary

This compound is a halogenated hydrocarbon solvent with a unique combination of properties that position it as a potential alternative to more traditional solvents.[1] This guide provides a side-by-side comparison of its performance characteristics with Dichloromethane, a prevalent chlorinated solvent, and Ethyl Acetate, a common ester solvent. The data presented herein has been compiled from various scientific sources to ensure a comprehensive and objective evaluation.

Physicochemical Properties: A Comparative Overview

A solvent's physical and chemical properties are critical determinants of its suitability for a specific application. The following table summarizes the key physicochemical properties of this compound, Dichloromethane, and Ethyl Acetate.

PropertyThis compoundDichloromethaneEthyl Acetate
CAS Number 762-50-5[2]75-09-2[3]141-78-6[4]
Molecular Formula C₂H₄ClF[2]CH₂Cl₂[5]C₄H₈O₂[6][7]
Molecular Weight ( g/mol ) 82.50[8]84.93[3][5]88.11[6]
Boiling Point (°C) 53.2[9]39.8[10]77.1[6][7]
Melting Point (°C) -50[11]-96.7[5]-83.6[6]
Density (g/cm³ at 20°C) 1.1675[9]1.3266[10]0.902[7]
Vapor Pressure (mmHg at 25°C) 259[8]~350 (at 20°C)[3]~95 (at 20°C)
Refractive Index (at 25°C) 1.3727[9]1.424[12]1.372
Solubility in Water Relatively insoluble[1]Slightly solubleModerately soluble[6]
Solubility in Organic Solvents Good solubility in ethanol (B145695) and acetone[1]Miscible with many organic solvents[10]Highly soluble in most organic solvents[7]

Performance in Chemical Reactions: A Focus on Nucleophilic Substitution

The choice of solvent can significantly impact the rate and outcome of a chemical reaction. For instance, in bimolecular nucleophilic substitution (SN2) reactions, the solvent's polarity and ability to solvate ions play a crucial role.

Theoretical Considerations for SN2 Reactions:

  • Polar Aprotic Solvents: These solvents, which lack acidic protons, are generally preferred for SN2 reactions. They can solvate the cation of the nucleophile, leaving the anion "naked" and more reactive.[13]

  • Steric Hindrance: The structure of the substrate is a primary factor, with less sterically hindered substrates reacting faster.[14][15]

  • Leaving Group Ability: A good leaving group, one that can stabilize a negative charge, will increase the reaction rate.[15]

Performance in Extraction Processes: A Case Study on Alkaloids

The efficiency of a solvent in liquid-liquid extraction depends on its ability to selectively dissolve the target compound while being immiscible with the initial solvent.

Key Factors in Solvent Extraction:

  • Solubility and Selectivity: The solvent must have a high affinity for the target compound and low affinity for impurities.[16]

  • Immiscibility: The extraction solvent should be immiscible with the sample solution to allow for phase separation.

  • Density: The density difference between the two phases affects the ease of separation.

While specific extraction efficiency data for this compound in alkaloid extraction is not available, the general principle is that the choice of solvent is critical and often determined empirically.[17][18][19][20][21] Given its good solubility for organic compounds, this compound could be a candidate for extracting certain classes of natural products.[1]

Safety Profile

A comprehensive understanding of a solvent's hazards is paramount for its safe handling in a laboratory setting. The following table summarizes the key safety information for the three solvents.

Safety AspectThis compoundDichloromethaneEthyl Acetate
GHS Pictograms Flammable liquid, Acute toxicity (oral, dermal, inhalation), Skin irritation, Eye irritation, Specific target organ toxicity - single exposure (respiratory irritation), Hazardous to the ozone layerHealth hazard, IrritantFlammable liquid, Eye irritation, Specific target organ toxicity - single exposure (drowsiness or dizziness)
Primary Hazards Flammable, Toxic by inhalation, in contact with skin and if swallowed, Dangerous for the ozone layer.Carcinogenicity, Skin irritation, Serious eye irritation, May cause drowsiness or dizziness.Highly flammable liquid and vapor, Causes serious eye irritation, May cause drowsiness or dizziness.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate and reproducible assessment of solvent performance.

Determination of Water Solubility (OECD Guideline 105)

This guideline describes two primary methods for determining the water solubility of a substance: the column elution method and the flask method.

1. Column Elution Method (for solubilities below 10⁻² g/L):

  • Principle: A column is packed with an inert support material coated with the test substance. Water is passed through the column at a slow, constant rate. The concentration of the substance in the eluate is measured until it reaches a plateau, which represents the water solubility.

  • Apparatus: A temperature-controlled column, a pump for delivering water at a constant flow rate, and an analytical instrument to measure the concentration of the substance in the eluate.

  • Procedure:

    • Prepare the column by coating the support material with the test substance.

    • Pack the column and connect it to the water delivery system.

    • Start the water flow at a low, constant rate.

    • Collect fractions of the eluate at regular intervals.

    • Analyze the concentration of the substance in each fraction.

    • Continue until the concentration reaches a constant value.

2. Flask Method (for solubilities above 10⁻² g/L):

  • Principle: An excess amount of the test substance is added to water in a flask. The mixture is agitated at a constant temperature for a sufficient time to reach equilibrium. The concentration of the substance in the aqueous phase is then determined after separating the undissolved solid.

  • Apparatus: A flask with a stirrer, a constant temperature bath, and a means of separating the solid and liquid phases (e.g., centrifuge or filter).

  • Procedure:

    • Add an excess of the test substance to a known volume of water in the flask.

    • Place the flask in the constant temperature bath and stir the mixture.

    • Periodically take samples of the aqueous phase, ensuring no solid particles are included.

    • Analyze the concentration of the substance in the samples.

    • Continue until the concentration remains constant over time, indicating that equilibrium has been reached.

Logical Workflow for Solvent Selection

The selection of an appropriate solvent is a multi-faceted process that involves considering various performance and safety factors. The following diagram illustrates a logical workflow for this process.

Solvent_Selection_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Property Evaluation cluster_2 Phase 3: Performance Testing (Experimental) cluster_3 Phase 4: Final Selection A Define Application Requirements (e.g., Solubility, Reaction Type) B Identify Potential Solvents (e.g., this compound, DCM, Ethyl Acetate) A->B C Compare Physicochemical Properties (Boiling Point, Density, Polarity) B->C D Assess Safety and Environmental Impact (Toxicity, Flammability, GHS Classification) B->D E Conduct Solubility Tests (e.g., OECD 105) C->E F Evaluate Performance in Specific Application (e.g., Reaction Kinetics, Extraction Efficiency) D->F G Analyze Experimental Data E->G F->G H Select Optimal Solvent G->H

Caption: A logical workflow for solvent selection.

Conclusion

This compound presents a distinct set of properties that may make it a suitable alternative to Dichloromethane and Ethyl Acetate in specific applications. Its moderate boiling point and good solubility for organic compounds are advantageous. However, its flammability and potential environmental impact as an ozone-depleting substance are significant considerations. This guide provides the foundational data for an informed comparison. Researchers are encouraged to conduct application-specific testing to determine the optimal solvent for their needs, following standardized experimental protocols to ensure data quality and safety.

References

A Comparative Guide to Isotopic Labeling Studies: 1-Chloro-2-fluoroethane and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isotopic labeling is a cornerstone technique in modern drug discovery and development, enabling researchers to trace the metabolic fate of molecules, elucidate reaction mechanisms, and quantify metabolites with high precision. The introduction of isotopically labeled tags allows for the unambiguous tracking of a compound within a complex biological system. This guide provides a comparative analysis of isotopic labeling studies involving 1-chloro-2-fluoroethane and its alternatives, with a focus on providing actionable experimental data and protocols.

Comparison of Isotopic Labeling Agents

While direct isotopic labeling studies using this compound as a labeling reagent for other molecules are not prevalent in the literature, its primary application in this context is as a molecule to be labeled itself to study its own metabolism and toxicology. For the purpose of introducing a fluoroethyl group onto a target molecule, other reagents are more commonly employed. This guide will compare the hypothetical use of isotopically labeled this compound with a widely used alternative, 2-fluoroethyl tosylate.

FeatureIsotopically Labeled this compoundIsotopically Labeled 2-Fluoroethyl Tosylate
Labeling Reaction Nucleophilic substitutionNucleophilic substitution
Leaving Group Chloride (Cl⁻)Tosylate (TsO⁻)
Reactivity LowerHigher (Tosylate is a better leaving group)
Typical Isotopes ²H (D), ¹³C¹⁸F (for PET imaging), ²H (D), ¹³C
Primary Application Primarily as a subject for metabolism studiesRadio-labeling of biomolecules for PET imaging
Synthesis of Labeled Reagent Multi-step synthesis requiredWell-established, often automated, radiosynthesis
Radiochemical Yield (for ¹⁸F) Not applicableTypically 35-85%
Key Advantages Can be used to study the metabolism of this specific haloalkaneHigh reactivity, versatile for labeling various nucleophiles
Key Disadvantages Lower reactivity, potential for side reactionsShort half-life of ¹⁸F (approx. 110 min) requires rapid synthesis and use

Experimental Protocols

Synthesis of Isotopically Labeled Reagents

a) Hypothetical Synthesis of [1,2-¹³C₂]-1-Chloro-2-fluoroethane

This protocol is a hypothetical adaptation based on general synthetic methods for haloalkanes.

  • Starting Material: [1,2-¹³C₂]-Ethene.

  • Step 1: Hydrochlorination. Bubble [1,2-¹³C₂]-ethene gas through a solution of hydrogen chloride (HCl) in a suitable solvent (e.g., a chlorinated solvent) in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form [1,2-¹³C₂]-chloroethane.

  • Step 2: Fluorination. React the [1,2-¹³C₂]-chloroethane with a fluorinating agent such as potassium fluoride (B91410) (KF) in a polar aprotic solvent (e.g., acetonitrile) with a phase-transfer catalyst (e.g., a crown ether) to yield [1,2-¹³C₂]-1-chloro-2-fluoroethane.

  • Purification: The final product would be purified by fractional distillation.

b) Synthesis of 2-[¹⁸F]Fluoroethyl Tosylate

This protocol is based on established methods for radiolabeling for PET applications.[1]

  • [¹⁸F]Fluoride Production: Produce [¹⁸F]fluoride via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron.

  • Trapping and Elution: Trap the aqueous [¹⁸F]fluoride on an anion exchange cartridge (e.g., QMA). Elute the [¹⁸F]fluoride from the cartridge using a solution of potassium carbonate (K₂CO₃) and a cryptand (e.g., Kryptofix 2.2.2) in a mixture of acetonitrile (B52724) and water.

  • Azeotropic Drying: Remove the water from the reaction mixture by azeotropic distillation with acetonitrile under a stream of nitrogen.

  • Radiolabeling Reaction: Add ethylene-1,2-ditosylate (the precursor) dissolved in acetonitrile to the dried [¹⁸F]fluoride/K₂CO₃/Kryptofix 2.2.2 complex. Heat the reaction mixture in a sealed vial at 80-130°C for 5-15 minutes.[1]

  • Purification: Purify the resulting 2-[¹⁸F]fluoroethyl tosylate from the reaction mixture using solid-phase extraction (SPE) cartridges or semi-preparative HPLC.

In Vitro Metabolism Study of a Halogenated Alkane

This protocol provides a general framework for studying the metabolism of a compound like this compound using liver microsomes.

  • Preparation of Liver Microsomes:

    • Homogenize fresh liver tissue (e.g., from rat) in a cold buffer solution (e.g., potassium phosphate (B84403) buffer, pH 7.4).

    • Centrifuge the homogenate at low speed (e.g., 9,000 x g) to pellet cellular debris.

    • Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g) to pellet the microsomal fraction.

    • Resuspend the microsomal pellet in buffer and determine the protein concentration (e.g., using a Bradford assay).

  • Incubation:

    • In a reaction vessel, combine the liver microsomes, a NADPH-generating system (e.g., NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and buffer.

    • Pre-incubate the mixture at 37°C for a few minutes.

    • Initiate the metabolic reaction by adding the isotopically labeled substrate (e.g., [¹³C]-1-chloro-2-fluoroethane) dissolved in a suitable solvent (e.g., DMSO).

    • Incubate the reaction mixture at 37°C with shaking for a defined period (e.g., 0, 15, 30, 60 minutes).

  • Reaction Quenching and Sample Preparation:

    • Stop the reaction by adding a cold organic solvent (e.g., acetonitrile or methanol) to precipitate the proteins.

    • Centrifuge the mixture to pellet the precipitated proteins.

    • Collect the supernatant containing the metabolites.

  • Metabolite Analysis:

    • Analyze the supernatant using LC-MS/MS or GC-MS to identify and quantify the parent compound and its metabolites. The isotopic label allows for the clear differentiation of compound-related material from the biological matrix.

Visualizing Metabolic Pathways and Experimental Workflows

To better understand the processes involved in these studies, the following diagrams illustrate the metabolic fate of this compound and a typical experimental workflow.

cluster_0 Metabolic Bioactivation of this compound A This compound B Cytochrome P450 (Oxidation) A->B C 2-Chloro-1-fluoroacetaldehyde B->C D Aldehyde Dehydrogenase C->D E Fluoroacetate D->E F Toxicity (Inhibition of Aconitase) E->F cluster_1 Workflow for In Vitro Metabolism Study prep Prepare Liver Microsomes incubate Incubate Microsomes with Labeled Compound and NADPH prep->incubate quench Quench Reaction (e.g., with cold acetonitrile) incubate->quench separate Separate Proteins (Centrifugation) quench->separate analyze Analyze Supernatant (LC-MS/MS or GC-MS) separate->analyze

References

A Comparative Guide to Computational Modeling of 1-Chloro-2-fluoroethane Reaction Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of computational models for the unimolecular reaction mechanisms of 1-chloro-2-fluoroethane (CH₂FCH₂Cl), a molecule of interest in atmospheric chemistry and as a potential metabolic intermediate. The primary decomposition pathways involve the elimination of hydrogen chloride (HCl) and hydrogen fluoride (B91410) (HF) to form vinyl fluoride and vinyl chloride, respectively. Understanding the kinetics and branching ratios of these competing reactions is crucial for predicting the environmental fate and potential toxicity of this compound and its analogs.

This document summarizes key experimental data and compares it with theoretical predictions from Rice-Ramsperger-Kassel-Marcus (RRKM) theory, a widely used statistical model for unimolecular reaction rates. Furthermore, it explores alternative computational approaches, primarily Density Functional Theory (DFT), and discusses their potential performance based on benchmark studies of similar haloalkane systems.

Data Presentation: Unimolecular Elimination Reactions

The thermal decomposition of this compound proceeds via two main channels:

  • HCl Elimination: CH₂FCH₂Cl → CH₂=CHF + HCl

  • HF Elimination: CH₂FCH₂Cl → CH₂=CHCl + HF

Experimental and computational data for these pathways are summarized below.

ParameterHCl EliminationHF EliminationReference
Experimental Rate Constant (k) at ~90 kcal/mol energy --[1]
CH₂FCH₂Cl1.9 x 10⁸ s⁻¹ (total)1.9 x 10⁸ s⁻¹ (total)[1]
Experimental Threshold Energy (E₀) 65 ± 2 kcal/mol63 ± 2 kcal/mol[1]
RRKM Calculated Threshold Energy (E₀) 65 kcal/mol63 kcal/mol[1]
Product Branching Ratio (HCl/HF) ~1~1[1]

Table 1: Experimental and RRKM Calculated Data for the Unimolecular Elimination Reactions of this compound.

Comparison with Alternative Computational Models: Density Functional Theory

Computational MethodStrengthsWeaknessesApplicability to this compound
RRKM Theory (based on electronic structure calculations) Excellent for modeling pressure-dependent unimolecular reaction rates. Incorporates statistical distribution of energy.Accuracy is highly dependent on the quality of the input potential energy surface (e.g., from DFT or other ab initio methods).Proven to be effective in reproducing experimental rate constants and threshold energies for this system.[1]
B3LYP A widely used and computationally efficient hybrid functional. Often provides a good balance of accuracy and cost.May underestimate reaction barriers in some cases. Performance can be system-dependent.Likely to provide reasonable geometries and a first approximation of the reaction barriers.
M06-2X A high-nonlocality functional that generally performs well for main-group thermochemistry and reaction kinetics.Can be more computationally expensive than B3LYP.Expected to provide more accurate reaction barrier heights compared to B3LYP for this type of elimination reaction.
ωB97X-D A range-separated hybrid functional with dispersion corrections. Performs well for non-covalent interactions and thermochemistry.May not always outperform other modern functionals for reaction barriers.The inclusion of dispersion corrections is important for accurately modeling the transition states.
Coupled Cluster (e.g., CCSD(T)) The "gold standard" for high-accuracy single-reference calculations.Computationally very expensive, limiting its application to smaller systems or as a benchmark for calibrating other methods.Would provide highly accurate benchmark values for the reaction energies and barrier heights if computationally feasible.

Table 2: Comparison of Potential Computational Models for this compound Reaction Mechanisms.

Experimental Protocols

The primary experimental technique used to study the unimolecular reactions of this compound is chemical activation . A general protocol for such experiments is as follows:

  • Generation of Vibrationally Excited Molecules: Vibrationally excited this compound molecules are generated by the recombination of CH₂Cl and CH₂F radicals.[1] These radicals can be produced via photolysis of suitable precursors, such as acetyl chloride and hexafluoroacetone.

  • Reaction Chamber: The radical recombination and subsequent unimolecular decomposition occur in a reaction chamber filled with a bath gas (e.g., argon or nitrogen) at a specific pressure. The bath gas serves to collisionally deactivate the excited molecules.

  • Product Analysis: The stable products of the reaction (vinyl fluoride, vinyl chloride, and the parent molecule) are collected and analyzed, typically using gas chromatography (GC) coupled with a mass spectrometer (MS) or a flame ionization detector (FID).

  • Data Analysis: By measuring the product yields as a function of pressure, the rate constants for the competing elimination reactions can be determined. These experimental rate constants are then compared with theoretical values calculated using RRKM theory to determine the threshold energies for each reaction channel.[1]

Mandatory Visualization

Below are diagrams illustrating the key reaction pathways and a general workflow for the computational modeling of these reactions.

reaction_pathways Reaction Pathways of this compound parent CH₂FCH₂Cl (this compound) ts1 Transition State 1 (HCl Elimination) parent->ts1 Δ ts2 Transition State 2 (HF Elimination) parent->ts2 Δ prod1 CH₂=CHF + HCl (Vinyl fluoride) ts1->prod1 prod2 CH₂=CHCl + HF (Vinyl chloride) ts2->prod2

Caption: Unimolecular elimination pathways of this compound.

computational_workflow Computational Modeling Workflow cluster_dft DFT Calculations cluster_rrkm RRKM Theory reactant Reactant Geometry Optimization & Frequencies ts Transition State Search & Frequencies reactant->ts rrkm_calc Calculate k(E) and Thermal Rate Constants reactant->rrkm_calc product Product Geometry Optimization & Frequencies ts->product ts->rrkm_calc product->rrkm_calc comparison Compare Calculated and Experimental Results rrkm_calc->comparison exp_data Experimental Data (Rate Constants, Branching Ratios) exp_data->comparison

Caption: A general workflow for the computational study of unimolecular reactions.

References

Safety Operating Guide

Proper Disposal of 1-Chloro-2-fluoroethane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of 1-chloro-2-fluoroethane (HCFC-151), a halogenated hydrocarbon. Adherence to these procedures is critical to ensure personnel safety, environmental protection, and regulatory compliance. This substance is recognized as an ozone-depleting chemical, necessitating stringent disposal protocols.[1][2]

Immediate Safety and Handling Protocols

When handling this compound for disposal, all personnel must adhere to the following safety measures to minimize exposure and risk.

Personal Protective Equipment (PPE) and Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[3][4]

  • Protective Clothing: Wear suitable protective clothing to prevent skin contact.[3]

  • Gloves: Use chemical-impermeable gloves. Always consult the glove manufacturer's specifications for compatibility.[3]

  • Eye and Face Protection: Wear safety glasses or goggles and, if necessary, a face shield to protect against splashes.[5]

  • Respiratory Protection: In case of inadequate ventilation or potential for inhalation of vapors, use a NIOSH-approved respirator with appropriate cartridges.[3]

Safe Handling Practices:

  • Avoid direct contact with skin and eyes.[3]

  • Do not breathe in mist, gas, or vapors.[3]

  • Use non-sparking tools and explosion-proof equipment to prevent ignition.[3][5]

  • Take precautionary measures against static discharge.[3][5]

  • Keep the chemical away from heat, sparks, open flames, and other ignition sources.[5]

Waste Collection and Storage Procedures

Proper segregation and storage of this compound waste are crucial for safe and cost-effective disposal.

  • Waste Segregation:

    • Collect this compound waste in a dedicated, properly labeled hazardous waste container.[4][6]

    • Crucially, do not mix halogenated solvent waste with non-halogenated solvents. This separation is vital as the disposal of mixed wastes is often more complex and costly.[4][6]

    • Avoid mixing with other waste streams, such as those containing acids, bases, heavy metals, pesticides, or cyanides.[4]

  • Container Requirements:

    • Use a container made of a material compatible with this compound.

    • The container must be sealable and kept tightly closed except when adding waste.[4]

    • Affix a hazardous waste tag to the container as soon as the first waste is added.[4][6]

  • Storage Conditions:

    • Store waste containers in a designated satellite accumulation area.[4]

    • The storage area must be cool, dry, and well-ventilated.[3][4][5]

    • Ensure the container is stored in a secondary containment unit to prevent the spread of potential leaks.[6]

    • Store away from incompatible materials and ignition sources.[3]

Spill and Emergency Procedures

In the event of a spill or accidental release, immediate and appropriate action is necessary.

  • Spill Containment and Cleanup:

    • Remove all sources of ignition from the area.[3]

    • Evacuate non-essential personnel to a safe location, upwind of the spill if possible.[3]

    • Contain the spill using inert absorbent materials (e.g., sand, earth).[4][7]

    • Collect the absorbent material and place it in a sealed, properly labeled container for disposal as hazardous waste.[4][6]

    • Prevent the spill from entering drains or sewer systems.[3]

  • First Aid Measures:

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If not breathing, provide artificial respiration and seek immediate medical attention.[3]

    • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water.[3]

    • Eye Contact: Rinse eyes with pure water for at least 15 minutes and consult a doctor.[3]

    • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[3]

Disposal Methodologies

The disposal of this compound must be conducted by a licensed waste disposal company and in accordance with all applicable federal, state, and local regulations.[1]

  • Primary Disposal Method: The recommended method of disposal is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing to neutralize harmful byproducts.[3]

  • Recovery and Recycling: Where feasible, the material should be recovered and returned to the vendor or recycled.[1] Distillation is a common method for recycling halogenated hydrocarbons.[8]

  • Environmental Discharge: Under no circumstances should this compound be discharged into the environment, including sewer systems or waterways.[1][3]

  • Landfill: Land disposal practices are subject to significant regulatory oversight. Consult with environmental regulatory agencies for guidance before considering this option.[1]

Quantitative Data Summary

PropertyValueSource
CAS Number762-50-5[3]
Molecular FormulaC2H4ClF[3]
Molecular Weight82.5 g/mol [3]
Boiling Point59 °C[1]
Melting Point< -50 °C[1]
Density1.1747 g/cm³ at 20 °C[1]

Experimental Protocols

While this document does not detail specific experimental uses, any protocol involving this compound must incorporate the handling, storage, and waste procedures outlined above. All experimental work should be preceded by a thorough risk assessment.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_collection Waste Generation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal A This compound Waste Generated B Is waste mixed with non-halogenated solvents? A->B C Segregate into Halogenated Waste Stream B->C No D Collect in Dedicated, Labeled, Closed Container B->D Yes (Corrective Action: Re-evaluate Segregation Procedures) C->D E Store in Cool, Dry, Well-Ventilated Area D->E F Use Secondary Containment E->F G Keep Away from Ignition Sources F->G H Arrange for Pickup by Licensed Waste Disposal Company G->H I Can the waste be recycled or returned to vendor? H->I J Recycle/Return I->J Yes K Controlled Incineration with Flue Gas Scrubbing I->K No

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 1-Chloro-2-fluoroethane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of 1-Chloro-2-fluoroethane (CAS No. 762-50-5), including detailed personal protective equipment (PPE) protocols, operational procedures, and disposal plans.

This compound is a highly flammable liquid and vapor that is toxic if swallowed, inhaled, or in contact with skin.[1] It is also known to cause skin and serious eye irritation and may lead to respiratory irritation.[1] Furthermore, this compound is recognized as being harmful to the ozone layer.[1][2] Adherence to strict safety protocols is therefore critical when working with this chemical.

Personal Protective Equipment (PPE) Requirements

A multi-layered approach to personal protection is necessary to mitigate the risks associated with this compound.

PPE CategorySpecificationRationale
Respiratory Protection Full-face respiratorRequired if exposure limits are exceeded or if irritation or other symptoms are experienced.[3]
Eye Protection Tightly fitting safety goggles with side-shieldsTo prevent contact with eyes, which can cause serious irritation.[1]
Hand Protection Chemical impermeable glovesTo prevent skin contact, as the substance is toxic upon dermal absorption. Gloves must be inspected before use.[3]
Skin and Body Protection Fire/flame resistant and impervious clothingProtects against the flammability hazard and prevents skin contact.[3]

Operational Handling and Storage

Safe handling and storage are crucial to prevent accidental exposure and release.

Handling Procedures:

  • Ventilation: Always handle this compound in a well-ventilated area.[3]

  • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and explosion-proof equipment.[3][4]

  • Static Discharge: Implement measures to prevent fire caused by electrostatic discharge.[3]

  • Personal Hygiene: Avoid contact with skin and eyes. Wash hands thoroughly after handling.[3]

Storage Conditions:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]

  • Keep apart from foodstuff containers or incompatible materials.[3]

Emergency Procedures

In the event of an emergency, immediate and appropriate action is vital.

First Aid Measures:

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[3]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water and consult a doctor.[3]

  • Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[3]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[3]

Accidental Release Measures:

  • Evacuate personnel to a safe area.

  • Ensure adequate ventilation.

  • Remove all sources of ignition.[3]

  • Prevent further leakage if it is safe to do so. Do not let the chemical enter drains.[3]

  • Contain the spill and collect it for disposal in suitable, closed containers.[3]

Disposal Plan

Proper disposal is essential to protect the environment and comply with regulations.

  • Chemical Disposal: The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[3] Do not discharge into sewer systems.[3]

  • Contaminated Packaging: Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[3] Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill. Combustible packaging materials may be incinerated under controlled conditions with flue gas scrubbing.[3]

Visual Workflow for Safe Handling of this compound

The following diagram outlines the key steps and decision points for the safe handling of this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal cluster_emergency Emergency A Review SDS and Procedures B Verify Ventilation A->B C Don Appropriate PPE B->C D Ground Equipment C->D E Use Non-Sparking Tools D->E F Conduct Experiment E->F G Store Chemical Properly F->G Spill Spill or Release? F->Spill Exposure Personal Exposure? F->Exposure H Decontaminate Work Area G->H I Doff PPE H->I J Segregate Waste I->J K Dispose via Licensed Contractor J->K Spill->G No Spill_Action Follow Accidental Release Measures Spill->Spill_Action Yes Exposure->G No Exposure_Action Follow First Aid Procedures Exposure->Exposure_Action Yes

References

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